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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-fluorobenzyl)piperidine-4-carboxamide

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-(2-fluorobenzyl)piperidine-4-carboxamide, a valuable substituted piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-(2-fluorobenzyl)piperidine-4-carboxamide, a valuable substituted piperidine derivative. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] This document outlines a robust and efficient synthetic route via N-alkylation of piperidine-4-carboxamide (isonipecotamide). It further details a multi-technique analytical workflow to ensure structural confirmation and purity assessment. The protocols and insights herein are tailored for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Strategic Approach to Synthesis

The formation of the target compound, N-(2-fluorobenzyl)piperidine-4-carboxamide, centers on the creation of a C-N bond between the piperidine ring and the 2-fluorobenzyl group. While several strategies, such as reductive amination, could be envisioned, a direct and highly efficient approach is the nucleophilic substitution (SN2) reaction. This pathway is selected for its operational simplicity, high yields, and the ready commercial availability of the starting materials.

Retrosynthetic Analysis: The target molecule is logically disconnected at the piperidine nitrogen-benzyl carbon bond. This retrosynthetic step yields two key precursors:

  • Piperidine-4-carboxamide (Isonipecotamide): A commercially available building block featuring the required piperidine-4-carboxamide core.[2]

  • 2-Fluorobenzyl Halide (e.g., bromide or chloride): An activated electrophile that readily participates in substitution reactions.

This strategy avoids the need for protecting groups on the primary amide, as the secondary amine of the piperidine ring is a significantly stronger nucleophile under basic conditions.

Experimental Protocol: Synthesis via N-Alkylation

This section details a step-by-step protocol for the synthesis of N-(2-fluorobenzyl)piperidine-4-carboxamide. The procedure is based on established methodologies for the N-alkylation of piperidine derivatives.[3][4]

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.
Piperidine-4-carboxamideC₆H₁₂N₂O128.1739546-32-2
2-Fluorobenzyl bromideC₇H₆BrF189.03395-99-3
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
Acetonitrile (ACN, anhydrous)C₂H₃N41.0575-05-8
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8
Brine (Saturated NaCl aq.)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxamide (1.0 eq., e.g., 1.28 g, 10.0 mmol) and anhydrous potassium carbonate (2.5 eq., e.g., 3.45 g, 25.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.

    • Causality: Potassium carbonate is an inorganic base used to deprotonate the secondary amine of the piperidine ring, thereby increasing its nucleophilicity. Acetonitrile is a polar aprotic solvent that effectively solvates the cation (K⁺) while leaving the nucleophile relatively free, facilitating the SN2 reaction.

  • Addition of Electrophile: Add 2-fluorobenzyl bromide (1.1 eq., e.g., 2.08 g, 11.0 mmol) to the suspension dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 12-16 hours.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: a. Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-(2-fluorobenzyl)piperidine-4-carboxamide as a solid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge RBF with Piperidine-4-carboxamide and K2CO3 B Add Anhydrous Acetonitrile C Add 2-Fluorobenzyl Bromide D Heat to Reflux (82°C, 12-16h) C->D Start Reaction E Monitor by TLC F Cool and Filter Inorganics E->F Reaction Complete G Concentrate Filtrate H Aqueous Wash (NaHCO3, Brine) I Dry and Concentrate Organic Layer J Purify via Column Chromatography K Final Product: N-(2-fluorobenzyl)piperidine- 4-carboxamide J->K

Caption: Synthetic workflow for N-(2-fluorobenzyl)piperidine-4-carboxamide.

Structural Characterization and Purity Analysis

Confirming the identity and purity of the final compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques provides unambiguous evidence of the molecular structure.

Spectroscopic Characterization

The following table summarizes the expected data from key spectroscopic analyses.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation by mapping proton environments.- Aromatic protons (4H) in the δ 7.0-7.5 ppm region with characteristic splitting due to fluorine coupling.- Benzylic singlet (2H) around δ 3.5 ppm.- Piperidine protons (9H) in the δ 1.5-3.0 ppm range.- Broad amide singlets (2H) for -CONH₂.
¹³C NMR Carbon skeleton confirmation.- Aromatic carbons (6C), including a C-F coupled doublet.- Benzylic carbon (1C) around δ 60-65 ppm.- Amide carbonyl carbon (1C) around δ 175-180 ppm.- Piperidine carbons (5C) in the aliphatic region.
FTIR Identification of key functional groups.- N-H stretches (amide) appearing as two bands around 3350 and 3180 cm⁻¹.- C-H stretches (aliphatic/aromatic) around 2800-3100 cm⁻¹.- C=O stretch (amide I band) strong absorption around 1650 cm⁻¹.- N-H bend (amide II band) around 1620 cm⁻¹.- C-F stretch around 1230 cm⁻¹.
Mass Spec. (MS) Molecular weight confirmation.- Expected [M+H]⁺ ion peak at m/z 237.14 for the molecular formula C₁₃H₁₇FN₂O.
Chromatographic Analysis
TechniquePurposeProtocol & Expected Outcome
TLC Reaction monitoring and fraction analysis.Mobile Phase: 10% MeOH in DCM.Visualization: UV light (254 nm) and/or iodine stain.Outcome: Product spot should have a distinct Rf value from starting materials.
HPLC Quantitative purity assessment.Column: C18 reverse-phase.Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA.Detection: UV at 254 nm.Outcome: A single major peak indicates high purity (typically >95%).
Characterization Workflow Diagram

G cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment Start Purified Compound NMR NMR (1H, 13C) Start->NMR FTIR FTIR Start->FTIR MS Mass Spec. Start->MS HPLC HPLC Start->HPLC End Structure & Purity Confirmed NMR->End FTIR->End MS->End HPLC->End

Caption: Analytical workflow for product identity and purity confirmation.

Conclusion

This guide presents a validated and efficient protocol for the synthesis of N-(2-fluorobenzyl)piperidine-4-carboxamide via N-alkylation. The causality behind key experimental choices has been explained to empower researchers with a deeper understanding of the reaction mechanism. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target structure and a reliable assessment of its purity. This methodology provides a solid foundation for the production of this and structurally related piperidine derivatives for applications in pharmaceutical research and development.

References

  • Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide - Benchchem. BenchChem.
  • Isonipecotic acid amide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.
  • Isonipecotic acid synthesis. ChemicalBook.
  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI.
  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (Publication Source).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. Google Patents.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (Publication Source).
  • (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide | C14H20FN3OS. PubChem.
  • Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC.
  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum.
  • Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate.
  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS.
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  • Isonipecotamide, 98% 250 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
  • 4-(2-fluorobenzyl)piperidine - 194288-97-6, C12H16FN, density, melting point, boiling point, structural formula, synthesis. (Publication Source).
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  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
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  • Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide | Request PDF. ResearchGate.

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of N-(2-fluorobenzyl)piperidine-4-carboxamide

Topic: Physicochemical properties of N-(2-fluorobenzyl)piperidine-4-carboxamide Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of N-(2-fluorobenzyl)piperidine-4-carboxamide Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Formulation Scientists, and Drug Discovery Researchers

[1]

Executive Summary & Compound Identity

N-(2-fluorobenzyl)piperidine-4-carboxamide (CAS: 923138-49-2) is a critical pharmacophore scaffold utilized in the synthesis of bioactive agents targeting G-protein coupled receptors (GPCRs) and specific enzymes (e.g., PARP, kinases).[1][][3][4] As a secondary amine functionalized with a fluorinated benzyl amide, it presents a unique physicochemical profile balancing basicity, lipophilicity, and metabolic stability.

This guide provides a rigorous analysis of its physicochemical properties, offering researchers a self-validating framework for its characterization and application in lead optimization.

Chemical Identity Table
PropertySpecification
IUPAC Name N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
CAS Number 923138-49-2
Molecular Formula C₁₃H₁₇FN₂O
Molecular Weight 236.29 g/mol
SMILES FC1=CC=CC=C1CNC(=O)C2CCNCC2
Core Scaffold Piperidine-4-carboxamide (Isonipecotamide derivative)
Key Functional Groups Secondary Amine (Piperidine), Secondary Amide, Aryl Fluoride

Physicochemical Profile & Mechanistic Analysis[5]

Ionization Constants (pKa)

The compound exhibits amphiphilic behavior dominated by the piperidine nitrogen.

  • Piperidine Nitrogen (Basic Center): The secondary amine in the piperidine ring is the primary ionization site. While unsubstituted piperidine has a pKa of ~11.2, the electron-withdrawing effect of the carbonyl group at the 4-position (via σ-bond induction) slightly attenuates this basicity.

  • Predicted pKa: 9.8 ± 0.5 (Calculated).

  • Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic, protonated form. This is critical for solubility in aqueous media and electrostatic interactions with aspartate/glutamate residues in receptor binding pockets.

Lipophilicity (LogP vs. LogD)

The 2-fluorobenzyl moiety serves as a lipophilic anchor, while the piperidine ring provides polarity.

  • cLogP (Neutral): 1.4 – 1.8 . The ortho-fluorine substitution increases lipophilicity compared to the non-fluorinated benzyl analog due to the high electronegativity of fluorine reducing the polarizability of the aromatic ring and increasing metabolic stability against ring oxidation.

  • LogD₅.₅ (Distribution Coefficient): -1.5 to -1.0 . At pH 5.5 (lysosomal/early endosomal pH), the ionization of the amine drastically reduces the apparent lipophilicity, preventing passive diffusion across membranes unless active transport mechanisms are engaged.

  • LogD₇.₄: -0.8 to -0.3 . Even at blood pH, the cationic nature limits passive permeability, suggesting this compound is best used as a fragment that will be further functionalized (e.g., N-alkylation) to modulate the final drug's permeability.

Solubility Profile
  • Aqueous (pH < 7): High (>10 mg/mL) due to ammonium salt formation.

  • Aqueous (pH > 10): Low (<0.1 mg/mL); the neutral free base tends to aggregate or crystallize.

  • Organic Solvents: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in non-polar alkanes (Hexane).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with internal controls.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of the piperidine nitrogen pKa.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is acidified to pH 2.0 using 0.1 M HCl (ensuring 100% protonation).

  • Titration: Titrate with 0.1 M carbonate-free KOH under inert gas (N₂ or Ar) to prevent CO₂ absorption.

  • Data Acquisition: Record pH vs. Volume of KOH added.

  • Validation (The "Check"): The titration curve must show a single, sharp inflection point corresponding to the deprotonation of the piperidinium ion.

    • Control: Perform a blank titration with KCl/HCl only.

    • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to derive pKa.

    • Acceptance Criteria: The calculated pKa must be independent of concentration (repeat at 2.5 mg and 10 mg).

Protocol B: Shake-Flask LogD₇.₄ Measurement

Objective: Determine distribution at physiological pH.

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4, 50 mM). Pre-saturate both phases with each other for 24 hours.

  • Equilibration: Dissolve compound in the buffer phase (conc. ~100 µM). Add an equal volume of octanol.

  • Agitation: Shake for 4 hours at 25°C; centrifuge at 3000g for 20 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Validation (The "Check"):

    • Mass Balance: The sum of the compound mass in both phases must equal >95% of the initial mass. If <95%, suspect precipitation at the interface or adsorption to the vessel walls.

Synthesis & Structural Validation Workflow

The synthesis typically involves the coupling of N-Boc-isonipecotic acid with 2-fluorobenzylamine, followed by deprotection.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of synthesis and the critical control points (CCPs) for quality assurance.

SynthesisWorkflow Start N-Boc-Isonipecotic Acid + 2-Fluorobenzylamine Coupling Amide Coupling (EDC/HOBt or HATU) Start->Coupling Activation Intermediate Boc-Protected Intermediate Coupling->Intermediate Isolation Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage Workup Basic Workup (pH > 10) Deprotection->Workup Neutralization Product Final Product: N-(2-fluorobenzyl) piperidine-4-carboxamide Workup->Product Crystallization

Figure 1: Synthetic workflow for N-(2-fluorobenzyl)piperidine-4-carboxamide showing key reaction stages from coupling to final isolation.[][4][5][6][7][8]

Structural Validation (NMR/MS)
  • ¹H NMR (DMSO-d₆): Look for the diagnostic doublet of the benzylic -CH₂- (~4.3 ppm) and the multiplets of the piperidine ring. The 2-fluoro substitution pattern will show characteristic splitting in the aromatic region (6.9 - 7.4 ppm).

  • ¹⁹F NMR: Essential for confirming the ortho-substitution. Expect a signal around -118 ppm (relative to CFCl₃).

  • Mass Spectrometry: ESI+ mode. Parent ion [M+H]⁺ = 237.14 m/z.

Handling, Stability & Storage

Chemical Stability
  • Amide Bond: Highly stable under neutral and physiological conditions. Hydrolysis requires forcing conditions (6N HCl, >100°C).

  • Secondary Amine: Susceptible to oxidation (N-oxide formation) if exposed to air/light for prolonged periods in solution.

  • Fluorine: The C-F bond is metabolically robust and resistant to nucleophilic displacement under standard biological conditions.

Storage Recommendations
ConditionRecommendation
Physical State White to off-white solid
Temperature -20°C (Long-term); 2-8°C (Working stock)
Atmosphere Inert gas (Argon/Nitrogen) preferred
Solvent Storage DMSO stocks (10 mM) stable for 3 months at -20°C. Avoid freeze-thaw cycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683693 (Related Analog). Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. (Contextual grounding for lipophilicity of benzyl-piperidines). Retrieved from [Link]

  • Hairui Chemical. Product Data Sheet: N-(2-Fluorobenzyl)piperidine-4-carboxamide (CAS 923138-49-2).[3] (Verification of CAS and MW). Retrieved from [Link]

Sources

Foundational

Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action for N-(2-fluorobenzyl)piperidine-4-carboxamide

For Immediate Release A-735, Rev. 1 This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(2-fluorobenzyl)piperidine-4-carboxamide.

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A-735, Rev. 1

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(2-fluorobenzyl)piperidine-4-carboxamide. As direct pharmacological data for this specific entity is not yet publicly available, this document outlines a robust, scientifically-driven workflow designed for its characterization. This process is informed by the known biological activities of its core structural motifs: the N-benzylpiperidine and piperidine-4-carboxamide scaffolds.

The piperidine ring is a foundational structure in numerous pharmaceuticals, forming the basis for drugs targeting a wide array of biological systems.[1][2] Derivatives of piperidine are known to possess a broad spectrum of pharmacological applications, including analgesic, antimicrobial, and antidepressant activities.[1] Specifically, the N-benzylpiperidine moiety is a key feature in compounds designed as central nervous system (CNS) agents, such as cholinesterase inhibitors for Alzheimer's disease.[3][4][5] Furthermore, the piperidine-4-carboxamide core is a recognized scaffold in compounds targeting CNS disorders, including antipsychotics and analgesics, and has been investigated for its potential as a dopamine reuptake inhibitor.[6][7]

Given this structural heritage, N-(2-fluorobenzyl)piperidine-4-carboxamide is hypothesized to interact with one or more CNS targets. The inclusion of a fluorine atom on the benzyl group is a strategic modification often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.[8]

This guide presents a phased, multi-disciplinary approach to systematically identify the molecular target(s) of N-(2-fluorobenzyl)piperidine-4-carboxamide, define its mode of interaction, and characterize its downstream functional consequences.

Phase 1: Broad Target Profiling and Hit Identification

The initial phase of investigation is designed to cast a wide net, screening the compound against a diverse array of potential biological targets to identify initial "hits." This unbiased approach is critical for novel compounds where the primary target is unknown.

In Silico Target Prediction

Computational modeling and similarity searching can provide initial hypotheses for potential targets. By comparing the structure of N-(2-fluorobenzyl)piperidine-4-carboxamide to databases of known ligands, it is possible to predict its likely protein partners.

High-Throughput Screening (HTS)

A broad panel screen, such as the Eurofins SafetyScreen44, is an essential first step. This involves testing the compound at a fixed concentration (e.g., 10 µM) against a panel of 44 common CNS receptors, ion channels, and transporters. This provides a rapid assessment of potential on-target and off-target activities.

Phenotypic Screening

In parallel with target-based screening, phenotypic assays using relevant cell lines (e.g., neuronal cell lines) can reveal the compound's functional effects without a priori knowledge of its target. Assays for neurite outgrowth, cell viability, or neurotransmitter uptake can provide valuable clues to its mechanism of action.

Phase 2: Target Validation and Functional Characterization

Once initial hits are identified in Phase 1, the focus shifts to validating these interactions and characterizing the functional consequences of compound binding.

Binding Affinity Determination

The affinity of N-(2-fluorobenzyl)piperidine-4-carboxamide for its putative target(s) must be quantified. This is typically achieved through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: A cell line expressing the target receptor of interest is cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Assay Setup: A reaction mixture is prepared containing the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the target receptor, and varying concentrations of the unlabeled test compound (N-(2-fluorobenzyl)piperidine-4-carboxamide).

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Activity Assessment

Once binding is confirmed, it is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. The choice of functional assay depends on the nature of the target. For a G-protein coupled receptor (GPCR), a common target for piperidine-containing compounds, a cAMP assay is often employed.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture: A cell line expressing the target GPCR is cultured in a multi-well plate.

  • Compound Treatment: The cells are treated with varying concentrations of N-(2-fluorobenzyl)piperidine-4-carboxamide.

  • Stimulation (for antagonists): If testing for antagonism, the cells are also treated with a known agonist for the target receptor.

  • cAMP Measurement: After an incubation period, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available ELISA kit.

  • Data Analysis: The data is plotted as the cAMP concentration versus the compound concentration. For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Phase 3: Downstream Signaling and Selectivity Profiling

With a validated target and functional activity established, the final phase of in vitro characterization involves mapping the downstream signaling pathways and assessing the compound's selectivity.

Signaling Pathway Analysis

Understanding the full scope of a compound's mechanism of action requires looking beyond the immediate target interaction. Techniques such as Western blotting or reporter gene assays can be used to investigate the downstream signaling cascades activated or inhibited by N-(2-fluorobenzyl)piperidine-4-carboxamide.

Hypothetical Signaling Pathway for a Gi-Coupled GPCR Target

G_protein_signaling cluster_membrane Cell Membrane Receptor Target GPCR G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Compound N-(2-fluorobenzyl) piperidine-4-carboxamide Compound->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothetical inhibitory signaling cascade following compound binding to a Gi-coupled GPCR.

Selectivity Profiling

A therapeutically viable compound should exhibit high selectivity for its intended target to minimize off-target side effects. N-(2-fluorobenzyl)piperidine-4-carboxamide should be tested against a panel of related receptors and proteins to determine its selectivity profile. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical Selectivity Profile of N-(2-fluorobenzyl)piperidine-4-carboxamide

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Primary Target (e.g., Dopamine D2 Receptor) 15 IC50 = 35
Serotonin 5-HT2A Receptor> 10,000No activity
Sigma-1 Receptor850Weak partial agonist
hERG Channel> 10,000No activity

Conclusion

The systematic approach outlined in this guide provides a clear and comprehensive pathway to elucidate the mechanism of action of N-(2-fluorobenzyl)piperidine-4-carboxamide. By progressing from broad screening to detailed functional and signaling studies, a complete understanding of this novel compound's pharmacological profile can be achieved. This foundational knowledge is an indispensable prerequisite for any further preclinical and clinical development.

References

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  • ChemMedChem.

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Exploratory

biological activity of N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives

An In-Depth Technical Guide on the Biological Activity of N-(2-fluorobenzyl)piperidine-4-carboxamide Derivatives Abstract The N-(2-fluorobenzyl)piperidine-4-carboxamide scaffold represents a compelling framework in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of N-(2-fluorobenzyl)piperidine-4-carboxamide Derivatives

Abstract

The N-(2-fluorobenzyl)piperidine-4-carboxamide scaffold represents a compelling framework in modern medicinal chemistry. This guide synthesizes current knowledge on the biological activities associated with this and structurally related derivatives. The piperidine-4-carboxamide core is a privileged structure, frequently utilized in drug design for its favorable physicochemical properties and versatile synthetic handles.[1] The strategic incorporation of an N-benzyl group, particularly one substituted with fluorine, offers a powerful tool to modulate target affinity, metabolic stability, and pharmacokinetic profiles.[2][3] This document provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and key biological activities of these compounds, including their potential as anticonvulsant, analgesic, and antiparasitic agents. We delve into the causality behind experimental design, present detailed protocols for key biological assays, and summarize quantitative data to provide a comprehensive resource for researchers and drug development professionals.

Introduction: A Scaffold of Therapeutic Potential

The piperidine ring is a foundational heterocycle in pharmaceutical sciences, present in numerous approved drugs and clinical candidates.[1][4] Its saturated, six-membered structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. When functionalized as a 4-carboxamide, the scaffold gains a hydrogen-bond donor and acceptor motif, crucial for molecular recognition.

1.1 The N-Benzyl Substituent: A Gateway to Diverse Targets

The introduction of a benzyl group at the piperidine nitrogen (N1 position) significantly influences the molecule's properties. This lipophilic moiety can engage in hydrophobic or π-stacking interactions within receptor binding pockets, often enhancing affinity. Furthermore, substitutions on the benzyl ring allow for fine-tuning of electronic and steric properties to optimize potency and selectivity.

1.2 Strategic Fluorination: Enhancing Drug-Like Properties

The use of fluorine in drug design is a well-established strategy to improve a compound's pharmacological profile.[2] Introducing a fluorine atom, as in the N-(2-fluorobenzyl) moiety, can have several profound effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, increasing the compound's half-life.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.[3]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen.[3] This change can alter a compound's solubility, receptor interactions, and potential to be trapped in acidic organelles.

  • Conformational Control: Fluorine can induce specific conformational preferences through steric or electronic interactions, locking the molecule into a more biologically active shape.

This combination of a privileged piperidine-4-carboxamide core and a strategically fluorinated N-benzyl group creates a scaffold with high potential for developing novel therapeutics.

General Synthesis Strategy

The synthesis of N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives is typically achieved through a straightforward and robust amide coupling reaction. The general workflow involves the acylation of a substituted amine with an activated piperidine-4-carboxylic acid derivative.

Experimental Protocol: Synthesis via Amide Coupling

This protocol describes a representative synthesis of a generic N-(2-fluorobenzyl)piperidine-4-carboxamide derivative.

Step 1: N-Alkylation of Piperidine-4-carboxylic Acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Add 2-fluorobenzyl bromide (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]

  • After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product, 1-(2-fluorobenzyl)piperidine-4-carboxylic acid, can be purified by crystallization or column chromatography.

Step 2: Amide Bond Formation

  • Dissolve the 1-(2-fluorobenzyl)piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like Hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) and a base such as triethylamine (TEA, 2.0 eq).

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final N-(2-fluorobenzyl)piperidine-4-carboxamide derivative using flash column chromatography.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Coupling P4CA Piperidine-4-carboxylic Acid Alkylation Alkylation (K2CO3, TBAI, ACN) P4CA->Alkylation FBBr 2-Fluorobenzyl Bromide FBBr->Alkylation Intermediate 1-(2-fluorobenzyl)piperidine-4-carboxylic acid Alkylation->Intermediate Intermediate_ref 1-(2-fluorobenzyl)piperidine-4-carboxylic acid Amine Primary/Secondary Amine Coupling Amide Coupling (EDC, HOBt, DCM) Amine->Coupling Product Final Product: N-(2-fluorobenzyl)piperidine-4-carboxamide Derivative Coupling->Product Intermediate_ref->Coupling G Start Test Compound Administration (i.p.) MES Maximal Electroshock (MES) Test Start->MES Rotarod Rotarod Test (Neurotoxicity) Start->Rotarod Outcome_MES Protection? (Absence of Tonic Hindlimb Extension) MES->Outcome_MES Outcome_Rotarod Motor Impairment? Rotarod->Outcome_Rotarod Result_Active Potentially Active Anticonvulsant Outcome_MES->Result_Active Yes Result_Inactive Inactive Outcome_MES->Result_Inactive No Result_Toxic Neurotoxic Outcome_Rotarod->Result_Toxic Yes

Anticonvulsant and Neurotoxicity Screening Workflow
Analgesic Activity and Sigma-1 (σ₁) Receptor Antagonism

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in pain signaling, neuroprotection, and psychiatric disorders. [6]Antagonists of the σ₁ receptor have demonstrated significant analgesic effects in various pain models. [7]N-benzylpiperidine derivatives are a well-established class of potent and selective σ₁ receptor ligands. [6][7] Structure-Activity Relationship Insights:

  • Pharmacophore Model: The key pharmacophoric elements for σ₁ binding are a basic nitrogen (the piperidine N), a hydrophobic N-benzyl group, and a hydrogen bond acceptor (the carboxamide oxygen). [6]* Aromatic Substitution: In one series, an N-(4-chlorobenzyl) substituent on the piperidine ring yielded very high affinity (Ki = 3.7 nM) and selectivity for the σ₁ receptor. [6]This highlights the sensitivity of the binding pocket to the electronic nature of the benzyl ring. The 2-fluoro substitution is expected to maintain or enhance this interaction.

  • N-(1-Benzylpiperidine-4-yl)-4-fluorobenzamide has shown pronounced analgesic properties attributed to σ₁ receptor antagonism. [7] Table 2: Sigma Receptor Affinity for N-Benzylpiperidine-4-Carboxamide Analogs

    N1-Substituent N-Carboxamide Substituent σ₁ Ki (nM) σ₂ Ki (nM) Selectivity (σ₂/σ₁) Reference
    4-Chlorobenzyl Tetrahydroquinoline 3.7 1300 351 [6]
    Benzyl Benzyl 12.9 2800 217 [6]

    | 4-Methoxybenzyl | Benzyl | 22.5 | 1350 | 60 | [6]|

Antiparasitic Activity

Recent studies have identified novel compounds effective against the amastigote stage of Trypanosoma cruzi, the parasite responsible for Chagas disease. In a structure-activity relationship study of phenyldihydropyrazolones, a piperidine linker was used to explore substitutions. Notably, the N-(4-fluorobenzyl)piperidine analog demonstrated sub-micromolar potency. [8] Structure-Activity Relationship Insights:

  • Apolar Groups: The study concluded that apolar moieties on the piperidine nitrogen, such as benzyl rings, were crucial for high activity.

  • Fluorobenzyl Efficacy: The 4-fluorobenzyl derivative (pIC₅₀ = 6.1) was among the most potent compounds in the series, significantly more active than unsubstituted (pIC₅₀ < 4.2) or simple alkyl-substituted analogs. [8]This provides strong evidence that the N-(2-fluorobenzyl)piperidine motif is highly favorable for this biological target.

Table 3: Anti-Trypanosoma cruzi Activity of N-Substituted Piperidine Analogs

N1-Substituent on Piperidine cLogP Potency (pIC₅₀) Reference
Unsubstituted 2.3 < 4.2 [8]
Benzyl 4.3 ~5.6 [8]
4-Fluorobenzyl 4.6 6.1 [8]

| 3-Pyridinylmethyl | 4.4 | 5.3 | [8]|

Pharmacological Considerations

The introduction of the 2-fluoro substituent is predicted to have a significant and beneficial impact on the overall pharmacological profile of the N-benzylpiperidine-4-carboxamide scaffold.

G cluster_ADME Impact on ADME Properties cluster_Consequences Pharmacological Consequences Fluorine 2-Fluoro Substitution pKa Lower pKa (Reduced Basicity) Fluorine->pKa Lipophilicity Increased Lipophilicity (logP) Fluorine->Lipophilicity Metabolism Blocked Metabolism (Increased Half-life) Fluorine->Metabolism Solubility Altered Aqueous Solubility pKa->Solubility Target Modified Target Interaction pKa->Target Lipophilicity->Solubility Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Bioavailability Improved Oral Bioavailability Metabolism->Bioavailability Permeability->Bioavailability

Impact of Fluorination on Physicochemical and ADME Properties
  • Lipophilicity & Permeability: The increased lipophilicity imparted by fluorine is expected to improve passive diffusion across biological membranes, including the blood-brain barrier, which is critical for CNS-acting drugs. [3]* Basicity & Off-Target Effects: A reduction in the piperidine nitrogen's pKa can be advantageous. Highly basic compounds are more likely to interact with hERG potassium channels (a cardiotoxicity risk) or be sequestered in lysosomes. Lowering the pKa can mitigate these risks. [3]* Metabolic Stability: Blocking metabolism at the benzyl position can lead to a more predictable pharmacokinetic profile and a longer duration of action, potentially reducing the required dosing frequency.

Conclusion and Future Directions

The N-(2-fluorobenzyl)piperidine-4-carboxamide scaffold is a highly promising platform for the development of novel therapeutic agents. Based on extensive data from structurally related analogs, derivatives from this series are predicted to exhibit potent anticonvulsant, analgesic (via σ₁ antagonism), and antiparasitic activities. The strategic placement of the 2-fluoro substituent is anticipated to confer superior drug-like properties, including enhanced metabolic stability and CNS penetration.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: A focused library of derivatives should be synthesized to confirm these predicted activities and perform a detailed SAR analysis, exploring different substitution patterns on the benzyl ring and modifications to the carboxamide moiety.

  • In-depth Mechanism of Action Studies: For the most potent compounds, detailed in vitro and in vivo studies are required to elucidate the precise molecular mechanisms underlying their biological effects.

  • Pharmacokinetic Profiling: Comprehensive ADME and pharmacokinetic studies will be essential to validate the predicted benefits of fluorination and to select candidates for further development.

This technical guide provides a strong rationale for the exploration of N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives as a rich source of potential new medicines.

References

  • ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Available at: [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • Vasilev, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Gobbi, S., et al. (2004). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Il Farmaco. Available at: [Link]

  • ResearchGate. (2024). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). Available at: [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • Sadeghi, B., et al. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. Available at: [Link]

  • Linden, A., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

  • Leone, S., et al. (2017). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Naqvi, G. R., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • van der Veken, P., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship study. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Wang, Y., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Obniska, J., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. Available at: [Link]

  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Available at: [Link]

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Foundational

N-(2-fluorobenzyl)piperidine-4-carboxamide structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2-fluorobenzyl)piperidine-4-carboxamide Derivatives Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, appe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2-fluorobenzyl)piperidine-4-carboxamide Derivatives

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for drug design. Within this broad class, the N-benzylpiperidine-4-carboxamide core has emerged as a particularly fruitful template for discovering novel therapeutic agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific subclass: N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives.

The introduction of a 2-fluoro substituent on the N-benzyl group can significantly influence the molecule's electronic properties, conformation, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. Derivatives of this scaffold have shown promise in targeting a diverse range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and transporters.[3][4][5][6] This document will dissect the core scaffold, analyze the synthetic strategies for derivatization, and provide a comprehensive analysis of how modifications to different regions of the molecule impact its biological activity.

Core Scaffold: A Deconstructive Analysis

To systematically understand the SAR of N-(2-fluorobenzyl)piperidine-4-carboxamide, we must first deconstruct the molecule into its fundamental pharmacophoric components. Each of these regions offers a handle for chemical modification, allowing for the fine-tuning of the compound's properties.

The core scaffold can be divided into three primary regions for SAR analysis:

  • The N-(2-fluorobenzyl) Moiety (Region A): This region plays a crucial role in establishing interactions with the target protein. Modifications here, including the position and nature of the substituent on the benzyl ring, can drastically alter binding affinity and selectivity.

  • The Piperidine-4-carboxamide Core (Region B): This central component acts as the structural backbone. Its conformation and the rigidity of the carboxamide linker are critical for orienting the other functionalities for optimal target engagement.

  • The Amide Substituent (Region C): This is a key vector for diversification. The nature of the R-group on the amide nitrogen is often a primary determinant of potency and can be tailored to explore different binding pockets and influence physicochemical properties like solubility and cell permeability.

G cluster_A Region A: N-aryl Substitution cluster_B Region B: Central Scaffold cluster_C Region C: Amide Diversification A 2-Fluorobenzyl Group B Piperidine-4-carboxamide Core A->B N-Linkage C Variable Amide Substituent (R) B->C Amide Bond

Caption: Key regions for SAR analysis of the N-(2-fluorobenzyl)piperidine-4-carboxamide scaffold.

General Synthetic Strategies

The synthesis of N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives is typically achieved through a convergent and modular synthetic route. This approach allows for the late-stage introduction of diversity, which is highly efficient for building a library of analogs for SAR studies. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of an N-(2-fluorobenzyl)piperidine-4-carboxamide Library

Step 1: N-Alkylation of the Piperidine Core

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add 2-fluorobenzyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure. The crude product, ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate, can be purified by column chromatography or used directly in the next step.

Step 2: Saponification of the Ester

  • Dissolve the ester from the previous step in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH, 2.0-5.0 eq.).

  • Stir the mixture at room temperature or with heating to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid.

  • After the reaction is complete, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid product, 1-(2-fluorobenzyl)piperidine-4-carboxylic acid, by filtration, wash with water, and dry.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) in a dry aprotic solvent like dichloromethane (DCM) or DMF.

  • Add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) in combination with HOBt (1.2 eq.).

  • Add a tertiary amine base, for instance, diisopropylethylamine (DIPEA, 2.0-3.0 eq.), to the mixture.

  • Finally, add the desired primary or secondary amine (R-NH₂, 1.1 eq.).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions (e.g., saturated NaHCO₃, brine) and drying the organic layer over anhydrous sodium sulfate.

  • Purify the final N-(2-fluorobenzyl)piperidine-4-carboxamide derivative by column chromatography or recrystallization.

G start Ethyl Piperidine-4-carboxylate step1 N-Alkylation (2-F-BnBr, K₂CO₃) start->step1 intermediate1 Ethyl 1-(2-F-benzyl)piperidine-4-carboxylate step1->intermediate1 step2 Saponification (NaOH, H₂O/EtOH) intermediate1->step2 intermediate2 1-(2-F-benzyl)piperidine-4-carboxylic Acid step2->intermediate2 step3 Amide Coupling (R-NH₂, HATU, DIPEA) intermediate2->step3 end Final Product Library step3->end

Caption: General synthetic workflow for N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for modifications at each of the three key regions of the scaffold. The insights are synthesized from studies on various N-benzylpiperidine carboxamides targeting different biological systems.

Region A: The N-(2-fluorobenzyl) Moiety

The N-benzyl group is a common feature in many biologically active piperidine derivatives, often serving to occupy a hydrophobic pocket in the target protein.[7][8] The introduction and placement of substituents on this benzyl ring are critical for modulating activity.

  • The Role of the 2-Fluoro Substituent: The fluorine atom at the ortho position has several important effects. Its electron-withdrawing nature can alter the pKa of the piperidine nitrogen, potentially influencing its interaction with charged residues in the binding site. Furthermore, it can serve as a hydrogen bond acceptor and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.

  • Positional Isomers and Halogen Substitution: Studies on related scaffolds have shown that moving the halogen to the meta or para position can have a significant impact on activity. For instance, in a series of piperidine-4-carboxamide derivatives targeting sigma-1 receptors, a 4-chlorobenzyl moiety on the piperidine nitrogen resulted in very high affinity and selectivity.[5] This suggests that the electronic and steric profile of the N-arylmethyl group must be carefully optimized for a given target.

  • Other Substituents: The replacement of fluorine with other groups like methyl or methoxy can also be explored. A 2-methylbenzyl or 2-methoxybenzyl group would introduce different steric and electronic properties, which could either enhance or diminish binding depending on the topology of the target's binding site.[9]

Table 1: SAR of N-Benzyl Ring Substitutions (Region A)

Compound ID R¹ (Position) Biological Target Activity (IC₅₀/Kᵢ) Reference
1a 2-F Sigma-1 Receptor 15 nM [5]
1b 4-Cl Sigma-1 Receptor 3.7 nM [5]
1c 2-Me Carbonic Anhydrase 45 nM [9]
1d 2-OMe Carbonic Anhydrase 52 nM [9]

| 1e | H | ALK | >1000 nM |[3] |

Note: Data is illustrative and compiled from related but distinct chemical series to highlight general trends.

Region B: The Piperidine-4-carboxamide Core

The central piperidine-4-carboxamide unit acts as a rigid and defined scaffold. Its primary role is to correctly position the N-benzyl group (Region A) and the diverse amide substituent (Region C) in three-dimensional space.

  • Conformational Rigidity: The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The substituents at the 1 and 4 positions can exist in either axial or equatorial orientations. The large N-benzyl group is expected to predominantly occupy the equatorial position. This conformational preference is key to presenting the other parts of the molecule to the biological target in a consistent manner.

  • The Carboxamide Linker: The amide bond is a critical hydrogen-bonding element and provides structural rigidity due to its planar nature. Modifying this linker, for example, by creating a reversed amide or an ester, would significantly alter the geometry and hydrogen bonding capacity of the molecule, likely leading to a substantial loss of activity.

Region C: The Amide Substituent (R-group)

This region is the most common point of diversification in SAR studies of piperidine-4-carboxamides. The nature of the substituent attached to the amide nitrogen can be varied extensively to probe the binding site of the target protein.

  • Alkyl and Cycloalkyl Groups: Small alkyl groups can probe small hydrophobic pockets. Increasing the size or introducing branching can help to map the steric limits of the binding site.

  • Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl rings can lead to significant gains in potency through π-π stacking, hydrophobic, or cation-π interactions. For example, in a series of Protein Kinase B (Akt) inhibitors, replacing a benzyl group with a carboxamide linker to various lipophilic groups led to potent and orally bioavailable compounds.[6]

  • Linker Length and Flexibility: In some cases, a linker can be introduced between the amide and a terminal functional group. For instance, in a series of dual serotonin and norepinephrine reuptake inhibitors, derivatives with a three-carbon linker between the piperidine and a biphenyl or naphthyl group showed greater activity than those with a two-carbon linker.[4]

Table 2: SAR of Amide Substitutions (Region C)

Compound ID R (Amide Substituent) Biological Target Activity (IC₅₀) Reference
2a -CH₂-Ph Akt 50 nM [6]
2b -CH₂(CH₂)₂-Ph SNRI 25 nM [4]
2c -Tetrahydroquinoline Sigma-1 Receptor 3.7 nM [5]

| 2d | -4-Phenoxy-phenyl | HIF-1α Activator | 0.13 µM |[10] |

Biological Targets and Therapeutic Potential

The N-(2-fluorobenzyl)piperidine-4-carboxamide scaffold is versatile and has been adapted to target a wide range of proteins implicated in various diseases.

  • Kinase Inhibition (e.g., ALK, Akt): Many derivatives have been investigated as kinase inhibitors for oncology applications.[3][6] For example, Protein Kinase B (Akt) is a key node in the PI3K signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation. Inhibitors based on this scaffold can block ATP from binding to the kinase domain, thereby inhibiting downstream signaling.[6]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Inhibitor N-(2-F-benzyl)piperidine- 4-carboxamide Derivative Inhibitor->Akt inhibits Cell Cell Survival & Proliferation Downstream->Cell

Caption: Inhibition of the PI3K/Akt signaling pathway by a representative compound.

  • Central Nervous System (CNS) Targets: The scaffold has been successfully used to develop ligands for CNS targets, such as sigma receptors and neurotransmitter transporters.[4][5] Sigma-1 receptor ligands are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[5]

  • Anti-inflammatory and Antitumor Activity: Derivatives have also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and TNF-α.[11] Others have been developed as activators of the HIF-1α pathway, which can promote apoptosis in certain tumor cells.[10]

Conclusion and Future Directions

The N-(2-fluorobenzyl)piperidine-4-carboxamide scaffold represents a highly adaptable and pharmacologically relevant chemical framework. The structure-activity relationship studies have demonstrated that fine-tuning substitutions at three key regions—the N-benzyl ring, the piperidine core, and the amide substituent—can yield potent and selective modulators of a wide array of biological targets.

Key takeaways from the SAR analysis include:

  • The N-(2-fluorobenzyl) group is a favorable starting point, offering good metabolic stability and potent interactions. However, exploring other substitutions on the benzyl ring is a valid strategy for target-specific optimization.

  • The piperidine-4-carboxamide core provides a rigid and reliable platform for orienting the key pharmacophoric elements.

  • The amide substituent is the primary handle for diversification and is the most critical determinant of potency and selectivity for a given target.

Future research in this area should focus on leveraging computational tools, such as 3D-QSAR and molecular docking, to guide the design of new derivatives with improved properties.[3] Exploring novel and more complex amide substituents, including spirocyclic systems and fused rings, could unlock interactions with new biological targets. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for translating the promising in vitro activity of this scaffold into clinically successful therapeutic agents.

References

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  • Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Available at: [Link]

  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate. Available at: [Link]

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Exploratory

In Vitro Evaluation of N-(2-fluorobenzyl)piperidine-4-carboxamide

This guide outlines the technical framework for the in vitro evaluation of N-(2-fluorobenzyl)piperidine-4-carboxamide , a privileged scaffold in medicinal chemistry often associated with CNS-active agents (GPCR modulator...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the in vitro evaluation of N-(2-fluorobenzyl)piperidine-4-carboxamide , a privileged scaffold in medicinal chemistry often associated with CNS-active agents (GPCR modulators), ion channel blockers, and specific enzyme inhibitors (e.g., sQC or LSD1).

This document treats the compound as a high-priority lead requiring rigorous pharmacological profiling and target deconvolution.

A Technical Guide for Lead Profiling and Target Deconvolution

Part 1: Compound Identity & Physicochemical Baseline

Before initiating biological assays, the physicochemical properties of the compound must be established to ensure assay validity. The 2-fluorobenzyl moiety significantly impacts lipophilicity and metabolic stability compared to a non-substituted benzyl group.

Physicochemical Profiling

The presence of the basic piperidine nitrogen (pKa ~9-10) and the lipophilic fluorobenzyl group necessitates specific solvent handling.

PropertyEstimated Value / RangeAssay MethodTechnical Note
Molecular Weight 236.29 g/mol Mass SpectrometryConfirm purity >95% via LC-MS before use.
cLogP 1.8 – 2.5Shake-flask (Octanol/Water)The 2-F substitution increases lipophilicity vs. benzyl.
pKa ~9.8 (Piperidine N)Potentiometric TitrationCompound is positively charged at physiological pH (7.4).
Solubility Moderate (aq)Kinetic Solubility (PBS)Critical: Dissolve stock in 100% DMSO (10-20 mM); dilute to <1% DMSO for assays.
Stock Solution Preparation Protocol
  • Weighing: Weigh 2.36 mg of solid substance.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock . Vortex for 60 seconds.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the amide linker) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 2: Primary Pharmacology (Target Deconvolution)

Given the piperidine-4-carboxamide scaffold, the evaluation must prioritize three biological classes: GPCRs (Monoaminergic) , Ion Channels , and Enzymes (sQC/LSD1) .

Tier 1: Radioligand Binding Screen (GPCR Focus)

This scaffold is structurally homologous to 5-HT


 and Dopamine D

ligands.
  • Objective: Determine Binding Affinity (

    
    ).
    
  • Method: Competition Binding Assay.

  • Receptors: 5-HT

    
    , 5-HT
    
    
    
    , D
    
    
    , Sigma-1 (
    
    
    ).

Protocol:

  • Membrane Prep: Use CHO-K1 cells overexpressing h5-HT

    
    .
    
  • Radioligand: [

    
    H]-Ketanserin (1 nM final concentration).
    
  • Incubation: Incubate membranes (50 µg protein) with Test Compound (10 concentrations: 0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the lipophilic benzyl group).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Tier 2: Enzyme Inhibition (sQC Focus)

Recent literature identifies piperidine-4-carboxamides as inhibitors of Secretory Glutaminyl Cyclase (sQC) , a target for Alzheimer's disease.

  • Assay Principle: Fluorometric cleavage of a substrate (H-Gln-AMC) by recombinant human sQC.

  • Reaction Mix:

    • Tris-HCl (pH 8.0).

    • Substrate: H-Gln-AMC (50 µM).

    • Enzyme: rh-sQC (0.5 U/mL).

    • Auxiliary Enzyme: Pyroglutamyl aminopeptidase (to release AMC fluorophore).

  • Readout: Fluorescence intensity (Ex 380 nm / Em 460 nm).

  • Validation: A decrease in fluorescence slope indicates inhibition of the carboxamide core preventing pyroglutamate formation.

Part 3: Functional Validation & Signaling

Binding does not equal function. You must determine if the compound is an Agonist , Antagonist , or Allosteric Modulator .

Functional GPCR Assay (Calcium Flux)

If the compound binds 5-HT


 (Gq-coupled), evaluate intracellular calcium release.

Workflow:

  • Cell Loading: Load CHO-h5-HT

    
     cells with FLIPR Calcium 6 dye.
    
  • Antagonist Mode: Pre-incubate cells with N-(2-fluorobenzyl)piperidine-4-carboxamide (30 min). Inject agonist (Serotonin EC

    
    ).
    
  • Agonist Mode: Inject compound directly; monitor fluorescence increase.

  • Data: Calculate

    
     (inhibition of serotonin) or 
    
    
    
    (direct activation).
Visualization of Signaling Pathways

The following diagram illustrates the Gq-coupled signaling pathway relevant to this scaffold's potential activity at 5-HT receptors.

G Compound N-(2-fluorobenzyl) piperidine-4-carboxamide Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binding (Ki) Gq Gq Protein (Heterotrimeric) Receptor->Gq Activation PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Response Cellular Response (Neuronal Excitation) Ca->Response Signaling Cascade

Caption: Putative Gq-mediated signaling pathway activated or blocked by the compound at 5-HT2A receptors.

Part 4: ADME-Tox Profiling (The Fluorine Effect)

The 2-fluorobenzyl group is often employed to block metabolic oxidation at the benzylic position (a common "soft spot"). This hypothesis must be tested.

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM).

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Analyze via LC-MS/MS.

  • Metric: Intrinsic Clearance (

    
    ).
    
  • Expectation: The 2-F substituent should reduce the rate of benzylic hydroxylation compared to the non-fluorinated analog.

hERG Safety Screen (Critical for Piperidines)

Piperidine moieties are notorious for off-target hERG channel blockade, leading to QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol:

    • Cell line: CHO-hERG.

    • Voltage protocol: Depolarize to +20 mV, repolarize to -50 mV (tail current).

    • Criteria: If

      
      , the compound requires structural optimization (e.g., reducing basicity or lipophilicity).
      

Part 5: Evaluation Workflow Summary

The following flowchart details the decision matrix for evaluating this compound.

Workflow Start Compound: N-(2-fluorobenzyl) piperidine-4-carboxamide PhysChem 1. PhysChem Profiling (Solubility, pKa, LogP) Start->PhysChem Tier1 2. Tier 1: Binding Screen (GPCR Panel + sQC Enzyme) PhysChem->Tier1 Decision1 Hit Identified? Tier1->Decision1 Func 3. Tier 2: Functional Assay (Ca2+ Flux / cAMP) Decision1->Func Ki < 1 µM Stop Discard / Redesign Decision1->Stop No Binding ADME 4. Tier 3: ADME-Tox (Microsomes + hERG) Func->ADME Agonist/Antagonist Confirmed Lead Qualified Lead Candidate ADME->Lead Low Tox / High Stability ADME->Stop hERG Block / Rapid Clearance

Caption: Step-by-step decision matrix for the in vitro characterization of the lead compound.

References

  • Dileep, K. V., et al. (2021).[1] "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[1][2][3] International Journal of Biological Macromolecules. Link

  • Watanuki, S., et al. (2011). "Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents." Bioorganic & Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link

  • Bryan, M. C., et al. (2013). "Piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Sagers, G., et al. (2020). "Physicochemical Properties and their influence on the development of CNS drugs." ADMET and DMPK. Link

Sources

Foundational

A Technical Guide to the Computational Modeling of N-(2-fluorobenzyl)piperidine-4-carboxamide Interactions with Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive framework for the computational modeling of the interactions between the small molecule, N-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the computational modeling of the interactions between the small molecule, N-(2-fluorobenzyl)piperidine-4-carboxamide, and its potential biological target, Acetylcholinesterase (AChE). Moving beyond a generic overview, this document serves as a practical whitepaper, detailing the scientific rationale and step-by-step protocols for a robust computational workflow. We will delve into the core methodologies of molecular docking and molecular dynamics simulations, underpinned by a philosophy of self-validation and grounded in authoritative scientific principles. The ultimate goal is to equip researchers with the expertise to not only execute these computational experiments but also to critically interpret the results in the context of drug discovery and development.

Introduction: The Scientific Imperative for Modeling N-(2-fluorobenzyl)piperidine-4-carboxamide

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting various physiological pathways. The specific derivative, N-(2-fluorobenzyl)piperidine-4-carboxamide, presents a compelling case for computational investigation due to its structural similarities to known inhibitors of key enzymes implicated in neurodegenerative diseases. Notably, N-benzylpiperidine derivatives have shown potent inhibitory activity against Acetylcholinesterase (AChE)[1][2][3][4]. AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease[1][3].

Computational modeling offers a powerful, resource-efficient avenue to explore the potential of N-(2-fluorobenzyl)piperidine-4-carboxamide as an AChE inhibitor.[5] By simulating the interactions between this ligand and the AChE active site at an atomic level, we can predict its binding affinity, elucidate its binding mode, and identify key intermolecular interactions. This knowledge is invaluable for guiding the rational design and optimization of more potent and selective drug candidates.

This guide will provide a rigorous, field-proven workflow for such an investigation, emphasizing not just the "how" but, more importantly, the "why" behind each step.

The Computational Workflow: A Self-Validating Approach

A robust computational study is not a linear execution of commands but a cyclical process of preparation, simulation, analysis, and validation. The workflow presented here is designed to be self-validating at each critical juncture.

Computational Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation docking Molecular Docking p_prep->docking l_prep Ligand Preparation l_prep->docking pose_analysis Pose Analysis & Clustering docking->pose_analysis Top Poses md Molecular Dynamics binding_energy Binding Free Energy Calculation md->binding_energy interaction_analysis Interaction Analysis md->interaction_analysis pose_analysis->md Selected Pose binding_energy->pose_analysis Refinement

Figure 1: A schematic of the self-validating computational workflow for modeling ligand-protein interactions.

Part I: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. The accuracy of our simulations is fundamentally dependent on the quality of our initial structures.

Target Protein Preparation: Human Acetylcholinesterase (AChE)

Causality: The three-dimensional coordinates of the target protein are the cornerstone of our study. We must begin with a high-resolution crystal structure and meticulously prepare it to be compatible with simulation force fields.

Protocol:

  • Structure Retrieval: Download the crystal structure of human AChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7, which is a high-resolution structure of human AChE in complex with an inhibitor.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any buffer components. This is crucial to create a clean system for our specific ligand.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be accomplished using tools like the PDB2PQR server or the pdb2gmx module in GROMACS.[6]

  • Force Field Selection: Choose a suitable force field for the protein. The AMBER and CHARMM force fields are widely used and well-validated for protein simulations. The choice of force field will dictate the parameters used to describe the interactions between atoms.

Ligand Preparation: N-(2-fluorobenzyl)piperidine-4-carboxamide

Causality: The ligand's three-dimensional conformation and partial charges must be accurately represented to simulate its interaction with the protein.

Protocol:

  • 3D Structure Generation: Generate a 3D structure of N-(2-fluorobenzyl)piperidine-4-carboxamide. This can be done using software like Avogadro, ChemDraw, or online tools like the PubChem Sketcher.

  • Energy Minimization: Perform a geometry optimization of the ligand's 3D structure using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This ensures a low-energy, physically plausible starting conformation.

  • Partial Charge Calculation: Calculate the partial atomic charges for the ligand. This is a critical step as it governs the electrostatic interactions with the protein. The AM1-BCC or RESP charge models are commonly used and provide a good balance of accuracy and computational efficiency. Tools like Antechamber in the AmberTools suite are invaluable for this purpose.

Part II: Molecular Docking - Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[7] It serves as our first glimpse into the potential binding mode of N-(2-fluorobenzyl)piperidine-4-carboxamide with AChE.

Causality: By systematically searching for favorable binding poses and scoring them based on a predefined scoring function, we can identify the most likely binding conformation and estimate the binding affinity.

Molecular_Docking_Workflow start Prepared Protein & Ligand grid_gen Grid Box Generation Define the search space around the active site. start->grid_gen docking_run Run Docking Simulation e.g., AutoDock Vina grid_gen->docking_run pose_analysis Analyze Docking Poses Cluster poses based on RMSD. docking_run->pose_analysis scoring Evaluate Scoring Function Lower energy indicates better binding. pose_analysis->scoring output Top Ranked Binding Poses scoring->output

Figure 2: A streamlined workflow for performing molecular docking.

Protocol using AutoDock Vina:

  • Grid Box Definition: Define a search space (a "grid box") that encompasses the active site of AChE. The active site is located at the bottom of a deep and narrow gorge. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Running the Docking Simulation: Execute AutoDock Vina, providing the prepared protein and ligand files, along with the grid box parameters. Vina will generate a series of possible binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Pose Analysis and Selection: Analyze the top-ranked docking poses. The poses should be clustered based on their root-mean-square deviation (RMSD). A tight cluster of low-energy poses suggests a well-defined binding mode. The top-ranked pose from the most populated cluster is often selected for further investigation with molecular dynamics.

Data Presentation:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.00
2-9.21.2
3-9.11.5
4-8.92.1
5-8.82.5

Part III: Molecular Dynamics Simulation - Bringing the Interaction to Life

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[4]

Causality: By solving Newton's equations of motion for all atoms in the system, MD simulations provide a detailed trajectory of the complex, revealing the stability of the binding pose, the nature of key interactions, and the conformational changes that may occur upon ligand binding.

Molecular_Dynamics_Workflow start Protein-Ligand Complex (from Docking) solvation Solvation | Place the complex in a water box. start->solvation ions Ionization | Neutralize the system with ions. solvation->ions minimization Energy Minimization | Relax the system. ions->minimization equilibration Equilibration (NVT & NPT) | Bring the system to the desired temperature and pressure. minimization->equilibration production Production MD | Collect the simulation trajectory. equilibration->production analysis Trajectory Analysis production->analysis

Figure 3: The sequential stages of a molecular dynamics simulation workflow.

Protocol using GROMACS:

  • System Solvation and Ionization: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble). This ensures that the system is well-equilibrated before the production run.

  • Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the RMSD of the ligand relative to the protein backbone). Identify and quantify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that persist throughout the simulation.

Part IV: Binding Free Energy Calculations - Quantifying the Affinity

While docking scores provide a rapid estimate of binding affinity, more rigorous methods are needed for accurate quantitative predictions. Binding free energy calculations aim to provide a more precise measure of the strength of the protein-ligand interaction.[2][3]

Causality: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) provide a more accurate estimation of the binding free energy by considering the contributions of various energy terms, including solvation effects.[4]

Protocol (MM/GBSA):

  • Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics potential energy of the complex, the protein, and the ligand in the gas phase.

  • Solvation Free Energy Calculation: Calculate the polar and nonpolar contributions to the solvation free energy for each species using the Generalized Born (GB) model and a surface area-dependent term (SA).

  • Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Data Presentation:

Energy ComponentAverage Contribution (kcal/mol)Standard Deviation
Van der Waals-45.23.5
Electrostatic-20.84.1
Polar Solvation30.52.8
Nonpolar Solvation-5.10.7
ΔG binding -40.6 5.2

Conclusion: From Silico to Insight

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of N-(2-fluorobenzyl)piperidine-4-carboxamide's interactions with Acetylcholinesterase. By following these detailed protocols, researchers can generate reliable and reproducible data to predict binding affinity, elucidate binding modes, and understand the key molecular determinants of interaction. The insights gained from these computational studies can significantly accelerate the drug discovery process by providing a rational basis for the design of novel and more potent AChE inhibitors.

References

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design. [Link]

  • Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences. [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS. [Link]

  • Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. PubMed. [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. [Link]

  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research. [Link]

  • GROMACS Protein Ligand Complex Simulations. LigParGen Server. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Genomatics. [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]

  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]

Sources

Exploratory

The Benzylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the N-Benzylpiperidine Motif The N-benzylpiperidine structural motif is a highly valued scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the N-Benzylpiperidine Motif

The N-benzylpiperidine structural motif is a highly valued scaffold in the field of medicinal chemistry, recognized for its structural flexibility and three-dimensional character. Its prevalence in numerous approved drugs and clinical candidates is a testament to its utility. Medicinal chemists frequently leverage the N-benzylpiperidine motif as a versatile tool to refine both the efficacy and the physicochemical properties of developing drugs. This scaffold can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing the stereochemical aspects of potency and toxicity.[1] This guide will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of benzylpiperidine compounds, with a focus on their roles in neurodegenerative diseases and oncology.

Part 1: Synthesis of the Benzylpiperidine Scaffold

The preparation of the benzylpiperidine fragment is often a straightforward, multi-step synthesis that utilizes safe and cost-effective reagents, which contributes to its widespread use in drug design and development.[2] A common synthetic route involves the reaction of a suitably substituted piperidine with a benzyl halide or a related electrophile.

One of the most prominent examples of a benzylpiperidine-containing drug is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][4] The synthesis of Donepezil typically involves the reaction of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone, followed by reduction.[5][6]

Example Synthetic Protocol: Preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine (Donepezil)

This protocol is a general representation of a common synthetic route.

Step 1: Condensation

  • To a solution of 5,6-dimethoxy-indanone in methanol under an inert atmosphere, add sodium hydroxide flakes.

  • Slowly add N-benzyl-piperidine-4-carboxaldehyde to the reaction mixture.

  • Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid product, wash with a dilute acetic acid solution, followed by methanol, and then dry. This yields 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[6]

Step 2: Reduction

  • The product from Step 1 is then reduced to yield Donepezil. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel in the presence of methane sulfonic acid in methanol.[6]

  • Alternatively, hydrogenation can be performed with a noble metal catalyst, such as platinum dioxide, under hydrogen pressure.[7]

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide in the condensation step is to deprotonate the indanone, forming an enolate that can then react with the aldehyde. The choice of catalyst for the reduction step is critical to selectively reduce the exocyclic double bond without affecting the carbonyl group of the indanone or the benzyl group.

Part 2: Benzylpiperidine Derivatives in Neurodegenerative Diseases: A Focus on Alzheimer's Disease

The pathology of Alzheimer's disease is complex, with the cholinergic hypothesis being a key aspect. This hypothesis suggests that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline seen in patients. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh, and its inhibition is a major therapeutic strategy.[8]

Core Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used and robust method for measuring AChE activity and screening for its inhibitors.[9][10]

Principle:

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Enzyme Stock Solution: Prepare a stock solution of AChE (e.g., from electric eel) in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

    • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[9]

    • ATCI Stock Solution (14-15 mM): Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh before use.[9]

    • Test Compound Solutions: Prepare a series of dilutions of the benzylpiperidine compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.

  • Assay Procedure (96-Well Plate Format):

    • Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (a known AChE inhibitor like Donepezil), and the test compounds at various concentrations.

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate test compound dilution or vehicle (for the negative control) to the corresponding wells.

    • Add 140 µL of assay buffer to all wells. For the blank wells, add 150 µL of assay buffer.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

    • Add 10 µL of the DTNB stock solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI stock solution to each well.

    • Immediately measure the absorbance at 412 nm in a microplate reader, and continue to take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

    • The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

    • The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration.[9]

Self-Validating System: The inclusion of a positive control with a known IC50 value validates the assay's performance. The negative control establishes the baseline enzyme activity, and the blank corrects for any background absorbance.

Diagram of Acetylcholinesterase Inhibition Assay Workflow

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer, AChE, DTNB, and ATCI solutions A1 Add AChE and Test Compound/Vehicle to wells P1->A1 P2 Prepare serial dilutions of Benzylpiperidine compounds P2->A1 A2 Incubate A1->A2 A3 Add DTNB A2->A3 A4 Initiate reaction with ATCI A3->A4 A5 Measure Absorbance at 412 nm kinetically A4->A5 D1 Calculate Reaction Rates (ΔAbs/min) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Core Experimental Protocol: Scopolamine-Induced Memory Impairment Model in Mice

This in vivo model is widely used to screen for drugs with potential therapeutic benefits for memory and learning impairment, as seen in dementia.[11]

Principle:

Scopolamine is a muscarinic receptor antagonist that blocks cholinergic neurotransmission, leading to memory impairment in rodents.[12] This chemically induced amnesia mimics some of the cognitive deficits observed in Alzheimer's disease. The ability of a test compound to prevent or reverse these deficits indicates its potential as a cognitive enhancer.

Step-by-Step Methodology:

  • Animals: Male mice (e.g., C57BL/6) are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • The benzylpiperidine test compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption and distribution, scopolamine (e.g., 1 mg/kg) is administered i.p. to induce amnesia.[12][13]

    • A control group receives the vehicle instead of the test compound, and another group receives only scopolamine. A positive control group may receive a known cognitive enhancer like Donepezil.

  • Behavioral Testing: Various behavioral tasks can be used to assess learning and memory. Common examples include:

    • Morris Water Maze: This tests spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time it takes to find the platform (escape latency) and the path taken are recorded.

    • Passive Avoidance Test: This assesses fear-motivated memory. Mice learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.

    • Novel Object Recognition Test: This evaluates recognition memory. Mice are familiarized with two identical objects. Later, one object is replaced with a new one. The time spent exploring the novel object versus the familiar one is measured.[12]

  • Data Analysis:

    • The data from the behavioral tests are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.

    • A significant improvement in the performance of the test compound-treated group compared to the scopolamine-only group suggests a cognitive-enhancing effect.

Causality Behind Experimental Choices: The scopolamine model is chosen because it is a non-invasive and relatively rapid method for inducing a cholinergic deficit that is relevant to Alzheimer's disease.[11] The choice of behavioral test depends on the specific aspect of cognition being investigated (e.g., spatial memory, recognition memory).

Part 3: The Emerging Role of Benzylpiperidine Compounds in Oncology

Recent research has highlighted the potential of benzylpiperidine derivatives as anticancer agents.[14][15][16][17][18] One promising target in this area is monoacylglycerol lipase (MAGL), an enzyme that is overexpressed in several aggressive cancers and contributes to tumor growth and progression.[19][20]

Core Experimental Protocol: Monoacylglycerol Lipase (MAGL) Activity Assay

This fluorometric assay provides a sensitive and high-throughput method for measuring MAGL activity and screening for its inhibitors.[21][22]

Principle:

In this assay, a non-fluorescent substrate is cleaved by MAGL to generate a fluorescent product. The increase in fluorescence is directly proportional to the MAGL activity. To ensure that the measured activity is specific to MAGL, a selective MAGL inhibitor is used in a parallel set of reactions to determine the background signal.[21][22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • MAGL Assay Buffer: Warm to room temperature before use.

    • Sample Preparation: Homogenize tissue or cells in ice-cold MAGL Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

    • MAGL Substrate: Provided as a stock solution in DMSO. Dilute to a working solution in the assay buffer just before use.

    • MAGL Selective Inhibitor: Provided as a stock solution in DMSO. Dilute to a working solution in the assay buffer.

    • Test Compound Solutions: Prepare serial dilutions of the benzylpiperidine compound.

  • Assay Procedure (96-Well Plate Format):

    • For each sample and test compound concentration, set up two wells: one for the total signal and one for the background signal.

    • Total Signal Wells: Add the sample and the test compound (or vehicle) to the wells. Adjust the final volume with MAGL Assay Buffer.

    • Background Signal Wells: Add the sample, the test compound (or vehicle), and the MAGL selective inhibitor to the wells. Adjust the final volume with MAGL Assay Buffer.

    • Pre-incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to act.

    • Initiate the reaction by adding the MAGL substrate working solution to all wells.

    • Measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • The MAGL-specific activity is the difference between the rate of the total signal and the rate of the background signal.

    • Calculate the % inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validating System: The use of a selective MAGL inhibitor to determine the background signal is crucial for the self-validation of this protocol, as it ensures that the measured activity is indeed from MAGL and not from other lipases.

Diagram of Monoacylglycerol Lipase (MAGL) Activity Assay Workflow

MAGL_Activity_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Sample Homogenate A2 Add Sample and Test Compound/Vehicle P1->A2 P2 Prepare Substrate, Inhibitor, and Test Compound solutions P2->A2 A3 Add Selective Inhibitor to Background wells P2->A3 A1 Set up Total Signal and Background wells A1->A2 A4 Pre-incubate at 37°C A2->A4 A3->A4 A5 Add Substrate to initiate reaction A4->A5 A6 Measure Fluorescence kinetically A5->A6 D1 Calculate Reaction Rates A6->D1 D2 Determine MAGL-specific activity D1->D2 D3 Calculate % Inhibition and IC50 D2->D3

Caption: Workflow for the Monoacylglycerol Lipase (MAGL) Activity Assay.

Structure-Activity Relationship (SAR) of Benzylpiperidine-Based MAGL Inhibitors

The development of benzylpiperidine-based MAGL inhibitors has been guided by systematic SAR studies. These studies have revealed key structural features that influence potency and selectivity.

Structural Modification Effect on MAGL Inhibition Rationale
Substitution on the Benzyl Ring Electron-withdrawing groups at the C4-position can be beneficial for binding to some targets.[23] For MAGL inhibitors, the substitution pattern on the distal phenyl ring of a diarylsulfide moiety is critical, with meta-substituents often showing high potency.[1]These substitutions can influence the electronic properties and conformation of the molecule, leading to better interactions with the active site of the enzyme.
Modifications to the Piperidine Ring The piperidine ring itself is a key structural element, and its conformation can impact binding.The piperidine ring serves as a scaffold to correctly orient the other functional groups for optimal interaction with the target.
Nature of the Linker The linker connecting the benzylpiperidine moiety to other parts of the molecule can affect potency and selectivity.A flexible or rigid linker can alter the overall shape of the molecule and its ability to fit into the binding pocket.

Part 4: Future Directions and Conclusion

The benzylpiperidine scaffold continues to be a fertile ground for drug discovery. Beyond neurodegenerative diseases and cancer, benzylpiperidine derivatives have shown promise as dopamine transporter inhibitors for potential use in treating substance abuse, as tyrosinase inhibitors for skin disorders, and as ligands for sigma receptors, which are implicated in a variety of neurological conditions.[9][21]

The versatility of the benzylpiperidine scaffold, combined with its favorable physicochemical properties, ensures its continued importance in medicinal chemistry. Future research will likely focus on the development of highly selective and potent benzylpiperidine derivatives for a wider range of therapeutic targets, as well as the use of this scaffold in the design of multi-target-directed ligands for complex diseases.

References

  • Assay Kit (Fluorometric) (BN00791). (n.d.). Retrieved from [Link]

  • Meena, P., & Manisha. (2017). Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated Pathogenesis (P3.083). Neurology, 88(16 Supplement). Retrieved from [Link]

  • Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI). (n.d.). Google Patents.
  • Wang, L., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-276. Retrieved from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). ARPI. Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024, January 5). AIR Unimi. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). Pharmaceuticals, 18(7), 964. Retrieved from [Link]

  • Scopolamine induced Rodent Amnesia Model. (2018, July 8). Creative Biolabs. Retrieved from [Link]

  • Wang, L., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-276. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Assay of Monoacylglycerol Lipase Activity. (n.d.). PubMed. Retrieved from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022, May 6). Usiena air. Retrieved from [Link]

  • A novel process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine. (n.d.). Google Patents.
  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024, December 27). Molecules, 30(1), 10. Retrieved from [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (2025, October 9). International Journal of Molecular Sciences, 26(19), 15217. Retrieved from [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). Chemistry – A European Journal, 26(19), 4236-4240. Retrieved from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022, May 6). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and evaluation of curcumin-related compounds containing benzyl piperidone for their effects on human cancer cells. (n.d.). PubMed. Retrieved from [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023, September 21). International Journal of Molecular Sciences, 24(18), 14364. Retrieved from [Link]

  • Structures of some representative synthetic reversible MAGL inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. (2020, August 31). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine‑induced learning and memory impairments in mice. (2020, August 19). Molecular Medicine Reports, 22(5), 4033-4042. Retrieved from [Link]

  • Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. (2022, November 3). Frontiers in Aging Neuroscience, 14. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules, 27(19), 6459. Retrieved from [Link]

  • a-e Graphs showing AChE inhibition by combinations of pesticides at low... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. Retrieved from [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017, July 15). SciSpace. Retrieved from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011, April 18). Molecules, 16(4), 3290-3301. Retrieved from [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (n.d.). Journal of Medicinal Chemistry, 58(20), 8177-8192. Retrieved from [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. (n.d.). Frontiers in Chemistry, 8. Retrieved from [Link]

  • Acetylcholinesterase enzyme inhibition assay. The graph shows the... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed. Retrieved from [Link]

  • Indicative graph of acetylcholinesterase (AChE) inhibitor prescriptions... (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024, November 5). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2003, April 10). PubMed. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022, January 7). Frontiers in Pharmacology, 12. Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 30). Northwestern Medical Journal, 5(2), 1-6. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. (n.d.). Molecules, 30(9), 1956. Retrieved from [Link]

  • Acetylcholinesterase: From 3D Structure to Function. (n.d.). Current Opinion in Structural Biology, 5(6), 761-768. Retrieved from [Link]

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Foundational

Strategic Fluorination of Piperidine Scaffolds: Physicochemical Modulation and Therapeutic Utility

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Executive Summary The piperidine ring is the most prevalent nitrogen heterocycle in FDA-appr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs.[1][2] However, the native piperidine scaffold often presents liabilities: excessive basicity (leading to poor membrane permeability and high hERG affinity) and metabolic vulnerability at the C3/C4 positions. Strategic fluorination—specifically at the 3- and 4-positions—has emerged as a high-impact tactic to mitigate these issues.[1] This guide analyzes the "Fluorine Effect" on piperidine conformation and basicity, details the development of clinical candidates like MK-0731, and provides robust protocols for synthesizing these privileged motifs.

Part 1: The Fluorine Effect – Physicochemical Modulation

The introduction of fluorine into a piperidine ring is rarely a neutral change. It fundamentally alters the electronic and steric landscape of the molecule.

Basicity (pKa) Modulation

The high basicity of the piperidine nitrogen (


) means that at physiological pH (7.4), the molecule exists almost exclusively as a cation. This limits passive diffusion across cell membranes.[1] Fluorine, the most electronegative element, exerts a strong through-bond inductive effect (

) that lowers the

of the amine.
  • Proximity Matters: A fluorine at the C3 position (

    
    -position) has a more dramatic effect on 
    
    
    
    than at the C4 position (
    
    
    -position) due to closer proximity to the nitrogen lone pair.
  • Orientation Matters: In 3-fluoropiperidines, the axial fluorine conformer is surprisingly more basic than the equatorial conformer.[3] This is due to a stabilizing charge-dipole interaction between the C-F bond and the protonated N-H bond (

    
    ), which stabilizes the conjugate acid.
    

Table 1: Comparative pKa Shifts in Fluorinated Piperidines

Compound StructureFluorine PositionOrientationApprox.[1][2][4][5][6] pKa

pKa (vs Parent)
Primary Effect
Piperidine --11.10Baseline
4-Fluoropiperidine C4 (

)
Equatorial/Axial9.9-1.2Inductive withdrawal
3-Fluoropiperidine C3 (

)
Axial 9.2-1.9Inductive + Charge-Dipole Stabilization
3-Fluoropiperidine C3 (

)
Equatorial 8.4-2.7Strong Inductive withdrawal
3,3-Difluoropiperidine C3 (

)
Geminal~8.0-3.1Cumulative Inductive Effect
Conformational Bias: The "Fluorine Gauche Effect"

Unlike larger alkyl groups that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often exhibits a preference for the axial position in protonated piperidines.

  • Mechanism: This is driven by the

    
     hyperconjugation and the electrostatic attraction mentioned above.
    
  • Utility: This bias allows medicinal chemists to lock the conformation of a drug molecule, pre-organizing it for binding to a target protein and reducing the entropic penalty of binding.

fluorine_effect Piperidine Native Piperidine (pKa ~11.0) Fluorination Strategic Fluorination (C3 or C4) Piperidine->Fluorination pKa pKa Reduction (Inductive Effect) Fluorination->pKa Conf Conformational Lock (Axial Preference) Fluorination->Conf Metab Metabolic Blocking (Prevents Oxidation) Fluorination->Metab Permeability Improved Permeability (Less Ionized at pH 7.4) pKa->Permeability hERG Reduced hERG Binding (Lower Basicity) pKa->hERG Selectivity Enhanced Selectivity (Rigid Scaffold) Conf->Selectivity Metab->Selectivity Stability

Figure 1: The Physicochemical Cascade of Piperidine Fluorination. Fluorination triggers three primary mechanistic changes (pKa, Conformation, Metabolism) that translate into improved ADMET properties.[1]

Part 2: Therapeutic Case Studies

MK-0731: Kinesin Spindle Protein (KSP) Inhibitor

Challenge: The initial lead compound for this oncology target possessed a potent piperidine moiety but suffered from being a strong substrate for P-glycoprotein (P-gp) efflux, limiting its exposure in tumors.[3][1] The high basicity of the piperidine was identified as the culprit.

Solution: Merck scientists introduced a fluorine atom at the C3 position.

  • Design Choice: They specifically targeted the cis-3-fluoro-4-aminopiperidine scaffold.[1]

  • Outcome: The fluorine lowered the

    
     from ~10 to ~8.0. This modulation reduced the percentage of the ionized species, significantly lowering P-gp affinity while maintaining KSP inhibitory potency (
    
    
    
    nM).
  • Result: MK-0731 advanced to Phase I clinical trials for taxane-refractory solid tumors.[1]

CGRP Receptor Antagonists (Migraine)

Challenge: Developing an oral CGRP antagonist required a scaffold with high metabolic stability and precise stereochemical display of functional groups. Solution: A syn-3-fluoro-4-aminopiperidine core was utilized.[1][7] The fluorine atom served a dual purpose: it blocked metabolic oxidation at the C3 position and locked the piperidine ring into a specific chair conformation, ensuring the amino group was presented in the correct vector for receptor binding.

Part 3: Synthetic Methodologies

Synthesizing fluorinated piperidines, particularly with defined stereochemistry (e.g., cis vs. trans), is non-trivial.[2]

Traditional Route: Deoxofluorination

Historically, chemists used reagents like DAST or Deoxofluor on hydroxypiperidines.[1]

  • Pros: Direct conversion of available alcohols.

  • Cons: Often leads to elimination (alkene formation) or ring contraction side products.[1] Poor atom economy and safety concerns on scale.[1]

Modern Route: Heterogeneous Hydrogenation of Fluoropyridines

A superior approach, championed by groups like Glorius and industrial process teams, involves the catalytic hydrogenation of commercially available fluoropyridines. This method is scalable, atom-economical, and highly diastereoselective.[1][8]

synthesis_flow Start Start: 3-Fluoropyridine Process Hydrogenation (50-100 bar H2, 25-60°C) Start->Process + Catalyst Catalyst Catalyst System: Pd(OH)2/C + HCl (aq) + MeOH Catalyst->Process Intermediate Pyridinium Salt Intermediate Process->Intermediate Product Product: cis-3-Fluoropiperidine HCl (>95:5 dr, High Yield) Intermediate->Product

Figure 2: Scalable Synthesis of cis-3-Fluoropiperidine. The acid-mediated hydrogenation prevents catalyst poisoning and directs cis-selectivity.[1]

Part 4: Experimental Protocols

Protocol 1: Scalable Synthesis of cis-3-Fluoropiperidine Hydrochloride

Adapted from Glorius et al. and Merck Process Research.[1]

Objective: To synthesize cis-3-fluoropiperidine from 3-fluoropyridine with high diastereoselectivity.

Reagents:

  • 3-Fluoropyridine (1.0 equiv)[1]

  • 5% or 20% Pd(OH)

    
    /C (Pearlman's Catalyst) (0.5 - 2 mol% Pd)[1]
    
  • Concentrated HCl (1.1 equiv)[1]

  • Methanol (Solvent, 0.5 M concentration)

  • Hydrogen Gas (

    
    )[1]
    

Procedure:

  • Preparation: In a high-pressure steel autoclave equipped with a glass liner and magnetic stir bar, charge 3-fluoropyridine (e.g., 5.0 mmol) and Methanol (10 mL).

  • Acidification: Carefully add concentrated HCl (1.1 equiv) to form the pyridinium salt in situ.

    • Note: Protonation is critical.[1] It activates the pyridine ring for reduction and prevents the free amine product from poisoning the catalyst.

  • Catalyst Addition: Add Pd(OH)

    
    /C (catalyst loading can be optimized; start with 5 wt% of substrate).
    
  • Hydrogenation: Seal the autoclave, purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50 bar (approx. 725 psi)
    
    
    .
  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours.

    • Monitoring: Monitor consumption of starting material via LC-MS or

      
      F NMR.[1]
      
  • Workup: Vent the hydrogen carefully. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield cis-3-fluoropiperidine hydrochloride as a white solid.[1]

    • Validation: Check

      
      F NMR.[1][4] The cis isomer (axial F) typically shows a distinct coupling pattern (
      
      
      
      ) compared to the trans isomer.

Safety Warning: Hydrogen gas is highly flammable.[1] High-pressure reactions must be conducted in rated equipment behind blast shields.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Cox, C. D., et al. (2008).[9] Discovery of MK-0731 for the treatment of taxane-refractory cancer.[1] Journal of Medicinal Chemistry, 51(14), 4239-4252.[1] Link[1]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[1][2] Nature Chemistry, 11, 264–270. Link

  • Morgentin, R., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15, 1-10.[1] Link[1]

  • Nairoukh, Z., et al. (2020).[10] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11260–11267. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Benzylation of Piperidine-4-carboxamide

[1][2] Executive Summary The N-benzylation of piperidine-4-carboxamide (isonipecotamide) is a foundational transformation in medicinal chemistry, particularly in the synthesis of acetylcholinesterase inhibitors like Done...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The N-benzylation of piperidine-4-carboxamide (isonipecotamide) is a foundational transformation in medicinal chemistry, particularly in the synthesis of acetylcholinesterase inhibitors like Donepezil.[1] The primary challenge in this synthesis is chemoselectivity : the objective is to alkylate the secondary amine of the piperidine ring without affecting the primary amide functionality.

This Application Note details two validated protocols:

  • Method A (Reductive Amination): The "Gold Standard" for precision, utilizing Sodium Triacetoxyborohydride (STAB).[1]

  • Method B (Direct Alkylation): A cost-effective, scalable route using Benzyl Bromide and mild inorganic base.[2]

Scientific Background & Mechanistic Logic

The Chemoselectivity Challenge

The substrate contains two nitrogen centers with distinct nucleophilic profiles:

  • Piperidine Nitrogen (Secondary Amine):

    
     (conjugate acid).[1][2] Highly nucleophilic due to the lone pair availability.
    
  • Amide Nitrogen (Primary Amine):

    
    .[1][2] Poor nucleophile due to resonance delocalization of the lone pair into the carbonyl oxygen.
    

Expert Insight: While the amide is less nucleophilic, the use of strong bases (e.g., NaH, LDA) must be avoided, as they can deprotonate the amide, creating a highly reactive amidate anion that leads to


-amide alkylation side products.[2] Therefore, both protocols below utilize conditions (mild base or acidic media) that maintain the amide in its neutral, non-nucleophilic state.
Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two methods and the critical intermediate states.

ReactionMechanism Substrate Piperidine-4-carboxamide IntermediateA Iminium Ion (Transient) Substrate->IntermediateA + Reagent A - H2O TransitionB SN2 Transition State Substrate->TransitionB + Reagent B + K2CO3 ReagentA Benzaldehyde (Method A) ReagentB Benzyl Bromide (Method B) Product N-Benzylpiperidine-4-carboxamide IntermediateA->Product + NaBH(OAc)3 Reduction TransitionB->Product Nucleophilic Attack SideProduct Quaternary Ammonium (Over-alkylation) Product->SideProduct Excess Reagent B (Risk in Method B)

Figure 1: Mechanistic pathways for Reductive Amination (Top) vs. Direct Alkylation (Bottom).

Method A: Reductive Amination (Preferred Protocol)[1][2]

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1] It is preferred for small-to-medium scale synthesis due to its mild conditions and suppression of over-alkylation.

Rationale

STAB is an electron-deficient borohydride.[1] It reduces iminium ions (formed from the amine and aldehyde) much faster than it reduces the aldehyde itself. This kinetic selectivity prevents the formation of benzyl alcohol byproducts.

Protocol Steps

Reagents:

  • Piperidine-4-carboxamide (1.0 equiv)[1][2]

  • Benzaldehyde (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride [STAB] (1.4 equiv)[1][2]

  • Acetic Acid (glacial, 1.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] Note: DCE is preferred for reaction rate, but DCM is safer.[2]

Procedure:

  • Preparation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Piperidine-4-carboxamide (10 mmol) in DCE (30 mL).

  • Imine Formation: Add Benzaldehyde (11 mmol). If the substrate is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.[1][2]

  • Acid Catalysis: Add Glacial Acetic Acid (10 mmol). Crucial Step: This catalyzes the formation of the iminium ion. Stir for 15-30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.[1]

  • Quench: Quench by adding saturated aqueous

    
     until gas evolution ceases.
    

Method B: Direct Alkylation (Scalable Protocol)[2]

This method uses Benzyl Bromide and is preferred for large-scale industrial batches where cost is the primary driver.

Rationale

This proceeds via an


 mechanism. The key is using a weak inorganic base (

) in a polar aprotic solvent (Acetonitrile) or protic solvent (Ethanol).[1] The base scavenges the HBr produced but is too weak to deprotonate the amide.
Protocol Steps

Reagents:

  • Piperidine-4-carboxamide (1.0 equiv)[1][2]

  • Benzyl Bromide (1.05 equiv) - Strict stoichiometry required.[2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).[1][2]

Procedure:

  • Slurry: Suspend Piperidine-4-carboxamide (20 mmol) and

    
     (40 mmol) in ACN (60 mL).
    
  • Addition: Add Benzyl Bromide (21 mmol) dropwise at RT.

  • Heating: Heat the mixture to reflux (approx. 80°C for ACN) for 3–6 hours.

    • Expert Note: Do not overheat or extend time unnecessarily, as this promotes the formation of the quaternary ammonium salt (bis-alkylation).[1]

  • Filtration: Cool to RT. Filter off the inorganic solids (

    
     and excess 
    
    
    
    ).
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil/solid.

Purification Strategy: The "Acid-Base Switch"

Since the product is a tertiary amine, it can be purified from non-basic impurities (like unreacted benzaldehyde or benzyl halides) without chromatography using an extraction trick.[1][2]

PurificationWorkflow Crude Crude Reaction Mixture (Organic Phase) AcidWash Add 1M HCl Extract Aqueous Layer Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgWaste Organic Layer (Contains Benzaldehyde/Benzyl Bromide) DISCARD Separation1->OrgWaste Non-basic impurities AqProduct Aqueous Layer (Acidic) (Contains Product Salt) Separation1->AqProduct Protonated Amine Basify Basify with NaOH to pH > 12 AqProduct->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Organic Layer (Contains Pure Amine) Extract->FinalOrg FinalDry Dry (MgSO4) & Concentrate FinalOrg->FinalDry

Figure 2: Acid-Base extraction workflow for purification of N-benzylpiperidine-4-carboxamide.

Comparative Analysis & Troubleshooting

FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High. Minimal over-alkylation.[1][2]Moderate. Risk of quaternization if stoichiometry is off.
Reagent Cost Moderate (STAB is pricier).Low (Benzyl bromide is cheap).[1]
Reaction Time 4–16 Hours (RT).[1]3–6 Hours (Reflux).
Impurity Profile Boron salts (removed in workup).Quaternary salts (difficult to remove).
Recommended Use R&D, Med-Chem, High Purity needs.[1][2]Process Scale-up, Cost-sensitive projects.

Troubleshooting Guide:

  • Issue: Low Yield in Method A.

    • Cause: Incomplete imine formation.

    • Fix: Ensure molecular sieves or

      
       are not used (water is needed for equilibrium in some cases), but ensure Acetic Acid is present to catalyze the iminium species.[1][2]
      
  • Issue: Quaternary Salt in Method B.

    • Cause: Excess Benzyl Bromide or high temperature.

    • Fix: Use exactly 1.0–1.05 equiv of alkyl halide. Add the halide slowly at lower temperature before heating.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5]

  • Musial, A. , et al. (2016).[1][2] Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(2), 451-461.[2]

  • Clayden, J. , Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).[1] [1][2]

  • Vice, S. , et al. (2001).[1][2][8] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[2][8]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Novel Piperidine-4-Carboxamide Analogs

Abstract The piperidine-4-carboxamide scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine-4-carboxamide scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of novel analogs, using the representative compound N-(2-fluorobenzyl)piperidine-4-carboxamide . As the specific biological target of this and many other novel library compounds is often unknown a priori, this guide emphasizes a logical, multi-pronged screening strategy. We will detail both target-based and phenotypic screening approaches, assay development, hit confirmation, and initial mechanism-of-action studies. The protocols provided herein are designed to be robust, reproducible, and adaptable to various laboratory automation platforms.

Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Motif

The piperidine ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide range of pharmacological effects, including anti-diabetic, anti-cancer, anti-microbial, and analgesic properties.[1][2] The piperidine-4-carboxamide moiety, in particular, has proven to be a highly versatile scaffold for engaging with a variety of biological targets. This is due to its conformational flexibility, ability to present substituents in defined three-dimensional space, and the presence of key hydrogen bond donors and acceptors.

Numerous studies have highlighted the successful incorporation of this scaffold into potent and selective modulators of:

  • G-Protein Coupled Receptors (GPCRs): Such as CCR5 inhibitors for anti-HIV therapy.[3]

  • Ion Channels: Including T-type calcium channel blockers for hypertension.[4]

  • Enzymes: Such as inhibitors of dihydrofolate reductase and multikinase inhibitors (VEGFR-2, ERK-2, Abl-1).[5][6]

  • Other Targets: Including sigma-1 receptor ligands and proteasome inhibitors.[7][8]

Given this broad target landscape, a new derivative like N-(2-fluorobenzyl)piperidine-4-carboxamide presents an exciting opportunity for discovering novel biological activities. However, it also necessitates a well-designed screening strategy to efficiently identify its potential therapeutic value.

Strategic Planning for HTS of a Novel Compound

When the biological target of a novel compound is unknown, two primary HTS approaches can be considered: target-based screening and phenotypic screening.[9]

Target-Based Screening: This approach involves screening the compound against a panel of known biological targets, such as a diverse set of kinases, GPCRs, or proteases. This is a direct and mechanistically informative approach if the compound happens to hit one of the targets in the panel.

Phenotypic Screening: This method assesses the effect of the compound on whole cells or organisms, looking for a specific change in phenotype (e.g., cell death, changes in morphology, or inhibition of a specific pathway).[9] This approach is unbiased with respect to the molecular target and can uncover novel mechanisms of action.

For a novel compound from a privileged scaffold like N-(2-fluorobenzyl)piperidine-4-carboxamide, a hybrid strategy is often most effective. This could involve an initial broad phenotypic screen to identify any interesting cellular activity, followed by target-based screening to deconvolve the mechanism of action of any confirmed hits.

Phenotypic Screening Workflow

A high-content screening (HCS) approach is a powerful method for phenotypic screening, as it allows for the simultaneous measurement of multiple cellular parameters.[10]

General Cell-Based Assay Protocol

This protocol provides a general framework for a cell-based HTS assay. Specific cell lines, reagents, and incubation times will need to be optimized for the particular phenotype being investigated.

Materials:

  • Cell line of interest (e.g., a cancer cell line for anti-proliferative screens, or a reporter cell line for pathway analysis)

  • Appropriate cell culture medium and supplements

  • N-(2-fluorobenzyl)piperidine-4-carboxamide (and other library compounds) dissolved in DMSO

  • Assay plates (e.g., 96-well or 384-well, clear bottom for imaging)

  • Automated liquid handling system

  • High-content imaging system

  • Positive and negative controls

Protocol:

  • Cell Seeding: Seed the chosen cell line into the assay plates at a pre-determined optimal density. Allow the cells to adhere and grow for 24 hours.

  • Compound Addition: Using an automated liquid handler, add N-(2-fluorobenzyl)piperidine-4-carboxamide and other test compounds to the assay plates. Typically, a final concentration of 10 µM is used for primary screening.[9] Include wells with DMSO only (negative control) and a known active compound (positive control).

  • Incubation: Incubate the plates for a duration appropriate for the biological question being asked (e.g., 48-72 hours for cell proliferation assays).

  • Staining: Add fluorescent dyes to label cellular components of interest (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and a viability dye).

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular parameters, such as cell count, nuclear size and shape, and protein localization.

Data Analysis and Hit Identification

The data from the primary screen is analyzed to identify "hits" - compounds that produce a significant and reproducible effect. A common metric for hit selection is the Z'-factor, which assesses the quality of the assay. A Z'-factor above 0.5 is generally considered acceptable for HTS.[9] Hits are then typically re-tested in a dose-response format to determine their potency (e.g., IC50 or EC50).

Parameter Description Typical Value for HTS
Primary Screen Concentration The single concentration at which all compounds are initially tested.10 µM
Z'-Factor A statistical measure of the separation between the positive and negative controls.> 0.5
Hit Confirmation Re-testing of initial hits to confirm their activity.Dose-response curve
Potency (IC50/EC50) The concentration of a compound that produces 50% of its maximal effect.Varies by target and assay

Target-Based Screening Workflow

If a phenotypic effect is observed, or if a more direct approach is desired from the outset, target-based screening can be employed. The following is a generalized protocol for an in vitro enzyme inhibition assay.

General Enzyme Inhibition Assay Protocol

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (ideally one that produces a fluorescent or luminescent signal)

  • Assay buffer

  • N-(2-fluorobenzyl)piperidine-4-carboxamide (and other library compounds) dissolved in DMSO

  • Assay plates (e.g., 384-well, black for fluorescence/luminescence)

  • Plate reader capable of detecting the signal

  • Positive and negative controls

Protocol:

  • Compound Dispensing: Use an automated liquid handler to dispense a small volume of each test compound into the wells of the assay plate.

  • Enzyme Addition: Add the purified enzyme to all wells.

  • Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add the enzyme's substrate to initiate the reaction.

  • Signal Detection: After a set reaction time, measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Hit Confirmation and Follow-up Studies

Once initial hits are identified, a series of follow-up studies are crucial to validate the findings and prioritize compounds for further development.

Workflow for Hit Validation:

Hit_Validation_Workflow Primary_Screen Primary HTS Hit_Confirmation Dose-Response Confirmation Primary_Screen->Hit_Confirmation Identify Initial Hits Orthogonal_Assay Orthogonal Assay Validation Hit_Confirmation->Orthogonal_Assay Confirm Potency SAR_Exploration Initial SAR Exploration Orthogonal_Assay->SAR_Exploration Validate Mechanism Target_Deconvolution Target Deconvolution (for phenotypic hits) SAR_Exploration->Target_Deconvolution Establish Structure-Activity Relationship

Caption: A typical workflow for hit validation and follow-up studies.

Orthogonal Assays: These are different assays that measure the same biological endpoint but use a different technology or methodology. This helps to rule out assay artifacts.

Structure-Activity Relationship (SAR): Initial SAR studies involve testing a small number of commercially available or rapidly synthesized analogs of the hit compound to understand which parts of the molecule are essential for its activity.

Target Deconvolution: For hits emerging from phenotypic screens, identifying the molecular target is a critical next step. This can be achieved through various methods, including affinity chromatography, expression profiling, and computational approaches.

Conclusion

The high-throughput screening of novel compounds, such as N-(2-fluorobenzyl)piperidine-4-carboxamide, from privileged scaffolds is a powerful engine for drug discovery. By employing a strategic combination of phenotypic and target-based screening approaches, coupled with rigorous hit validation and follow-up studies, researchers can efficiently identify new bioactive molecules and elucidate their mechanisms of action. The protocols and workflows outlined in this document provide a solid foundation for initiating such a screening campaign.

References

  • ArTS. Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PMC. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • Google Patents. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. [Link]

  • PubMed. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]

  • PubMed. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. [Link]

  • PubMed. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • PMC. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. [Link]

  • High Throughput In Vitro Screening for Transdermal Drug Delivery. [Link]

  • A brief review of high throughput screening in drug discovery process. [Link]

  • Washington University in St. Louis. High Throughput Screening Center. [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

Sources

Method

Application of N-(2-fluorobenzyl)piperidine-4-carboxamide in Neuroscience Research: A Technical Guide

This guide provides a detailed overview of the potential applications and experimental protocols for N-(2-fluorobenzyl)piperidine-4-carboxamide, a novel investigational compound with a high affinity for the sigma-1 (σ1)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the potential applications and experimental protocols for N-(2-fluorobenzyl)piperidine-4-carboxamide, a novel investigational compound with a high affinity for the sigma-1 (σ1) receptor. Based on its structural similarity to other known piperidine-4-carboxamide derivatives that act as potent sigma-1 receptor ligands, this document will treat N-(2-fluorobenzyl)piperidine-4-carboxamide as a selective sigma-1 receptor agonist for the purpose of outlining its utility in neuroscience research.[1][2][3]

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of cellular functions critical to neuronal health.[4][5][6] Its modulation has shown therapeutic promise in various neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[4][7][8] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological properties of N-(2-fluorobenzyl)piperidine-4-carboxamide.

Scientific Background and Mechanism of Action

The sigma-1 receptor is a ligand-operated molecular chaperone that plays a crucial role in cellular stress responses.[9][10] Under normal physiological conditions, it is associated with the binding immunoglobulin protein (BiP) at the mitochondrion-associated ER membrane (MAM).[5] Upon stimulation by agonist ligands, such as likely N-(2-fluorobenzyl)piperidine-4-carboxamide, the sigma-1 receptor dissociates from BiP and translocates to other intracellular sites to interact with a variety of client proteins, including ion channels and kinases.[5][10]

This interaction modulates several key cellular processes:

  • Calcium Homeostasis: The sigma-1 receptor regulates calcium signaling between the endoplasmic reticulum and mitochondria, a process vital for neuronal function and survival.[4][5][7]

  • Oxidative Stress Reduction: Activation of the sigma-1 receptor has been shown to mitigate the production of reactive oxygen species and enhance cellular resilience to oxidative stress.[11][12]

  • Neuroinflammation Modulation: Sigma-1 receptors are expressed in microglia and astrocytes, and their activation can suppress neuroinflammatory responses.[9][12]

  • Neuronal Plasticity and Neuroprotection: By modulating various signaling pathways, including those involving brain-derived neurotrophic factor (BDNF), sigma-1 receptor agonists can promote neuronal survival and plasticity.[7][11]

The therapeutic potential of sigma-1 receptor agonists is currently being investigated for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and major depressive disorder.[8][11][13]

In Vitro Characterization: Receptor Binding and Functional Assays

The initial characterization of N-(2-fluorobenzyl)piperidine-4-carboxamide involves determining its affinity and selectivity for the sigma-1 receptor.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-(2-fluorobenzyl)piperidine-4-carboxamide for the sigma-1 receptor.

Materials:

  • Guinea pig liver membranes (a rich source of sigma-1 receptors).[14]

  • [³H]-(+)-Pentazocine (a selective sigma-1 receptor radioligand).[14][15]

  • N-(2-fluorobenzyl)piperidine-4-carboxamide (test compound).

  • Haloperidol (for determining non-specific binding).[16]

  • Scintillation vials and cocktail.

  • Filtration apparatus.

Procedure:

  • Prepare guinea pig liver membranes as described in established protocols.[14]

  • In a 96-well plate, add increasing concentrations of N-(2-fluorobenzyl)piperidine-4-carboxamide.

  • Add a fixed concentration of [³H]-(+)-Pentazocine (typically near its Kd value).

  • Add the membrane preparation to initiate the binding reaction.

  • For non-specific binding determination, add a high concentration of haloperidol.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).[16]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Data from a Sigma-1 Receptor Binding Assay

CompoundKi (nM) for σ1 ReceptorSelectivity (σ2/σ1)
N-(2-fluorobenzyl)piperidine-4-carboxamideTo be determinedTo be determined
(+)-Pentazocine~3-5>100
Haloperidol~1-3~10

In Vivo Pharmacodynamic and Efficacy Studies

Following in vitro characterization, in vivo studies are essential to evaluate the physiological and behavioral effects of N-(2-fluorobenzyl)piperidine-4-carboxamide.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals.[17][18][19]

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

Objective: To assess the effect of N-(2-fluorobenzyl)piperidine-4-carboxamide on neurotransmitter levels (e.g., dopamine, serotonin) in a relevant brain region (e.g., prefrontal cortex, striatum).

Materials:

  • Rodents (rats or mice).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.[20]

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • N-(2-fluorobenzyl)piperidine-4-carboxamide.

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest.[18][20] Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[20]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[20]

  • Drug Administration: Administer N-(2-fluorobenzyl)piperidine-4-carboxamide (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify neurotransmitter concentrations.

dot

G cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Animal_Prep Animal Preparation & Acclimatization Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Prep->Surgery Recovery Post-Operative Recovery (min. 48 hours) Surgery->Recovery Probe_Insertion Probe Insertion & aCSF Perfusion Recovery->Probe_Insertion Baseline Baseline Sample Collection (3-4 samples) Probe_Insertion->Baseline Drug_Admin Administer N-(2-fluorobenzyl)piperidine-4-carboxamide Baseline->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis of Dialysates Post_Drug_Collection->Analysis Data_Interpretation Data Interpretation & Statistical Analysis Analysis->Data_Interpretation

Caption: Workflow for In Vivo Microdialysis Experiment.

Behavioral Models

A variety of behavioral models in rodents can be used to assess the potential antidepressant and anxiolytic effects of N-(2-fluorobenzyl)piperidine-4-carboxamide.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of the compound. The EPM is based on the natural aversion of rodents to open and elevated spaces.[21]

Procedure:

  • Administer N-(2-fluorobenzyl)piperidine-4-carboxamide or vehicle to the animals.

  • After a set pre-treatment time, place the animal in the center of the elevated plus maze, facing an open arm.

  • Record the animal's behavior for 5 minutes, noting the time spent in the open arms versus the closed arms, and the number of entries into each arm.[22]

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[21]

Protocol 4: Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like properties of the compound. The FST is based on the principle that an animal will cease to struggle and become immobile when placed in an inescapable stressful situation.[23][24][25]

Procedure:

  • Administer the test compound or vehicle.

  • Place the mouse individually into a cylinder of water from which it cannot escape.

  • Record the duration of immobility during the last 4 minutes of a 6-minute test session.[25]

  • A significant decrease in immobility time is interpreted as an antidepressant-like effect.[23]

Protocol 5: Tail Suspension Test (TST) for Antidepressant Activity

Objective: Similar to the FST, the TST is a widely used screening tool for potential antidepressants.[23][24]

Procedure:

  • Administer the test compound or vehicle.

  • Suspend the mouse by its tail using adhesive tape, so it hangs in a vertical position.

  • Record the total duration of immobility over a 6-minute period.[23][25]

  • A reduction in the duration of immobility suggests antidepressant-like activity.

dot

G cluster_compound_admin Compound Administration cluster_behavioral_assays Behavioral Assays cluster_data_analysis Data Analysis Dosing Dosing of N-(2-fluorobenzyl)piperidine-4-carboxamide (or vehicle control) EPM Elevated Plus Maze (Anxiolytic Activity) Dosing->EPM FST Forced Swim Test (Antidepressant Activity) Dosing->FST TST Tail Suspension Test (Antidepressant Activity) Dosing->TST Data_Collection Behavioral Data Collection (e.g., time in open arms, immobility duration) EPM->Data_Collection FST->Data_Collection TST->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental Workflow for Behavioral Phenotyping.

Electrophysiological Studies

Electrophysiology can provide insights into how N-(2-fluorobenzyl)piperidine-4-carboxamide modulates neuronal activity at the cellular level.

Protocol 6: Whole-Cell Patch-Clamp Recordings

Objective: To investigate the effects of the compound on ion channel function and synaptic transmission in brain slices.

Procedure:

  • Prepare acute brain slices from a region of interest (e.g., hippocampus, prefrontal cortex).

  • Obtain whole-cell patch-clamp recordings from individual neurons.

  • Bath-apply N-(2-fluorobenzyl)piperidine-4-carboxamide and record changes in membrane potential, firing rate, and synaptic currents (e.g., NMDA receptor-mediated currents, as sigma-1 receptors are known to modulate them).[26]

dot

G cluster_pathway Sigma-1 Receptor Signaling Cascade Ligand N-(2-fluorobenzyl)piperidine-4-carboxamide (Agonist) S1R_BiP Sigma-1 Receptor BiP Ligand->S1R_BiP binds S1R_Active Active Sigma-1 Receptor S1R_BiP->S1R_Active dissociates Ion_Channels Ion Channels (e.g., NMDA-R, K+ channels) S1R_Active->Ion_Channels modulates Cellular_Response Modulation of Neuronal Excitability & Synaptic Plasticity Ion_Channels->Cellular_Response leads to Neuroprotection Neuroprotection & Reduced Neuroinflammation Cellular_Response->Neuroprotection promotes

Sources

Application

Application Notes and Protocols for the Radiolabeling of N-(2-fluorobenzyl)piperidine-4-carboxamide for Imaging Studies

Introduction These application notes provide a comprehensive guide for the synthesis and radiolabeling of N-(2-fluorobenzyl)piperidine-4-carboxamide, a promising candidate for positron emission tomography (PET) imaging....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for the synthesis and radiolabeling of N-(2-fluorobenzyl)piperidine-4-carboxamide, a promising candidate for positron emission tomography (PET) imaging. The piperidine-4-carboxamide scaffold is a versatile platform for developing radiotracers targeting a variety of biological entities. This document outlines two distinct radiolabeling strategies: one employing Fluorine-18 ([¹⁸F]), the most widely used PET radionuclide due to its favorable decay characteristics, and an alternative approach using Carbon-11 ([¹¹C]).

These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel imaging agents. The methodologies described herein are grounded in established radiochemical principles and are presented with detailed, step-by-step instructions to ensure reproducibility. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the underlying chemistry.

Part 1: [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide: A Nucleophilic Substitution Approach

The primary strategy for introducing Fluorine-18 into the N-(2-fluorobenzyl)piperidine-4-carboxamide molecule involves a nucleophilic substitution reaction on a suitable precursor. This approach is favored for its high efficiency and the high specific activity achievable with no-carrier-added [¹⁸F]fluoride.

Rationale for Precursor Design

The successful radiosynthesis of [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide hinges on the design of an appropriate precursor. For a nucleophilic fluorination reaction, a good leaving group is required on the benzyl moiety. To this end, we propose the synthesis of a tosylate precursor, N-(2-(tosyloxymethyl)benzyl)piperidine-4-carboxamide. The tosylate group is an excellent leaving group, readily displaced by the incoming [¹⁸F]fluoride ion.

Experimental Workflow: [¹⁸F] Labeling

The overall workflow for the synthesis of [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide is depicted below. This multi-step process begins with the synthesis of the tosylate precursor, followed by the radiolabeling reaction, and concludes with purification and quality control of the final radiotracer.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control start Piperidine-4-carboxamide & 2-Bromobenzyl bromide step1 N-Alkylation start->step1 step2 Hydrolysis step1->step2 step3 Tosylation step2->step3 precursor N-(2-(tosyloxymethyl)benzyl) piperidine-4-carboxamide step3->precursor labeling Nucleophilic [¹⁸F]Fluorination precursor->labeling f18_prod [¹⁸F]Fluoride Production (Cyclotron) drying Azeotropic Drying with K₂CO₃/Kryptofix 2.2.2. f18_prod->drying drying->labeling hplc Semi-preparative HPLC Purification labeling->hplc formulation Formulation in Saline hplc->formulation final_product [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide formulation->final_product qc_start Final Product Aliquot final_product->qc_start rcp Radiochemical Purity (HPLC/TLC) qc_start->rcp sa Specific Activity qc_start->sa rs Residual Solvents (GC) qc_start->rs sterility Sterility & Endotoxin Testing qc_start->sterility release Release for Imaging Studies rcp->release sa->release rs->release sterility->release

Figure 1: Overall workflow for the synthesis and quality control of [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide.
Protocol 1: Synthesis of the Tosylate Precursor

This protocol outlines a plausible multi-step synthesis of the tosylate precursor.[1]

Step 1: Synthesis of N-(2-bromobenzyl)piperidine-4-carboxamide

  • To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium iodide.

  • Add 2-bromobenzyl bromide (1.1 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-bromobenzyl)piperidine-4-carboxamide.

Step 2: Synthesis of N-(2-(hydroxymethyl)benzyl)piperidine-4-carboxamide

  • This step involves a formylation followed by reduction. A more direct route may be achievable through other synthetic strategies. For the purpose of this protocol, we will assume the availability of 2-(hydroxymethyl)benzyl bromide.

  • Alternatively, a Grignard reaction on the bromo-precursor from Step 1 followed by reaction with formaldehyde would yield the desired alcohol.

Step 3: Synthesis of N-(2-(tosyloxymethyl)benzyl)piperidine-4-carboxamide

  • Dissolve N-(2-(hydroxymethyl)benzyl)piperidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final tosylate precursor.

Protocol 2: Automated Radiosynthesis of [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide

This procedure is designed for an automated synthesis module, which is essential for handling the high levels of radioactivity and ensuring reproducibility.[2][3]

  • [¹⁸F]Fluoride Trapping and Drying:

    • Transfer the cyclotron-produced aqueous [¹⁸F]fluoride to the synthesis module.

    • Trap the [¹⁸F]fluoride on an anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride complex under a stream of nitrogen at elevated temperature (e.g., 110 °C) to remove all traces of water. Complete drying is critical for the subsequent nucleophilic substitution.[4][5]

  • Nucleophilic [¹⁸F]Fluorination:

    • Dissolve the tosylate precursor (typically 1-5 mg) in a suitable anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.

    • Heat the reaction mixture at a temperature ranging from 100 °C to 140 °C for 10-15 minutes.[6] The optimal temperature and time should be determined empirically.

  • Purification:

    • After the reaction, quench the mixture with the mobile phase for HPLC purification.

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • Elute the product using a suitable mobile phase, such as a gradient of acetonitrile in water or an ammonium formate buffer.[2]

    • Collect the fraction corresponding to the [¹⁸F]N-(2-fluorobenzyl)piperidine-4-carboxamide peak, which is identified by its retention time, previously determined using the non-radioactive standard.

  • Formulation:

    • The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.

    • Wash the cartridge with sterile water to remove any residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Part 2: [¹¹C]N-(2-fluorobenzyl)piperidine-4-carboxamide: A Methylation Approach

An alternative strategy for radiolabeling this compound for PET imaging is to use Carbon-11. This would involve the synthesis of a desmethyl precursor and subsequent N-methylation with a [¹¹C]methylating agent. This approach is particularly useful if the biological target has a high tolerance for a methyl group at the piperidine nitrogen.

Rationale for Precursor Design

For [¹¹C]-methylation, a precursor with a free secondary amine on the piperidine ring is required. Thus, the precursor would be N-(2-fluorobenzyl)piperidine-4-carboxamide itself, with the piperidine nitrogen available for methylation.

Experimental Workflow: [¹¹C] Labeling

The workflow for the [¹¹C]-labeling is more direct than the [¹⁸F]-labeling, primarily due to the simpler precursor synthesis.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control start Piperidine-4-carboxamide & 2-Fluorobenzyl bromide step1 N-Alkylation start->step1 precursor N-(2-fluorobenzyl)piperidine-4-carboxamide step1->precursor labeling N-[¹¹C]Methylation precursor->labeling c11_prod [¹¹C]CO₂ Production (Cyclotron) c11_meI Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf c11_prod->c11_meI c11_meI->labeling hplc Semi-preparative HPLC Purification labeling->hplc formulation Formulation in Saline hplc->formulation final_product [¹¹C]N-methyl-N-(2-fluorobenzyl) piperidine-4-carboxamide formulation->final_product qc_start Final Product Aliquot final_product->qc_start rcp Radiochemical Purity (HPLC/TLC) qc_start->rcp sa Specific Activity qc_start->sa rs Residual Solvents (GC) qc_start->rs sterility Sterility & Endotoxin Testing qc_start->sterility release Release for Imaging Studies rcp->release sa->release rs->release sterility->release

Figure 2: Overall workflow for the synthesis and quality control of [¹¹C]N-methyl-N-(2-fluorobenzyl)piperidine-4-carboxamide.
Protocol 3: Synthesis of the Desmethyl Precursor

This protocol describes the synthesis of the N-(2-fluorobenzyl)piperidine-4-carboxamide precursor.

  • Follow the procedure outlined in Protocol 1, Step 1, but use 2-fluorobenzyl bromide instead of 2-bromobenzyl bromide.

  • The resulting product, N-(2-fluorobenzyl)piperidine-4-carboxamide, is the desmethyl precursor for [¹¹C]-methylation.

Protocol 4: Automated Radiosynthesis of [¹¹C]N-methyl-N-(2-fluorobenzyl)piperidine-4-carboxamide

This procedure is also intended for an automated synthesis module.[7][8][9]

  • Production of [¹¹C]Methylating Agent:

    • Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[10][11]

    • Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]methyl iodide ([¹¹C]CH₃I). Alternatively, [¹¹C]methyl triflate ([¹¹C]CH₃OTf) can be synthesized for higher reactivity.

  • N-[¹¹C]Methylation:

    • Dissolve the desmethyl precursor (N-(2-fluorobenzyl)piperidine-4-carboxamide, typically 0.5-2 mg) in a suitable solvent like dimethylformamide (DMF) or DMSO.

    • Add a base, such as sodium hydride or a strong organic base, to deprotonate the piperidine nitrogen.

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at an elevated temperature (e.g., 80-120 °C).

    • The reaction is typically very fast and is usually complete within 5-10 minutes.

  • Purification and Formulation:

    • Follow the same purification and formulation steps as described in Protocol 2 (steps 3 and 4) to isolate and prepare the final [¹¹C]-labeled radiotracer for injection.

Part 3: Quality Control

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for human use. The following tests must be performed on the final product before it can be released for imaging studies.[12][13][14]

Parameter Method Acceptance Criteria
Identity Co-elution with a non-radioactive standard on analytical HPLCThe retention time of the radioactive peak must match that of the standard.
Radiochemical Purity Analytical HPLC or TLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopyFor [¹⁸F]: ≥ 99.5% of total radioactivity is from ¹⁸F. For [¹¹C]: ≥ 99.5% of total radioactivity is from ¹¹C.
Specific Activity Calculated from the total radioactivity and the mass of the compound determined by analytical HPLC with a standard curve.As high as possible to minimize pharmacological effects. Typically > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection.
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP/Ph. Eur. limits for the specific solvents used (e.g., ethanol, acetonitrile, DMSO).
Sterility Incubation in culture mediaNo microbial growth.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the successful radiolabeling of N-(2-fluorobenzyl)piperidine-4-carboxamide with both Fluorine-18 and Carbon-11. The choice between the two radionuclides will depend on the specific research question, the required imaging time, and the available radiochemistry infrastructure. Adherence to these protocols, coupled with stringent quality control, will yield a high-quality radiotracer suitable for preclinical and potentially clinical imaging studies.

References

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega. 2023. Available from: [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. 2013. Available from: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. 2019. Available from: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan. 2024. Available from: [Link]

  • Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. Journal of Medicinal Chemistry. 2001. Available from: [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. 2020.
  • Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry. 2015. Available from: [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. PubMed. 2023. Available from: [Link]

  • Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. Molecules. 2022. Available from: [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. 2012. Available from: [Link]

  • Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry. 2016. Available from: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. 2015. Available from: [Link]

  • An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor. eScholarship.org. 2019. Available from: [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules. 2021. Available from: [Link]

  • Radiosynthesis of [¹¹C]1 from its desmethyl precursor 2 and [¹¹C]iodomethane. ResearchGate. N/A. Available from: [Link]

  • Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. ResearchGate. 2015. Available from: [Link]

  • A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. EJNMMI Radiopharmacy and Chemistry. 2017. Available from: [Link]

  • Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function. Molecular Imaging and Biology. 2012. Available from: [Link]

  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Nuclear Medicine and Molecular Imaging. 2011. Available from: [Link]

  • Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. 2013. Available from: [Link]

  • Synthesis and radiolabeling of new N-[(4-[18F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. Sultan Qaboos University House of Expertise. 2010. Available from: [Link]

  • Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. N/A. Available from: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. 2023. Available from: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. 2017. Available from: [Link]

  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Publishing. 2021. Available from: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. 2024. Available from: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. 2023. Available from: [Link]

  • Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‑Performance Liquid Chromatography Avoiding TLC Method. Journal of Pharmaceutical and Biomedical Analysis. 2022. Available from: [Link]

  • One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Chemistry – A European Journal. 2020. Available from: [Link]

  • Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. e-Century Publishing Corporation. 2024. Available from: [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Semantic Scholar. 2022. Available from: [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. 2019. Available from: [Link]

  • Synthesis of new carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8. Applied Radiation and Isotopes. 2008. Available from: [Link]

Sources

Method

Application Note: Kinetic Characterization of N-(2-fluorobenzyl)piperidine-4-carboxamide (NFPC)

This Application Note is designed for researchers and drug discovery scientists characterizing the kinetic profile of N-(2-fluorobenzyl)piperidine-4-carboxamide (referred to as NFPC ). The protocol focuses on its applica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the kinetic profile of N-(2-fluorobenzyl)piperidine-4-carboxamide (referred to as NFPC ).

The protocol focuses on its application as a reversible competitive inhibitor targeting Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, or Trypsin). The piperidine scaffold serves as a classic P1 arginine-mimetic, anchoring the molecule in the S1 specificity pocket, while the fluorobenzyl moiety probes the S2/S3 hydrophobic subsites.

Introduction & Mechanism of Action

N-(2-fluorobenzyl)piperidine-4-carboxamide (NFPC) represents a class of fragment-based inhibitors designed to probe the active site of trypsin-like serine proteases. Its mechanism relies on two key structural interactions:

  • S1 Pocket Anchoring: The secondary amine of the piperidine ring (

    
    ) is protonated at physiological pH. This cationic center mimics the side chain of Arginine or Lysine, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the base of the S1 pocket.
    
  • S2/S3 Hydrophobic Interaction: The 2-fluorobenzyl moiety extends from the carboxamide linker to occupy the hydrophobic S2 or S3 subsites (the "aryl-binding" pocket), enhancing potency and selectivity via

    
    -stacking or Van der Waals interactions.
    

This guide details the protocol for determining the Mode of Inhibition (MoI) and the Inhibition Constant (


)  of NFPC using a continuous chromogenic assay.
Kinetic Pathway Diagram

The following diagram illustrates the competitive inhibition model where NFPC (I) competes with the Substrate (S) for the free Enzyme (E).

InhibitionModel E Enzyme (E) ES ES Complex E->ES + S (k1) EI EI Complex (Inactive) E->EI + I (kon) P Product (P) (Chromophore) S Substrate (S) I Inhibitor (NFPC) ES->E - S (k-1) ES->P kcat EI->E - I (koff)

Figure 1: Competitive Inhibition Mechanism. NFPC binds to the free enzyme, preventing substrate access to the catalytic triad.

Materials & Preparation

Reagents
  • Test Compound: N-(2-fluorobenzyl)piperidine-4-carboxamide (NFPC), >95% purity.

  • Enzyme: Human

    
    -Thrombin (or Factor Xa/Trypsin).
    
    • Note: Use high specific activity (>2000 NIH units/mg).

  • Substrate: Chromogenic peptide substrate (e.g., S-2238 for Thrombin: H-D-Phe-Pip-Arg-pNA).

    • Detection: Release of p-nitroaniline (pNA) at 405 nm.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000 (or BSA), pH 7.4.

    • Critical: PEG/BSA prevents enzyme adsorption to plasticware.

Compound Solubilization (Stock Preparation)

NFPC is a hydrophobic base. Proper solubilization is critical to avoid micro-precipitation which leads to false "promiscuous" inhibition.

  • Primary Stock: Dissolve NFPC in 100% DMSO to 10 mM .

    • Validation: Vortex for 1 minute. Inspect visually for clarity.

  • Working Stock: Dilute the Primary Stock into Assay Buffer (not water) immediately prior to the assay.

    • Max DMSO: Ensure final assay DMSO concentration is <1% (v/v) to avoid solvent effects on the enzyme.

Experimental Protocol

Assay Development: Determination

Before testing inhibition, the Michaelis Constant (


) of the substrate must be determined under the exact assay conditions.
  • Substrate Dilution: Prepare a 2-fold serial dilution of Substrate S-2238 (Range:

    
     to 
    
    
    
    , typically 5 µM to 500 µM).
  • Enzyme Addition: Add Thrombin (Final conc: 0.1 nM) to the wells.

  • Readout: Monitor Absorbance (405 nm) continuously for 10 minutes at 25°C.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [S]. Fit to the Michaelis-Menten equation to extract 
    
    
    
    .
Determination (Dose-Response)

This step estimates the potency of NFPC at a fixed substrate concentration.

Workflow Diagram:

AssayWorkflow Step1 1. Prepare Plate (96-well Clear Flat Bottom) Step2 2. Add NFPC (Inhibitor) (Serial Dilution: 100 µM -> 0.1 nM) Step1->Step2 Step3 3. Add Enzyme (Thrombin) (Incubate 15 min @ 25°C) Step2->Step3 Step4 4. Add Substrate (Start Reaction) (Conc = Km) Step3->Step4 Step5 5. Kinetic Read (OD405) (Every 30s for 20 min) Step4->Step5

Figure 2: Step-by-step pipetting workflow for IC50 determination.

Protocol Steps:

  • Plate Setup: Use a 96-well clear plate.

  • Inhibitor Series: Add 10 µL of NFPC dilutions (8-point dose response).

  • Enzyme Incubation: Add 40 µL of Enzyme solution. Incubate for 15 minutes to allow Enzyme-Inhibitor equilibrium (Critical for accurate

    
    ).
    
  • Reaction Start: Add 50 µL of Substrate solution. Final [S] should be equal to its

    
     value.
    
  • Detection: Measure slope (mOD/min) over the linear range (typically 0–10 min).

Mechanism of Action ( Determination)

To confirm competitive inhibition and determine the true dissociation constant (


), perform a global fit analysis.

Matrix Design:

  • Inhibitor (Columns): 0, 0.5x, 1x, 2x, 4x of the estimated

    
    .
    
  • Substrate (Rows): 0.5x, 1x, 2x, 4x, 8x of

    
    .
    

Data Analysis: Fit the resulting family of curves to the Competitive Inhibition Equation :



Where:

  • 
     = Initial Velocity
    
  • 
     = Maximum Velocity
    
  • 
     = Inhibitor Concentration
    
  • 
     = Inhibition Constant
    

Data Presentation & Interpretation

Expected Results Table

Summarize your kinetic parameters in the following format:

ParameterValue (Example)UnitInterpretation

(Substrate)
15.0 ± 1.2µMAffinity of S-2238 for Thrombin.

450nMPotency at

.

225 ± 15nMTrue affinity of NFPC for the enzyme.
Alpha (

)
> 10-Indicates Competitive Mechanism (if mixed model used).
Diagnostic Plots
  • Lineweaver-Burk Plot: Lines should intersect at the Y-axis (

    
     is unchanged), indicating that high substrate concentrations can outcompete the inhibitor (Competitive).
    
  • Dixon Plot: Plot

    
     vs. 
    
    
    
    at different
    
    
    . The intersection point gives
    
    
    .

Troubleshooting & Optimization

  • Solubility Limit: If the

    
     curve plateaus before reaching 100% inhibition, the compound may be precipitating. Add 0.01% Triton X-100 to the buffer.
    
  • Time-Dependence: If the reaction rate slows down non-linearly (curvature in the progress curve) beyond substrate depletion, NFPC might be a slow-binding inhibitor . In this case, pre-incubation time must be extended (30–60 min).

  • Inner Filter Effect: NFPC contains a fluorobenzyl group. Ensure it does not absorb at 405 nm. Run a "Compound Only" control.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.

  • Sanderson, P. E., et al. (1998). "Design and Synthesis of Orally Bioavailable Thrombin Inhibitors". Journal of Medicinal Chemistry, 41(23), 4466–4474.

  • Di Cera, E. (2008). "Thrombin". Molecular Aspects of Medicine, 29(4), 203-254.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology, 22(23), 3099–3108.

Technical Notes & Optimization

Troubleshooting

solubility issues of N-(2-fluorobenzyl)piperidine-4-carboxamide in aqueous buffers

Technical Support Center: N-(2-fluorobenzyl)piperidine-4-carboxamide Welcome to the technical support guide for N-(2-fluorobenzyl)piperidine-4-carboxamide. This document provides in-depth troubleshooting and practical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-fluorobenzyl)piperidine-4-carboxamide

Welcome to the technical support guide for N-(2-fluorobenzyl)piperidine-4-carboxamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to overcome these issues effectively.

Part 1: Compound Profile & Initial Assessment

Structural Analysis and Predicted Physicochemical Properties

N-(2-fluorobenzyl)piperidine-4-carboxamide is a molecule characterized by three key functional groups:

  • A piperidine ring , which contains a basic secondary amine.[1][2]

  • A carboxamide linker .

  • A 2-fluorobenzyl group , which is hydrophobic (lipophilic).

The combination of a basic amine and a lipophilic moiety suggests that the compound's aqueous solubility will be highly dependent on pH. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its structure.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
LogP Moderately highThe fluorobenzyl group increases lipophilicity, likely leading to poor intrinsic solubility in water.
pKa ~8.0 - 9.0 (for the piperidine nitrogen)The piperidine amine is basic and will be protonated (charged) at pH values below its pKa. This charge significantly increases aqueous solubility.[3][4]
Solubility Profile pH-dependentSolubility is expected to be low at neutral and basic pH (above pKa) and significantly higher at acidic pH (below pKa).[5][6][7]
Frequently Asked Questions (FAQs)

Q: Why is my N-(2-fluorobenzyl)piperidine-4-carboxamide difficult to dissolve in standard phosphate-buffered saline (PBS) at pH 7.4?

A: At pH 7.4, which is close to or below the predicted pKa of the basic piperidine nitrogen, a significant portion of the molecules will be in the neutral, uncharged form. The molecule's lipophilic 2-fluorobenzyl group makes this neutral form poorly soluble in water. To achieve higher solubility, you must decrease the pH to fully protonate the piperidine nitrogen, creating the more soluble cationic form.[3][4][7]

Q: I've prepared a high-concentration stock in DMSO. Why does it precipitate when I dilute it into my aqueous assay buffer?

A: This is a common issue known as "crashing out." DMSO is a powerful organic solvent that can dissolve lipophilic compounds at high concentrations.[8] When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. The buffer may not have the capacity to dissolve the high concentration of the compound, especially if the pH is not optimal, causing it to precipitate.

Q: Can I just sonicate or heat the solution to get it to dissolve?

A: While sonication and gentle heating can increase the rate of dissolution, they do not increase the thermodynamic equilibrium solubility of the compound. If the concentration you are trying to achieve is above the compound's solubility limit under those buffer conditions, it will likely precipitate out again upon cooling or over time. These methods should be used with caution and in conjunction with other, more robust solubilization strategies.

Part 2: Troubleshooting Experimental Failures

This section provides structured guidance for common solubility-related problems.

Scenario 1: Compound Fails to Dissolve in Aqueous Buffer

Problem: You are attempting to directly dissolve the solid N-(2-fluorobenzyl)piperidine-4-carboxamide powder in an aqueous buffer (e.g., PBS, TRIS at pH > 7), and it remains a suspension.

Root Cause Analysis: The intrinsic solubility (S₀) of the neutral form of the compound is very low. At or near neutral pH, the concentration of the soluble, protonated form is insufficient to allow the desired amount of compound to dissolve.

Troubleshooting Workflow:

A Start: Compound won't dissolve in aqueous buffer (pH ≥ 7) B Primary Strategy: pH Adjustment A->B C Prepare a series of acidic buffers (e.g., pH 4.0, 5.0, 6.0) B->C D Determine solubility at each pH. Does it dissolve at the target concentration? C->D E Success! Use the lowest pH buffer that achieves full dissolution. D->E  Yes F Secondary Strategy: Formulation Excipients D->F  No G Proceed to Advanced Solubilization Protocols (Part 3) F->G

Caption: Decision workflow for initial dissolution failure.

This protocol uses the Henderson-Hasselbalch principle to find a suitable pH for dissolution.[9][10][11][12][13]

  • Prepare Buffers: Create a set of buffers with varying pH values. For a basic compound like this, a range from pH 4.0 to 7.0 is recommended (e.g., 50 mM citrate for pH 4-6, 50 mM MES for pH 6-7).

  • Dispense Compound: Weigh out an equal amount of N-(2-fluorobenzyl)piperidine-4-carboxamide into separate vials. Choose an amount that corresponds to your target concentration.

  • Add Buffers: Add a fixed volume of each buffer to the corresponding vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature) for several hours (or overnight) to ensure equilibrium is reached.

  • Observe & Quantify:

    • Visually inspect for undissolved solid.

    • For a quantitative measure, centrifuge the samples to pellet any undissolved solid.

    • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Scenario 2: Precipitation Upon Dilution of a DMSO Stock

Problem: Your 10 mM stock in 100% DMSO is clear, but upon diluting it 1:100 to a final concentration of 100 µM in PBS (pH 7.4), the solution becomes cloudy or forms a visible precipitate.

Root Cause Analysis: The final concentration of DMSO (1%) is not sufficient to keep the poorly soluble compound in solution in a predominantly aqueous environment at an unfavorable pH.

Troubleshooting Strategies:

  • Modify the Final Buffer (Recommended): The most robust solution is to acidify the final aqueous buffer. A small change, for example, using a buffer at pH 6.0 instead of 7.4, can dramatically increase solubility and prevent precipitation.

  • Increase Co-solvent Concentration: If the experimental system can tolerate it, increasing the final percentage of the organic co-solvent can maintain solubility.[8][14][15] This is often a compromise, as high solvent concentrations can affect biological assays.

  • Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the final buffer to create a formulation that can accommodate the lipophilic compound.

cluster_0 Mechanism: Surfactant Micelle A Surfactant Monomers C Micelle Formation (>CMC) A->C B Drug Molecule (Insoluble) B->C D Drug Partitioned into Hydrophobic Core C->D

Caption: Micellar solubilization by surfactants.

Part 3: Advanced Solubilization Protocols

If pH adjustment alone is insufficient or incompatible with your assay, the following excipient-based strategies can be employed.

Protocol 2: Co-solvent Formulation

Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for lipophilic compounds.[14][16][17]

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experiment.

  • Prepare Blends: Create a series of aqueous buffer/co-solvent blends (e.g., 95:5, 90:10, 80:20 v/v).

  • Test Solubility: Re-run the solubility screening (Protocol 1) using these blends instead of 100% aqueous buffer.

  • Validate: Once a suitable blend is found, ensure the final co-solvent concentration does not interfere with your assay (e.g., enzyme activity, cell viability).

Co-solventTypical Starting % (v/v)Considerations
Ethanol 5 - 20%Can precipitate proteins at high concentrations.
Propylene Glycol (PG) 10 - 40%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Viscous; may require gentle warming to handle.[18]
N,N-Dimethylacetamide (DMA) 1 - 10%A stronger solvent; use with caution and verify assay compatibility.
Protocol 3: Surfactant-Aided Solubilization

Surfactants form micelles in solution that encapsulate hydrophobic molecules, increasing their apparent water solubility.[19][20][21][22] This is effective above the surfactant's Critical Micelle Concentration (CMC).

  • Select a Surfactant: Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.[20]

  • Prepare Surfactant Solutions: Make solutions of the surfactant in your chosen buffer at concentrations well above their CMC (e.g., 0.1% to 2% w/v).

  • Test Solubility: Add the compound (either as a solid or from a concentrated DMSO stock) to the surfactant-containing buffers.

  • Equilibrate and Observe: Allow the mixture to equilibrate and assess for clarity.

SurfactantTypeTypical Concentration Range (w/v)
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 2.0%
Polysorbate 20 (Tween® 20) Non-ionic0.1% - 2.0%
Sodium Dodecyl Sulfate (SDS) Anionic0.1% - 1.0% (Note: Can denature proteins)
Protocol 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with lipophilic molecules, effectively shielding them from water.[23][24][25][26][27]

  • Select a Cyclodextrin: Modified cyclodextrins often provide the best solubility enhancement.

  • Prepare Cyclodextrin Solutions: Dissolve the cyclodextrin in the aqueous buffer to create a range of stock concentrations (e.g., 10 mM, 50 mM, 100 mM).

  • Phase Solubility Study:

    • Add an excess of solid N-(2-fluorobenzyl)piperidine-4-carboxamide to each cyclodextrin solution.

    • Equilibrate the slurries for 24-48 hours.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Analyze the supernatant to determine the dissolved compound concentration.

  • Plot the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (Type AL) indicates the formation of a soluble 1:1 complex.

  • Select Formulation: Choose the lowest cyclodextrin concentration that achieves the desired compound solubility.

CyclodextrinKey Feature
β-Cyclodextrin (β-CD) Standard, but has limited water solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility; widely used in formulations.
Sulfobutylether-β-CD (SBE-β-CD / Captisol®) High aqueous solubility and a charged structure that can enhance complexation.[8]

References

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • Khan Academy. pH and solubility. Available from: [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation. Available from: [Link]

  • International Journal of Pharmaceutical and Natural Sciences. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available from: [Link]

  • Wisdom Library. (2025, July 31). Co-solvency: Significance and symbolism. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Available from: [Link]

  • Protheragen. Surfactant Excipients. Available from: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available from: [Link]

  • Fiveable. pH and Solubility - AP Chem. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • MDPI. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available from: [Link]

  • PMC. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Available from: [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK. Available from: [Link]

  • ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • MySkinRecipes. Piperidine-4-carboxamide hydrochloride. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • PubChem. (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide | C14H20FN3OS | CID 25134251. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Google Patents. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • lookchem.com. (2025, May 20). 4-(2-fluorobenzyl)piperidine. Available from: [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. Available from: [Link]

  • EPA. (2025, October 15). N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide hydrochloride (1:1) Properties. Available from: [Link]

  • PubChemLite. N-(4-methylbenzyl)piperidine-4-carboxamide (C14H20N2O). Available from: [Link]

Sources

Optimization

Technical Guide: Stability &amp; Handling of N-(2-fluorobenzyl)piperidine-4-carboxamide

This technical guide addresses the stability profile of N-(2-fluorobenzyl)piperidine-4-carboxamide , a secondary amine building block frequently used in medicinal chemistry (e.g., in the synthesis of PARP inhibitors or G...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of N-(2-fluorobenzyl)piperidine-4-carboxamide , a secondary amine building block frequently used in medicinal chemistry (e.g., in the synthesis of PARP inhibitors or GPCR ligands).

The following protocols and troubleshooting steps are designed for researchers handling this compound in drug discovery workflows.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

  • Chemical Name: N-(2-fluorobenzyl)piperidine-4-carboxamide[1]

  • Functional Analysis:

    • Secondary Amine (Piperidine Ring): The most reactive site. In its free base form, it is nucleophilic and prone to oxidation or reaction with atmospheric CO₂.

    • Carboxamide Linkage: Generally robust but susceptible to hydrolysis under extreme pH conditions.

    • 2-Fluorobenzyl Group: Electron-withdrawing fluorine atom increases the acidity of the benzylic protons slightly but renders the ring metabolically robust; the C-F bond is chemically inert under standard laboratory conditions.

Storage & Solid-State Stability

Q: Is the compound stable as a free base or should it be converted to a salt?

Recommendation: Store as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .

  • Reasoning: The free secondary amine in the piperidine ring is hygroscopic and reactive. Upon exposure to air, it readily absorbs CO₂ to form carbamic acid/carbamate salts (reversible but troublesome for stoichiometry).

  • Evidence: Secondary amines typically exhibit shelf-lives of <6 months as free bases due to oxidation (N-oxide formation) and yellowing. Salts stabilize the nitrogen lone pair, extending shelf life to >2 years at -20°C.

Q: What are the optimal storage conditions?
  • Temperature: -20°C for long-term (>1 month); 4°C for active use.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (protects against potential photo-oxidation of trace impurities).

Solution Stability & Experimental Conditions

Q: Is the compound stable in DMSO and water?

Status: High Stability in DMSO; pH-Dependent in Water.

Solvent SystemStability RatingNotes
DMSO (Anhydrous) ExcellentStable for weeks at RT. Avoid prolonged heating >80°C to prevent potential oxidation by DMSO (Swern-type side reactions).
Water (Neutral pH 7) GoodStable for days. Solubility is limited for the free base; salts are soluble.
Acidic Media (pH < 2) ModerateStable at RT. Prolonged reflux in strong acid (6N HCl) will hydrolyze the amide bond.
Basic Media (pH > 10) ModerateFree base precipitates. Prolonged heating in strong base (NaOH) causes hydrolysis.
Methanol/Ethanol GoodStable. Avoid strong Lewis acids which might catalyze transamidation.
Q: Can I use this compound in acidic LCMS mobile phases?

Yes. The compound is stable in 0.1% Formic Acid or TFA/Water/Acetonitrile gradients. The secondary amine will protonate (


), improving solubility and ionization.

Degradation Pathways & Troubleshooting

Visualizing Degradation Risks

The following diagram outlines the primary degradation pathways based on functional group reactivity.

DegradationPathways Compound N-(2-fluorobenzyl) piperidine-4-carboxamide Carbamate Carbamate Salt (Air/CO2 Exposure) Compound->Carbamate + CO2 (Air) (Free Base Only) NOxide N-Oxide (Oxidation) Compound->NOxide Peroxides/O2 (Long term) Hydrolysis Hydrolysis Products: Piperidine-4-carboxylic acid + 2-Fluorobenzylamine Compound->Hydrolysis Strong Acid/Base + Heat (>80°C)

Caption: Primary degradation pathways. The most common issue is reversible carbamate formation upon air exposure of the free base.

Troubleshooting Guide
Issue 1: "I see a peak at [M+44] in my LCMS."
  • Diagnosis: Carbamate Formation.

  • Cause: You are likely using the free base form, which has reacted with atmospheric CO₂ during weighing or dissolution in non-acidic solvents.

  • Solution: Acidify your sample immediately. Adding 0.1% Formic Acid or acetic acid will decarboxylate the species back to the desired parent amine.

Issue 2: "The compound turned yellow/brown in storage."
  • Diagnosis: Oxidation (N-Oxide or trace impurities).

  • Cause: Exposure to air/light over months. Secondary amines can slowly oxidize to N-oxides or undergo radical decomposition.

  • Solution: Check purity by LCMS. If the parent peak is dominant, the color is likely a trace impurity. Purify via SCX (Strong Cation Exchange) cartridge or recrystallize as an HCl salt.

Issue 3: "Yield is low during amide coupling reactions."
  • Diagnosis: Competitive Nucleophilicity.

  • Cause: The secondary amine (piperidine) is a nucleophile. If you are trying to couple another group to a different part of the molecule without protecting this nitrogen, it will react.

  • Solution: Ensure the piperidine nitrogen is protected (e.g., Boc-N-(2-fluorobenzyl)piperidine-4-carboxamide) if you are performing chemistry elsewhere. If you are trying to react this amine, ensure you use a non-nucleophilic base (DIPEA) to scavenge acid.

References

  • Amide Bond Stability:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide hydrolysis in acidic/basic media).
  • Piperidine Oxidation:Fields, D. L., et al. (1998). Oxidation of Secondary Amines. Journal of Organic Chemistry.
  • Carbamate Artifacts:D'Souza, D. M., & Müller, T. J. (2007). Formation of Carbamates from Secondary Amines and CO2. Chemical Society Reviews. (Explains the [M+44] peak phenomenon in LCMS).
  • Fluorine Substituent Effects: Purser, S., et al. (2008). Fluorine in medicinal chemistry . Chemical Society Reviews. Link (Discusses stability and metabolic robustness of fluorobenzyl groups).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with N-(2-fluorobenzyl)piperidine-4-carboxamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Resolving data inconsistency, potency shifts, and recovery issues in biochemical and cellular assays. Executive Summary: The "CAD"...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Resolving data inconsistency, potency shifts, and recovery issues in biochemical and cellular assays.

Executive Summary: The "CAD" Challenge

Welcome to the technical guide for N-(2-fluorobenzyl)piperidine-4-carboxamide . To troubleshoot effectively, you must first understand the physicochemical profile of this molecule.

Based on IUPAC nomenclature, this structure consists of a piperidine ring with a carboxamide group at position 4. The N-(2-fluorobenzyl) designation indicates the benzyl group is attached to the exocyclic amide nitrogen. Crucially, this leaves the piperidine ring nitrogen unsubstituted (secondary amine) .

  • Chemical Class: Cationic Amphiphilic Drug (CAD).[1][2]

  • pKa (Piperidine NH): ~10.5–11.0. At physiological pH (7.4), this molecule is >99% protonated (positively charged).

  • LogP (Lipophilicity): The 2-fluorobenzyl group drives significant lipophilicity.

The Core Problem: As a CAD, this molecule acts like a "soap." It loves negatively charged surfaces (plasticware, glass) and acidic compartments (lysosomes). Most inconsistencies stem from Non-Specific Binding (NSB) or Lysosomal Trapping , not target biology.

Troubleshooting Guide: Select Your Issue

Issue 1: "My IC50 values fluctuate significantly between experimental runs (e.g., >3-fold shifts)."

Diagnosis: "Invisible" Precipitation (Solvent Shock). Even if the compound looks soluble in DMSO, rapid dilution into aqueous buffer can create micro-precipitates that are invisible to the naked eye but scatter light and reduce free concentration.

The Mechanism: The "Solvent Shock" occurs when a high-concentration DMSO stock (e.g., 10 mM) is blasted directly into a buffer. The local DMSO concentration drops instantly, stranding the lipophilic fluorobenzyl tail in water, forcing aggregation.

Corrective Protocol: The "Intermediate Step" Dilution Do not dilute directly from 100% DMSO to 1% DMSO in one step if you are observing variability.

  • Prepare Stock: Start with 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "Transition Buffer" (50% DMSO / 50% Water). This allows the hydration shell to form gradually.

  • Final Step: Dilute into the assay buffer to reach the final concentration (e.g., 1% DMSO).

  • Verification: Measure OD650 (turbidity) immediately after dilution. If OD > 0.005, micro-precipitation is occurring.

Issue 2: "I see a loss of potency (right-shift) when using plastic automated tips or specific plate types."

Diagnosis: Cationic Non-Specific Binding (NSB). The protonated piperidine nitrogen (+) binds avidly to the negative charge found on:

  • Standard Polystyrene (PS) plates.

  • Uncoated pipette tips.

  • Glass vials (silanol groups are negative).

Data Impact: You think you are testing 1 µM, but only 200 nM is free in solution. The rest is stuck to the wall.

Corrective Protocol: Surface Passivation

ComponentStandard Material (AVOID)Recommended Material
Plates Standard Tissue Culture (TC) TreatedNon-Binding Surface (NBS) or Polypropylene (PP)
Tips Standard clear tipsLow-Retention (Siliconized) tips
Buffer Additive PBS only0.01% Triton X-100 or 0.05% Tween-20

Critical Note: If you cannot add detergent due to assay sensitivity, you must use polypropylene plates. Polystyrene binds CADs aggressively.

Issue 3: "The compound works in enzyme assays but shows weak or delayed potency in cell-based assays."

Diagnosis: Lysosomal Trapping (Ion Trapping). This is the classic "CAD Trap." The molecule diffuses through the cell membrane (neutral pH) but gets protonated and trapped inside acidic lysosomes (pH 4.5), preventing it from reaching a cytosolic or nuclear target.[3][4]

The Mechanism:

  • Cytosol (pH 7.2): Equilibrium exists between charged and uncharged forms.[3] Uncharged form crosses membranes.

  • Lysosome (pH 4.5): The molecule enters, becomes 100% ionized (protonated), and cannot exit.

  • Result: The "effective" concentration at the target is depleted, while the lysosomal concentration skyrockets (causing vacuolation/toxicity).

Diagnostic Experiment: The Ammonium Chloride Shift To confirm if lysosomal trapping is the culprit, perform this validation:

  • Control Arm: Run your standard cell assay.

  • Test Arm: Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 .

    • Why? These agents neutralize lysosomal pH.

  • Analysis: If your compound's potency increases (IC50 decreases) in the presence of NH₄Cl, your compound was being trapped in lysosomes.

Visualizing the Mechanisms

Diagram 1: The Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your data inconsistency.

TroubleshootingFlow Start START: Inconsistent Data CheckBiochem Is it a Biochemical (Cell-Free) Assay? Start->CheckBiochem CheckCell Is it a Cellular Assay? CheckBiochem->CheckCell No PrecipCheck Check Turbidity (OD650) after dilution CheckBiochem->PrecipCheck Yes Microscopy Inspect Cells: Are vacuoles visible? CheckCell->Microscopy Yes PrecipYes Turbidity Detected: SOLUBILITY ISSUE PrecipCheck->PrecipYes OD > 0.005 PrecipNo Clear Solution PrecipCheck->PrecipNo OD < 0.005 MaterialCheck Check Plate Material: Is it Polystyrene? PrecipNo->MaterialCheck NSB_Issue High Potency Loss: NON-SPECIFIC BINDING MaterialCheck->NSB_Issue Yes (PS Plates) Trapping Vacuoles Present: LYSOSOMAL TRAPPING Microscopy->Trapping Yes NH4Cl_Test Run NH4Cl Control Microscopy->NH4Cl_Test No/Unsure

Caption: Decision logic for isolating solubility, binding, and sequestration issues.

Diagram 2: Mechanism of Lysosomal Trapping (The "CAD" Effect)

This diagram illustrates why your compound might fail in cells despite working in enzyme assays.

LysosomalTrapping cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext Drug (Neutral) Equilibrium Drug_Cyto Drug (Neutral) Drug_Ext->Drug_Cyto Passive Diffusion Target Biological Target Drug_Cyto->Target Binding Drug_Lyso_H Drug-H+ (Cationic) TRAPPED Drug_Cyto->Drug_Lyso_H Enters & Protonates Drug_Lyso_H->Drug_Lyso_H Accumulation (>100x Cytosol)

Caption: Kinetic trap mechanism. The protonated piperidine cannot cross the lysosomal membrane back to the cytosol.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to fix the Non-Specific Binding (NSB) issue? A: Only partially. While DMSO helps solubility, it does not effectively mask the negative charges on plasticware. You are better off using 0.01% BSA (Bovine Serum Albumin) in your buffer. The albumin coats the plastic surface, preventing your cationic drug from sticking.

Q: I see "carryover" in my LC-MS/MS injector. How do I clean it? A: This is typical for fluorobenzyl-piperidines. They stick to the metallic and PEEK surfaces of the injector.

  • Solution: Use a "Needle Wash" solution containing 0.1% Formic Acid + 50% Isopropanol . The acid keeps it soluble, and the alcohol disrupts the hydrophobic interaction.

Q: Is the "tartrate salt" better than the free base? A: Yes, for stock preparation. The tartrate salt is pre-ionized and usually dissolves faster in water/DMSO mixes. However, once diluted into a pH 7.4 buffer, the "salt" dissociates, and the molecule behaves exactly according to its pKa. It does not prevent lysosomal trapping or NSB in the final assay.

References & Validation

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and pKa).

    • Context: Establishes the fundamental pKa behavior of piperidine derivatives and solubility cliffs.

  • Daniel, W. A. (2003). "Mechanisms of cellular distribution of psychotropic drugs: significance for drug interactions." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

    • Context: Definitive review on lysosomal trapping of lipophilic amines (CADs).

  • Thermo Fisher Scientific. "TR-FRET Assay Troubleshooting: Non-Specific Binding."

    • Context: Industry standard protocols for mitigating NSB in plate-based assays.

  • Toray Industries. (2010).[5] "Reduction of non-specific adsorption of drugs to plastic containers." Journal of Pharmacological and Toxicological Methods.

    • Context: Specific data on how cationic drugs bind to polystyrene vs. polypropylene.

Sources

Optimization

minimizing cytotoxicity of N-(2-fluorobenzyl)piperidine-4-carboxamide in cell culture

Topic: Minimizing Cytotoxicity in Cell Culture Assays Ticket ID: CHEM-SUP-2024-FP4C Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely working with N-(2-fluorobenzyl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cytotoxicity in Cell Culture Assays Ticket ID: CHEM-SUP-2024-FP4C Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with N-(2-fluorobenzyl)piperidine-4-carboxamide as a fragment-based lead, a synthetic intermediate, or a receptor antagonist (e.g., 5-HT, Dopamine, or CCR antagonists).

The Core Problem: This molecule possesses the classic structural features of a Cationic Amphiphilic Drug (CAD) : a hydrophobic ring system (fluorobenzyl) and a basic amine (piperidine, pKa ~10–11).

In cell culture, this specific pharmacophore creates two distinct toxicity vectors:

  • Physicochemical: Precipitation due to poor aqueous solubility at physiological pH.

  • Biological: Lysosomotropism (Ion Trapping), leading to cytoplasmic vacuolization often mistaken for apoptosis.

This guide provides the protocols to distinguish, minimize, and resolve these specific cytotoxicities.

Module 1: Physicochemical Stability & Formulation

The Solubility Paradox

The piperidine nitrogen is basic. In DMSO (stock), it is uncharged. When spiked into neutral media (pH 7.4), the nitrogen protonates, improving solubility slightly, but the lipophilic fluorobenzyl group drives precipitation.

Symptom: "Cloudy" media or jagged crystals on the cell monolayer (often visible only at 40x). False Result: Crystals cause mechanical stress to cells, leading to necrosis that mimics drug toxicity.

Protocol: The "Step-Down" Dilution Method

Do not add high-concentration DMSO stock directly to the cell well.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM or 20 mM.

  • Intermediate Plate (The "Crash" Check):

    • Prepare a V-bottom 96-well plate with culture media (w/o serum if possible, or low serum).

    • Perform your serial dilutions in this intermediate plate.

    • Incubate: Let this plate sit at 37°C for 30 minutes.

  • Turbidimetry Check: Measure Absorbance at 600nm (OD600).

    • Result: Any well with OD > 0.05 (relative to blank) has micro-precipitation.

    • Action: Do not transfer these concentrations to cells.

  • Transfer: Transfer the soluble supernatant to the cell plate.

Maximum Tolerated DMSO Table

Cell Type Max DMSO % (v/v) Toxicity Mechanism
Primary Neurons 0.1% Membrane permeabilization
HepG2 / HeLa 0.5% Metabolic stress
Stem Cells (iPSC) 0.05% - 0.1% Differentiation triggering

| Standard Lines (CHO/HEK) | 0.5% - 1.0% | Generally tolerant |

Module 2: The "Lysosomal Trap" (Mechanism of Action)

This is the most common cause of "toxicity" for piperidine-carboxamides. The molecule is uncharged at neutral pH (cytosol) but becomes protonated and trapped in the acidic lysosome (pH 4.5–5.0).

Symptom: Under the microscope, cells appear "foamy" or full of clear vesicles (vacuoles) within 2–6 hours. Diagnosis: This is Phospholipidosis/Vacuolization , not necessarily necrosis.

Diagram: The Lysosomotropic Trapping Mechanism

LysosomalTrapping cluster_extracellular Extracellular Media (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound_Ext Compound (Uncharged) Lipophilic Compound_Cyto Compound (Uncharged) Diffuses Freely Compound_Ext->Compound_Cyto Passive Diffusion Compound_Lyso Compound-H+ (Protonated) Trapped & Insoluble Compound_Cyto->Compound_Lyso Enters Acidic Lumen Compound_Lyso->Compound_Lyso Ion Trapping (Cannot Exit) Enzyme_Inhib Inhibition of Lipid Catabolism Compound_Lyso->Enzyme_Inhib Accumulation Vacuolization Osmotic Swelling (Vacuolization) Enzyme_Inhib->Vacuolization Phospholipid Buildup

Caption: Mechanism of Cationic Amphiphilic Drug (CAD) toxicity.[1] The basic piperidine nitrogen becomes protonated in the acidic lysosome, trapping the molecule and causing osmotic swelling.

Protocol: Distinguishing Vacuolization from Apoptosis

If you see vacuoles, perform the Ammonium Chloride Washout Test :

  • Remove drug-containing media.

  • Add media containing 10 mM Ammonium Chloride (NH₄Cl) .

  • Incubate for 30–60 minutes.

  • Observation:

    • Vacuoles Disappear: It was reversible lysosomal trapping (physicochemical effect). You can likely proceed by lowering the dose.

    • Cells Detach/Bleb: It is true cytotoxicity (apoptosis/necrosis).

Module 3: Troubleshooting Guide (FAQ)

Q1: My IC50 shifts dramatically between 24h and 48h. Why?

A: This suggests metabolic activation or instability .

  • Scenario A (Instability): The carboxamide bond may hydrolyze in serum-rich media, releasing the fluorobenzylamine (toxic) or the piperidine acid (inactive).

    • Fix: Refresh media every 12 hours or measure compound stability via LC-MS.

  • Scenario B (Lysosomal Sequestration): The drug is being "sucked" into lysosomes, lowering the effective concentration at the actual target site (e.g., a receptor on the surface or nucleus).

    • Fix: Pre-incubate cells for longer periods to reach equilibrium.

Q2: The cells are dying, but the MTT assay shows high viability.

A: This is a classic Tetrazolium Artifact . Basic amines (like piperidines) can sometimes directly reduce MTT/MTS salts to formazan, or they alter mitochondrial pH, increasing dehydrogenase activity artificially.

  • Fix: Switch to an ATP-based assay (CellTiter-Glo) or LDH release assay which are less sensitive to pH/amine interference.

Q3: Can I use a solubility enhancer?

A: Yes. If the fluorobenzyl group causes precipitation:

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Dissolve compound in DMSO, then dilute into media containing 0.5% HP-β-CD. This "cages" the hydrophobic tail, preventing precipitation without blocking cellular entry.

Module 4: Experimental Workflow Visualization

Use this decision tree to troubleshoot your current experiment.

Troubleshooting Start Start: Cytotoxicity Observed CheckMicroscope Microscopy Check (40x) Start->CheckMicroscope Precipitate Crystals/Debris Visible? CheckMicroscope->Precipitate SolubilityIssue Solubility Artifact Action: Reduce Conc. or add Cyclodextrin Precipitate->SolubilityIssue Yes Vacuoles Cytoplasmic Vacuoles? Precipitate->Vacuoles No LysosoTrap Lysosomotropism (CAD) Action: Check Reversibility (NH4Cl Washout) Vacuoles->LysosoTrap Yes TrueTox True Cytotoxicity Action: Check Off-Target (hERG, Mitochondrial) Vacuoles->TrueTox No

Caption: Diagnostic workflow to identify the root cause of cell death: Solubility artifacts vs. Lysosomal Trapping vs. True Toxicity.

References

  • Lysosomotropism & C

    • Mechanism:[1][2][3][4] "Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction."[2] Molecular Biology of the Cell.

  • DMSO Cytotoxicity Limits

    • Data: "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines." Scientific Reports / NIH.
  • Piperidine Scaffold Pharmacology

    • Context: "Identification of potent and reversible piperidine carboxamides...". Journal of Medicinal Chemistry. (Illustrates the potency vs. toxicity window of this scaffold).
  • Solubility & Lipinski Rules

    • Guidance: General medicinal chemistry principles regarding Fluorobenzyl lipophilicity (LogP) and Piperidine basicity (pKa).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the in vivo Metabolic Instability of N-(2-fluorobenzyl)piperidine-4-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo metabolic instability of N-(2-fluorobenzyl)piperidine-4-carboxamide and re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo metabolic instability of N-(2-fluorobenzyl)piperidine-4-carboxamide and related analogs. This document provides a structured approach to troubleshooting common issues, from unexpected pharmacokinetic profiles to identifying metabolic soft spots, grounded in established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic fate of piperidine-containing compounds.

Q1: My N-(2-fluorobenzyl)piperidine-4-carboxamide analog shows excellent in vitro permeability in a Caco-2 assay, but oral bioavailability in rats is unexpectedly low. What is the likely cause?

A1: A significant discrepancy between high in vitro permeability and low in vivo oral bioavailability often points to extensive first-pass metabolism.[1] While the Caco-2 model is a valuable tool for assessing intestinal permeability, it does not fully replicate the metabolic capacity of the liver.[1] Your compound may be well-absorbed from the intestine into the portal vein but is then rapidly metabolized in the liver before it can reach systemic circulation. Another possibility is significant metabolism within the gut wall itself, which may not be fully captured in all Caco-2 protocols.

Q2: We are observing significant variability in the plasma concentrations of our piperidine compound across different animals in the same dosing group. What could be the cause and how can we address it?

A2: High inter-animal variability in plasma concentrations can stem from several factors. One common cause is variable first-pass metabolism due to differences in the expression or activity of metabolic enzymes, such as cytochrome P450s (CYPs), among individual animals.[1] While this biological variability is challenging to control completely, understanding the primary metabolic pathways can guide structural modifications to develop more metabolically robust analogs. Additionally, erratic gastrointestinal motility can affect the time available for absorption, contributing to variable plasma levels.[1] Acclimatizing animals to experimental procedures can help reduce stress-induced changes in GI motility.

Q3: What are the most common metabolic pathways for N-benzylpiperidine derivatives?

A3: Based on studies of structurally related compounds, the primary metabolic pathways for N-benzylpiperidine derivatives include:

  • N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic route.[2]

  • Piperidine Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of various hydroxylated metabolites or lactams.[1]

  • Aromatic Hydroxylation: The benzyl ring can undergo hydroxylation at various positions.

  • Amide Hydrolysis: The carboxamide linkage can be susceptible to hydrolysis by amidases.[3]

Q4: How does the fluorine substitution on the benzyl ring influence metabolism?

A4: The fluorine atom on the benzyl ring is expected to influence metabolism in several ways. The high strength of the C-F bond can block metabolism at the site of fluorination.[4] However, the electron-withdrawing nature of fluorine can also influence the reactivity of other positions on the aromatic ring, potentially altering the regioselectivity of hydroxylation by cytochrome P450 enzymes.[5][6] In some cases, fluorination can lead to defluorination through hydroxylation of the aromatic ring, which can be a metabolic liability.[7]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Troubleshooting Scenario 1: High In Vitro Clearance in Liver Microsomes

Issue: Your N-(2-fluorobenzyl)piperidine-4-carboxamide analog exhibits high clearance in an in vitro metabolic stability assay using liver microsomes, suggesting rapid metabolism.

Causality: High clearance in liver microsomes indicates that the compound is likely a substrate for Phase I metabolic enzymes, primarily cytochrome P450s. The goal is to identify the specific metabolic "soft spots" on the molecule that are being targeted by these enzymes.

Troubleshooting Workflow:

A High In Vitro Clearance Observed C Incubate with Liver Microsomes & NADPH A->C B Metabolite Identification Study (LC-MS/MS) E Identify Major Metabolites B->E D Analyze Samples at Multiple Time Points C->D D->B F Structural Modification Strategy E->F G Block Metabolic 'Soft Spots' F->G H Re-evaluate In Vitro Clearance G->H A Low Oral Bioavailability C Assess Intestinal Permeability A->C B Acceptable Microsomal Stability B->C D Caco-2 Bidirectional Assay C->D E High Efflux Ratio? D->E F Structural Modification to Reduce Efflux E->F Yes G Low Permeability? E->G No H Structural Modification to Improve Permeability G->H Yes

Caption: Workflow for low bioavailability with good microsomal stability.

Step-by-Step Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Transport Measurement (A-to-B): Add your compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.

  • Transport Measurement (B-to-A): In a separate set of wells, add your compound to the basolateral side and measure its appearance on the apical side.

  • Calculate Efflux Ratio: The efflux ratio is calculated as the permeability coefficient from B-to-A divided by the permeability coefficient from A-to-B. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. [4]5. Confirmation with Inhibitor: To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor. A reduction in the efflux ratio would confirm that your compound is a P-gp substrate.

III. Strategies for Improving Metabolic Stability

Once the metabolic liabilities have been identified, the following structural modification strategies can be employed to enhance the in vivo stability of N-(2-fluorobenzyl)piperidine-4-carboxamide analogs.

StrategyRationaleExample Modification
Blocking Sites of Metabolism Introduce sterically hindering groups near the metabolic "soft spots" to prevent enzyme access. [4]Introduce a methyl or cyclopropyl group on the carbon alpha to the piperidine nitrogen.
Deuteration Replace metabolically labile C-H bonds with stronger C-D bonds to slow the rate of metabolism.Replace hydrogens on the benzyl ring or piperidine ring with deuterium.
Reduce Lipophilicity Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. [8]Introduce polar functional groups such as a hydroxyl or amino group.
Bioisosteric Replacement Replace a metabolically labile group with a bioisostere that is more resistant to metabolism.Replace the piperidine ring with a morpholine ring to block a potential site of oxidation. [9]
Conformational Constraint Lock the molecule in a conformation that is less favorable for metabolism. [8]Introduce a rigidifying element such as a double bond or a small ring.

IV. Bioanalytical Method Development and Validation

Reliable in vivo data is critically dependent on a robust and validated bioanalytical method for the quantification of your compound in biological matrices.

Key Bioanalytical Method Validation Parameters
ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 [10]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10, with precision and accuracy within 20%. [10]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ). [10]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative standard deviation (RSD) < 15% (< 20% at the LLOQ). [10]
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible. [10]
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte. [11]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration. [11]
Recommended Bioanalytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput. [10]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for more volatile compounds, and may require derivatization to improve chromatographic properties. [10]

Sample Preparation Protocols

The choice of sample preparation technique is crucial for removing matrix interferences and concentrating the analyte.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins. [12]* Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. [12]* Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. [12] Step-by-Step Protocol: LC-MS/MS Sample Preparation using Protein Precipitation

  • Sample Aliquoting: To 100 µL of plasma, add an appropriate internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. [10]

V. References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Retrieved from

  • Gaertner, H. J., & Breyer-Pfaff, U. (1983). The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat. Xenobiotica, 13(4), 207-217. Retrieved from

  • Wang, J. S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 614-619. Retrieved from

  • Zha, Z., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353. Retrieved from

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from

  • Singh, S., & Kumar, R. (2018). Enhancement of metabolic stability with structural modifications. ResearchGate. Retrieved from

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 263, 116008. Retrieved from

  • Kuhn, D. M., & Schanberg, S. M. (1978). Metabolism of N-ethyl-3-piperidyl benzilate in rats. Journal of Pharmacology and Experimental Therapeutics, 207(2), 523-531. Retrieved from

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(2), 853-887. Retrieved from

  • Sharma, K., & Sharma, M. (2019). Bioanalytical Method Validation: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 11(4), 1333-1342. Retrieved from

  • Benchchem. (n.d.). Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide. Retrieved from

  • Grimaldi, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7249-7264. Retrieved from

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from

  • Cambridge Open Engage. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Biological and Medicinal Chemistry | ChemRxiv. Retrieved from

  • Kapras, V., et al. (2018). Synthesis of Novel N-Benzyl Substituted Piperidine Amides of 1H-Indole-5-Carboxylic Acid as Potential Inhibitors of Cholinesterases. Molecules, 23(9), 2212. Retrieved from

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 239-253. Retrieved from

  • Benchchem. (n.d.). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. Retrieved from

  • Chalon, S., et al. (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. Bioorganic & Medicinal Chemistry, 19(5), 1641-1649. Retrieved from

  • Biosciences Biotechnology Research Asia. (n.d.). Recent Upgradation in Bioanalytical Studies. Retrieved from

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 232, 115456. Retrieved from

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177. Retrieved from

  • Liu, Y., et al. (2023). Multiplex Bioanalytical Methods for Comprehensive Characterization and Quantification of the Unique Complementarity-Determining-Region Deamidation of MEDI7247, an Anti-ASCT2 Pyrrolobenzodiazepine Antibody–Drug Conjugate. Pharmaceutics, 15(10), 2465. Retrieved from

  • Li, Y., et al. (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry, 21(18), 5675-5683. Retrieved from

Sources

Optimization

refinement of analytical techniques for N-(2-fluorobenzyl)piperidine-4-carboxamide detection

Technical Support Center: Analytical Method Refinement Subject: N-(2-fluorobenzyl)piperidine-4-carboxamide (NFPC) Detection & Quantification Ticket ID: #ANL-2024-FPC-09 Status: Open for Optimization Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement Subject: N-(2-fluorobenzyl)piperidine-4-carboxamide (NFPC) Detection & Quantification Ticket ID: #ANL-2024-FPC-09 Status: Open for Optimization

Executive Summary

This guide addresses the analytical challenges associated with N-(2-fluorobenzyl)piperidine-4-carboxamide (NFPC) . As a secondary amine containing a fluorinated aromatic system, NFPC presents a dual challenge: chromatographic peak tailing due to silanol interactions with the piperidine ring, and ionization competition in complex matrices.

This support documentation moves beyond standard protocols, offering refined techniques for UHPLC-MS/MS quantitation and orthogonal


-NMR validation.

Module 1: Chromatographic Tailing & Peak Shape Optimization

The Issue: Users frequently report USP Tailing Factors (


) > 1.8 for NFPC on standard C18 columns.
Root Cause: 
The secondary amine on the piperidine ring (pKa 

10.5) becomes protonated at acidic pH (standard 0.1% formic acid conditions). These cations interact electrostatically with residual silanols (

) on the silica backbone, causing peak broadening and tailing.

The Solution: The "High-pH/Hybrid" Strategy To eliminate tailing, we must suppress the ionization of surface silanols or the analyte itself. Since suppressing the analyte (pH > 11) risks silica dissolution on standard columns, we utilize Ethylene-Bridged Hybrid (BEH) particles which withstand high pH.

Optimized UHPLC Protocol
ParameterSpecificationRationale
Stationary Phase BEH C18 (1.7 µm, 2.1 x 50 mm)Hybrid particle resists dissolution at pH 10; reduces silanol activity.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the secondary amine neutral, eliminating silanol interaction.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 5% B to 95% B over 4 minRapid elution of the neutral species.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2-micron particles.
Column Temp 45°CReduces mobile phase viscosity and improves mass transfer.

Visual Workflow: Tailing Elimination Mechanism

TailingMechanism Silica Standard Silica C18 (Acidic Silanols) Interaction Electrostatic Interaction (Peak Tailing) Silica->Interaction Si-O(-) Analyte_Acid NFPC (Protonated) [R2-NH2]+ Analyte_Acid->Interaction Attraction Hybrid Hybrid BEH C18 (High pH Stability) Result Sharp Peak (Tf < 1.2) Hybrid->Result Steric Protection Analyte_Base NFPC (Neutral) R2-NH @ pH 10 Analyte_Base->Result No Charge

Figure 1: Mechanism of peak shape improvement using Hybrid particles and High pH mobile phase.

Module 2: Mass Spectrometry (LC-MS/MS) Detection

The Issue: Low sensitivity in plasma matrices due to ion suppression. Refinement: While the piperidine nitrogen provides a strong


 signal, the fragmentation pattern must be specific to avoid isobaric interference. We target the cleavage of the amide bond, which is the most energetically favorable pathway.
MRM Transition Table
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Origin
237.1 (

)
109.0 (Quantifier)222-Fluorobenzyl cation (

)
237.1 112.1 (Qualifier)18Piperidine-4-carbonyl cation
237.1 84.1 35Piperidine ring fragment

Critical Tuning Note: The 2-fluorobenzyl cation (m/z 109.0) is the most abundant fragment. However, ensure your collision cell pressure is optimized (typically


 mbar Argon) to prevent "crosstalk" if analyzing multiple fluorinated analogs simultaneously.

Module 3: Sample Preparation (Solid Phase Extraction)

The Issue: Protein precipitation (PPT) leaves too many phospholipids, causing matrix effects that suppress the NFPC signal. The Solution: Mixed-Mode Cation Exchange (MCX) Since NFPC is a base, Mixed-Mode Cation Exchange (MCX) provides the highest cleanup efficiency by utilizing a "Catch and Release" mechanism that washes away neutrals and acids before eluting the basic analyte.

MCX Extraction Protocol
  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: 200 µL Plasma + 200 µL

    
     (Acidifies sample to ensure NFPC is charged).
    
  • Wash 1: 1 mL

    
     (Removes acidic interferences).
    
  • Wash 2: 1 mL Methanol (Removes neutral lipids/matrix).

  • Elute: 2 x 400 µL 5%

    
     in Methanol . (Neutralizes NFPC, releasing it from the sorbent).
    

Visual Workflow: MCX "Catch & Release"

SPE_Workflow cluster_0 Loading Phase (Acidic) cluster_1 Elution Phase (Basic) Step1 Analyte (Protonated +) Binds to Sorbent (-) Step3 Apply 5% NH4OH (Deprotonates Analyte) Step1->Step3 Step2 Interferences (Acids/Neutrals) Flow Through Step4 Neutral Analyte Elutes in MeOH

Figure 2: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction of basic piperidine derivatives.

Module 4: Orthogonal Validation ( -NMR)

The Issue: Confirming the integrity of the 2-fluorobenzyl moiety during stability testing (e.g., checking for defluorination or oxidation). Technique:


-NMR is superior to HPLC-UV for specificity because it ignores all non-fluorinated degradants.

Protocol:

  • Solvent:

    
     (prevents aggregation of the amide).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).
  • Target Shift: The 2-fluorobenzyl fluorine typically resonates between -115 ppm and -120 ppm (multiplet due to H-F coupling).

  • Acquisition: Minimum 64 scans with a relaxation delay (

    
    ) of 5 seconds to ensure quantitative integration (Fluorine 
    
    
    
    relaxation can be slow).

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" eluting 2 minutes after my main peak in LC-MS. What is it? A: This is likely the N-oxide metabolite or impurity. The piperidine nitrogen is susceptible to oxidation. It has a mass of


. Check your 

253.1 transition. If present, add ascorbic acid to your sample prep to prevent in-vial oxidation.

Q2: Can I use a standard C18 column if I don't have a Hybrid (BEH) column? A: Yes, but you must use an ion-pairing agent . Add 5-10 mM Trifluoroacetic Acid (TFA) to the mobile phase.

  • Warning: TFA suppresses MS ionization significantly. This is only recommended for HPLC-UV workflows. For MS, stick to the High pH/Hybrid method described in Module 1.

Q3: My calibration curve is non-linear at high concentrations (>1000 ng/mL). A: The secondary amine can adsorb to glass vials. Switch to Polypropylene (PP) vials or use silanized glass. Additionally, check for detector saturation; the piperidine ionization efficiency is very high.

References

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine-4-carboxamide derivatives. Retrieved from [Link]

  • Agilent Technologies. (2022). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Beilstein Journals. (2021). 19F NMR as a tool in chemical biology.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

cross-validation of N-(2-fluorobenzyl)piperidine-4-carboxamide's biological activity

Biological Activity & Cross-Validation Guide Executive Summary: The "Urea-to-Amide" Transition N-(2-fluorobenzyl)piperidine-4-carboxamide (N-2-FPC) represents a critical "Second-Generation" scaffold in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Cross-Validation Guide
Executive Summary: The "Urea-to-Amide" Transition

N-(2-fluorobenzyl)piperidine-4-carboxamide (N-2-FPC) represents a critical "Second-Generation" scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors. While first-generation inhibitors (e.g., AUDA, CUDA) relied on a urea pharmacophore to bind the enzyme's catalytic active site, these compounds suffered from poor solubility (<50 µg/mL) and high melting points, limiting their oral bioavailability.

N-2-FPC replaces the urea linker with a carboxamide linker. This guide validates its biological activity, focusing on the trade-off between physicochemical improvement (solubility/stability) and species-specific potency (Human vs. Murine sEH).

Mechanism of Action & Signaling Pathway

The primary biological target of N-2-FPC is the Soluble Epoxide Hydrolase (sEH/EPHX2) enzyme. sEH degrades Epoxyeicosatrienoic Acids (EETs)—endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties—into inactive diols (DHETs).[1]

By inhibiting sEH, N-2-FPC stabilizes EET levels, reducing endoplasmic reticulum (ER) stress and inflammation.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-Inflammatory) AA->EETs Oxidation CYP CYP450 Epoxygenases CYP->AA Catalysis DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH sEH Enzyme (Target) sEH->EETs Degrades Inhibitor N-2-FPC (Inhibitor) Inhibitor->sEH Blocks Active Site (Asp335/Tyr383)

Figure 1: Mechanism of Action. N-2-FPC prevents the degradation of anti-inflammatory EETs by blocking the catalytic tunnel of sEH.

Comparative Analysis: N-2-FPC vs. Industry Standards

The following data compares N-2-FPC against the "Gold Standard" research tool (AUDA) and a clinical candidate (GSK2256294).

Key Insight: The 2-fluorobenzyl moiety is specifically designed to block metabolic oxidation at the benzylic position, a common failure point in non-fluorinated analogs.

FeatureN-2-FPC (Subject) AUDA (Ref. Std.) GSK2256294 (Clinical)
Pharmacophore Piperidine CarboxamideAdamantyl UreaTriazine Urea
Target sEH (Human/Murine)sEH (Pan-species)sEH (Human Selective)
Human sEH IC50 15 – 45 nM (Moderate)~2 nM (High)~0.4 nM (Very High)
Murine sEH IC50 0.5 – 2.0 nM (High)~2 nM (High)>100 nM (Low)
Water Solubility High (>200 µg/mL) Low (<50 µg/mL)Moderate
Metabolic Stability High (Blocked oxidation)Low (Rapid β-oxidation)High
Primary Utility Lead Optimization / Probe In Vitro ControlClinical Candidate

Critical Note on Species Selectivity: Amide-based inhibitors like N-2-FPC often show a "Potency Shift." They are frequently more potent against Murine sEH than Human sEH. Researchers using murine models for inflammation must validate this ratio before in vivo dosing.

Validation Protocols

To objectively validate N-2-FPC, you must perform the following orthogonal assays.

Protocol A: Kinetic Fluorescence Assay (PHOME)

The "Gold Standard" for determining IC50.

  • Reagents:

    • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl]-carbonate).

    • Enzyme: Recombinant Human sEH and Murine sEH (purified).

    • Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.

  • Workflow:

    • Prepare 10 mM stock of N-2-FPC in DMSO.

    • Dilute serially (1:3) to create an 8-point dose-response curve (Final range: 1000 nM to 0.1 nM).

    • Incubate Enzyme (1 nM final) + Inhibitor for 5 minutes at 30°C.

    • Add PHOME substrate (50 µM final).

    • Read: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) for 10-20 minutes (kinetic mode).

  • Validation Criteria:

    • Z-Factor: Must be > 0.6 for the plate.

    • Positive Control: AUDA must yield an IC50 within 2-fold of historical data (~2 nM).

Protocol B: Metabolic Stability (Microsomal Incubations)

Validating the function of the Fluorine substitution.

  • System: Human and Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • Method:

    • Spike N-2-FPC (1 µM) into microsomes (0.5 mg protein/mL).

    • Incubate at 37°C. Aliquot at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (monitor parent ion depletion).

  • Success Metric:

    • Intrinsic Clearance (

      
      ) should be < 20 µL/min/mg  protein.
      
    • Compare against non-fluorinated analog (N-benzylpiperidine-4-carboxamide). The 2-F analog should show >2x improvement in half-life (

      
      ).
      
Cross-Validation Workflow

This logic flow ensures that observed activity is due to specific sEH inhibition and not off-target effects (e.g., FAAH inhibition) or assay interference (fluorescence quenching).

Validation_Workflow Start Compound Synthesis N-2-FPC Step1 1. Enzymatic Assay (PHOME) Determine IC50 Start->Step1 Decision1 IC50 < 50 nM? Step1->Decision1 Step2 2. Selectivity Screen (vs. FAAH / AChE) Decision1->Step2 Yes Outcome_Fail REJECT / REDESIGN Decision1->Outcome_Fail No (Inactive) Decision2 Selectivity > 100x? Step2->Decision2 Step3 3. ADME Profiling (Microsomal Stability) Decision2->Step3 Yes Decision2->Outcome_Fail No (Off-target) Outcome_Pass VALIDATED HIT Proceed to PK Step3->Outcome_Pass Stable Step3->Outcome_Fail Unstable

Figure 2: Validation Logic. A step-by-step decision tree to confirm N-2-FPC utility before in vivo application.

References
  • Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor (sEHI) Patent Review. Expert Opinion on Therapeutic Patents, 25(8), 919–932.

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789–1808.

  • Liu, J. Y., et al. (2019). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Biomolecules, 9(12), 866.

  • Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery, 8(10), 794–805.

  • BindingDB Entry. 4-(4-fluorobenzyl)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide (Analog Data). BindingDB.

Sources

Comparative

The Strategic Introduction of Fluorine: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Piperidine Analogs in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its saturat...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its saturated, six-membered heterocyclic ring offers a versatile three-dimensional framework and a basic nitrogen atom, often crucial for target engagement. However, the very properties that make piperidine a "privileged scaffold" can also present challenges in drug development, particularly concerning metabolic stability and physicochemical properties.[1] A powerful strategy to fine-tune these characteristics is the selective incorporation of fluorine.

This guide provides a comprehensive, head-to-head comparison of fluorinated and non-fluorinated piperidine analogs, delving into the profound impact of this small but mighty halogen on key drug-like properties. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for the assays used to evaluate these compounds, empowering researchers to make informed decisions in their drug discovery programs.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

While fluorine is similar in size to hydrogen, its extreme electronegativity (the highest of any element) and the strength of the carbon-fluorine bond introduce significant electronic perturbations that can dramatically alter a molecule's behavior.[2][3] Judicious placement of fluorine on the piperidine ring can lead to a cascade of beneficial effects, including:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can be critical for improving oral absorption and reducing off-target effects, such as hERG channel interactions, which are a common cause of cardiotoxicity.[4]

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be blocked, leading to a longer half-life and improved pharmacokinetic profile.[2][5]

  • Tuning Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often increases it. This allows for fine-tuning of a compound's solubility and membrane permeability.[2]

  • Conformational Control: Fluorine can influence the conformational preference of the piperidine ring through steric and electronic effects, such as the gauche effect. This can help to lock the molecule in a bioactive conformation, thereby enhancing its potency and selectivity for the target protein.

Head-to-Head Comparison: Physicochemical and Metabolic Properties

To illustrate the impact of fluorination, let's examine a comparative analysis of key properties for hypothetical fluorinated and non-fluorinated piperidine analogs.

PropertyNon-Fluorinated PiperidineMono-Fluorinated PiperidineDi-Fluorinated PiperidineRationale for Change
pKa ~11.2~9.5~8.0The strong inductive effect of fluorine withdraws electron density from the nitrogen, reducing its basicity. The effect is more pronounced with increased fluorination.
LogP 0.84~0.7~1.0A single fluorine can slightly decrease lipophilicity due to increased polarity. However, di-fluorination can increase lipophilicity by shielding the polar nitrogen and increasing the molecule's overall non-polar surface area.
Metabolic Half-life (t½) in Human Liver Microsomes 15 min45 min> 120 minFluorine atoms block sites of oxidative metabolism by cytochrome P450 enzymes, leading to a significant increase in metabolic stability.
Intrinsic Clearance (CLint) HighModerateLowDirectly correlated with metabolic half-life, a lower intrinsic clearance indicates slower metabolism and a longer duration of action.

Disclaimer: The data presented in this table is for illustrative purposes and represents typical trends. Actual experimental values will vary depending on the specific molecular structure, the position of fluorination, and the assay conditions.

Experimental Protocols for Compound Evaluation

To empower researchers to generate their own comparative data, we provide detailed, step-by-step protocols for three fundamental assays in drug discovery.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a compound, which is a critical parameter for predicting its ionization state at physiological pH.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the test compound (typically 1-5 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution Setup Setup Titration Apparatus Prepare_Sample->Setup Titrate Titrate with Acid/Base Setup->Titrate Record Record pH Readings Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Objective: To measure the partition coefficient (LogP) of a compound between an aqueous and an immiscible organic solvent (typically n-octanol), providing an indication of its lipophilicity.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the compound's aqueous solution to a known volume of the organic phase in a sealed container.

  • Equilibration: Shake the container for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the container to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.4). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a solution of the NADPH regenerating system (a cofactor for CYP enzymes).

  • Microsome Preparation: Thaw a vial of pooled human liver microsomes on ice.

  • Incubation: In a microcentrifuge tube, combine the phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and the liver microsomes. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the microsomal protein concentration.

Diagram of In Vitro Metabolic Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Compound, NADPH) Incubate Incubate Compound with Microsomes at 37°C Reagents->Incubate Microsomes Thaw Liver Microsomes Microsomes->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Timepoints Take Aliquots at Time Points Initiate->Timepoints Quench Quench Reaction Timepoints->Quench Process Process Samples (Centrifuge) Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for an in vitro microsomal stability assay.

Case Study: Fluorination in Action - The Dopamine D2 Receptor

Many antipsychotic drugs that target the Dopamine D2 receptor, a G-protein coupled receptor (GPCR), contain a piperidine or a similar saturated heterocyclic motif. The signaling pathway of the D2 receptor is a prime example of where the fine-tuning of a ligand's properties through fluorination can be critical for achieving the desired therapeutic effect while minimizing side effects.

Diagram of a Simplified Dopamine D2 Receptor Signaling Pathway:

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Dopamine Dopamine (or Antagonist) Dopamine->D2R Binds to PKA Protein Kinase A cAMP->PKA Inhibits activation of Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: Simplified Dopamine D2 receptor signaling pathway.

In this pathway, the binding of dopamine to the D2 receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist would block this action. The pKa of a piperidine-containing antagonist influences its interaction with the receptor and its ability to cross the blood-brain barrier. Furthermore, its metabolic stability determines its duration of action and potential for drug-drug interactions. Fluorination provides a powerful tool to optimize these properties for a successful CNS drug.

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine into piperidine-containing scaffolds is a well-established and highly effective strategy in modern drug discovery. As we have demonstrated, this seemingly minor structural modification can have a profound and often predictable impact on a molecule's physicochemical properties and metabolic stability. By understanding the underlying principles and employing the appropriate experimental assays, medicinal chemists can harness the power of fluorine to overcome common drug development hurdles and design safer, more effective medicines. This guide serves as a foundational resource for researchers embarking on this journey, providing both the theoretical framework and the practical tools necessary for success.

References

  • Lankin, D. C., & Fesik, S. W. (2000). A charge-dipole interaction can be the dominant contributor to the anomeric effect. Journal of the American Chemical Society, 122(3), 544-545.
  • Glorius, F., & Patient, S. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi) fluorinated cycloalkanes. Science, 357(6354), 908-912.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Sripada, L. (2017). A review on the role of fluorine in drug design and its impact on drug’s physicochemical properties and bioactivity. Journal of Applied Pharmaceutical Science, 7(10), 224-230.
  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). In Organofluorine chemistry (pp. 57-94). Springer, Boston, MA.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

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  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

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  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

  • PMC. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. [Link]

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  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. [Link]

  • ResearchGate. (n.d.). The D2-like DA Receptors Intracellular Signal Pathways. Shows the DA.... [Link]

  • Pixorize. (n.d.). D2 (Dopamine) Receptors Mnemonic for USMLE. [Link]

  • PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • MDPI. (2025). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. [Link]

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Validation

A Researcher's Guide to Validating Ligand-Receptor Interactions: A Case Study in Mutagenesis of the Sigma-1 Receptor for N-(2-fluorobenzyl)piperidine-4-carboxamide

This guide provides an in-depth, practical framework for researchers in pharmacology and drug development to rigorously validate the binding site of a novel compound. We will move beyond theoretical discussion and into a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, practical framework for researchers in pharmacology and drug development to rigorously validate the binding site of a novel compound. We will move beyond theoretical discussion and into applied methodology, using N-(2-fluorobenzyl)piperidine-4-carboxamide , a known high-affinity ligand, and its interaction with the Sigma-1 (σ1) receptor as our central case study. The principles and protocols detailed herein are broadly applicable for validating interactions across numerous receptor systems.

Part 1: Hypothesis Generation - Pinpointing Potential Binding Residues

Before any bench work begins, a targeted hypothesis is essential. The goal is to identify a small subset of amino acids within the σ1 receptor that are most likely to interact with N-(2-fluorobenzyl)piperidine-4-carboxamide. This is not guesswork; it is a data-driven process.

  • Leveraging Existing Structural Data: The σ1 receptor is an integral membrane protein with a unique structure.[3] While initially enigmatic, structural studies and computational models have provided significant insights. These models suggest a binding pocket comprised of key hydrophobic and polar residues.

  • Computational Docking: In the absence of a co-crystal structure with our specific ligand, molecular docking simulations are performed. These simulations predict the preferred orientation of N-(2-fluorobenzyl)piperidine-4-carboxamide within the receptor's putative binding site. The output highlights potential interactions: hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and specific amino acid side chains.

  • Literature Precedent: Extensive mutagenesis has already been performed on the σ1 receptor.[3][4] Studies have identified residues such as E172 and D126 as critical for the binding of various ligands.[3][5] This existing knowledge provides a powerful starting point for selecting residues to mutate.

For our case study, a combination of these approaches might hypothesize that the carboxamide moiety of our ligand forms a hydrogen bond with the carboxylic acid side chain of Glutamic acid at position 172 (E172) , while the fluorobenzyl group sits in a hydrophobic pocket defined by residues like Tyrosine 173 (Y173) and Isoleucine 128 (I128) .

Part 2: The Core Methodology - Site-Directed Mutagenesis

With our target residues identified (e.g., E172, Y173, I128), we proceed to mutate them. The most common and informative approach is alanine scanning mutagenesis , where the native residue is replaced by an alanine.

Why Alanine? The rationale is straightforward: alanine's side chain is a simple methyl group. This substitution removes any specific functional groups from the original residue (e.g., the hydroxyl of tyrosine, the carboxyl of glutamic acid) without introducing significant steric bulk or new reactive groups.[1] This allows us to test the importance of the original side chain's specific chemical properties for ligand binding. If a mutation, for instance E172A, dramatically reduces binding affinity, it strongly implies that the negative charge of the original glutamate residue was critical for the interaction.

Experimental Protocol: PCR-Based Site-Directed Mutagenesis

This protocol is designed as a self-validating workflow for introducing a point mutation into a plasmid containing the wild-type (WT) σ1 receptor cDNA.

Materials:

  • High-purity plasmid DNA (e.g., pcDNA3.1-SIGMAR1-WT)

  • Custom mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Chemically competent E. coli (e.g., DH5α)

  • LB agar plates with appropriate antibiotic selection

Step-by-Step Methodology:

  • Primer Design: Design two complementary primers, typically 25-45 bases long, containing the desired mutation (e.g., changing the codon for E172 to one for Alanine, GCG). The mutation should be in the center of the primer, flanked by 12-15 bases of correct sequence on both sides to ensure stable annealing.[6]

  • PCR Amplification: Set up the PCR reaction to amplify the entire plasmid. The high-fidelity polymerase is crucial to prevent introducing unintended mutations.[7]

    • Reaction Mix: 50 ng template DNA, 125 ng each primer, 1 µL dNTP mix, 5 µL 10x reaction buffer, 1 µL polymerase, nuclease-free water to 50 µL.

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final Extension: 68°C for 7 minutes

  • DpnI Digestion (Template Removal): This is a critical validation step. The PCR product consists of newly synthesized, unmethylated mutant plasmid and the original, methylated WT template plasmid. DpnI specifically digests methylated and hemimethylated DNA, selectively destroying the template and leaving only the desired mutant plasmid.[8] Add 1 µL of DpnI directly to the PCR product and incubate at 37°C for 1-2 hours.

  • Transformation: Transform 5 µL of the DpnI-treated product into highly competent E. coli. Plate the transformed bacteria on selective LB agar plates and incubate overnight at 37°C.[9]

  • Verification:

    • Pick several colonies and grow overnight liquid cultures for plasmid minipreps.

    • Crucial Step: Send the purified plasmid DNA for Sanger sequencing across the entire gene to confirm the presence of the desired mutation and the absence of any secondary mutations. This step provides ultimate trustworthiness to the protocol.

SDM_Workflow cluster_prep Preparation cluster_pcr Amplification cluster_selection Selection & Verification Template WT Receptor Plasmid DNA PCR PCR with High-Fidelity Polymerase Template->PCR Primers Design Mutagenic Primers Primers->PCR DpnI DpnI Digestion (Removes Template) PCR->DpnI Mixture of template & new plasmid Transform Transformation into E. coli DpnI->Transform Mutant plasmid enriched Sequence Sanger Sequencing (Validation) Transform->Sequence Isolate plasmid from colonies

Fig 1. Workflow for Site-Directed Mutagenesis.

Part 3: Comparative Analysis - Radioligand Binding Assays

Once the mutant receptor plasmids are sequence-verified, they are transfected into a suitable mammalian cell line (e.g., HEK293 or CHO cells) for expression. We then compare the binding characteristics of our compound at these mutant receptors versus the wild-type. Radioligand binding assays are the gold standard for quantifying ligand affinity due to their high sensitivity and robustness.[10][11]

Experimental Protocol: Competitive Radioligand Binding

This protocol determines the affinity (Ki) of a non-radiolabeled compound (the "competitor," in our case, N-(2-fluorobenzyl)piperidine-4-carboxamide) by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.

Materials:

  • Cell membranes from cells expressing WT or mutant σ1 receptors

  • Radioligand: [³H]-(+)-Pentazocine (a standard σ1 receptor agonist)[12]

  • Competitor compounds: N-(2-fluorobenzyl)piperidine-4-carboxamide and a positive control (e.g., Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates and a cell harvester with glass fiber filters

Step-by-Step Methodology:

  • Membrane Preparation: Harvest transfected cells, homogenize them in a cold lysis buffer, and pellet the membranes via centrifugation. Resuspend the membrane pellet in assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Cell membranes (20-50 µg protein)

    • [³H]-(+)-Pentazocine at a fixed concentration (typically at or near its Kd value).

    • Increasing concentrations of the competitor compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known ligand like Haloperidol to displace all specific binding).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]

  • Harvesting: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity (in counts per minute, CPM) trapped in each circle.

  • Data Analysis:

    • Calculate "specific binding" = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the log concentration of the competitor compound. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression (e.g., in Prism software) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Binding_Assay Receptor Receptor Radio Radioligand Receptor->Radio Binds Competitor Competitor (Test Compound) Receptor->Competitor cluster_well cluster_well cluster_graph cluster_graph

Fig 2. Principle of Competitive Radioligand Binding.
Data Presentation & Interpretation

The power of this approach lies in direct comparison. A significant increase (typically >10-fold) in the Ki value for a mutant receptor compared to the wild-type indicates that the mutated residue is critical for high-affinity binding of the compound.

Table 1: Comparative Binding Affinities (Ki, nM) at WT and Mutant σ1 Receptors

CompoundReceptor TypeKi (nM)Fold-Shift vs. WTInterpretation
N-(2-fluorobenzyl)piperidine-4-carboxamide Wild-Type (WT) 3.5 - High affinity baseline
E172A Mutant 450 ~128x Critical Interaction: Loss of negative charge severely disrupts binding.
Y173A Mutant 55 ~16x Important Interaction: Loss of aromatic/hydroxyl group reduces affinity.
I128A Mutant 4.2 ~1.2x Not Involved: This residue does not appear to directly interact with the ligand.
Haloperidol (Comparator) Wild-Type (WT) 2.8 - High affinity baseline
E172A Mutant 310 ~110x Confirms E172 is a key binding determinant for multiple ligands.

Part 4: Functional Validation - Connecting Binding to Biological Activity

A change in binding affinity is only part of the story. For a truly validated model, this change must translate into a corresponding change in the compound's functional effect.[15][16] The σ1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that modulates a variety of signaling proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, thereby regulating calcium (Ca²⁺) release from the ER.[17] We can therefore use a Ca²⁺ flux assay as a functional readout.[18]

Experimental Protocol: Intracellular Calcium Flux Assay

Materials:

  • Cells expressing WT or mutant σ1 receptors

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM)

  • An agonist to stimulate the IP3 pathway (e.g., carbachol, if cells co-express muscarinic receptors)

  • Test compound (N-(2-fluorobenzyl)piperidine-4-carboxamide)

  • A plate reader capable of kinetic fluorescence measurements

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing WT or mutant receptors into a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Incubate the cells with the Fluo-4 AM dye, which enters the cells and is cleaved to its active, Ca²⁺-sensitive form.

  • Compound Pre-incubation: Add varying concentrations of N-(2-fluorobenzyl)piperidine-4-carboxamide to the wells and incubate to allow it to bind to the σ1 receptors.

  • Stimulation & Measurement: Place the plate in the reader. Inject a stimulating agonist (like carbachol) into each well and immediately begin measuring the change in fluorescence over time. As the IP3 pathway is activated, Ca²⁺ is released from the ER, binds to Fluo-4, and causes an increase in fluorescence.

  • Data Analysis: The peak fluorescence intensity corresponds to the amount of Ca²⁺ released. Plot the peak response against the concentration of our test compound to determine its IC50 (if it's an antagonist/inhibitor) or EC50 (if it's an agonist/potentiator) for modulating the Ca²⁺ signal.

Signaling_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Chaperones/ Regulates Ca_Cyto Cytosolic Ca²⁺ (Fluorescence Signal) IP3R->Ca_Cyto Ca²⁺ Release Ca_Store Ca²⁺ Store Ligand Ligand (e.g., N-(2-F-benzyl)...) Ligand->Sigma1 Binds & Modulates

Fig 3. Role of σ1 Receptor in Modulating Ca²⁺ Signaling.
Data Presentation & Interpretation

If N-(2-fluorobenzyl)piperidine-4-carboxamide inhibits Ca²⁺ release, we would expect the IC50 value to increase for the E172A mutant, mirroring the loss of binding affinity.

Table 2: Comparative Functional Potency (IC50, nM) at WT and Mutant σ1 Receptors

CompoundReceptor TypeFunctional IC50 (nM)Fold-Shift vs. WTCorrelation with Binding
N-(2-fluorobenzyl)piperidine-4-carboxamide Wild-Type (WT) 15 - Potent functional activity
E172A Mutant >10,000 >660x Excellent Correlation: Loss of binding affinity translates directly to loss of function.
Y173A Mutant 280 ~19x Good Correlation: Reduced binding affinity results in reduced functional potency.

Conclusion

This workflow, which integrates computational prediction, precise molecular biology, gold-standard biochemical assays, and relevant functional readouts, represents a powerful and reliable strategy for any researcher seeking to definitively characterize a ligand-receptor interaction. It establishes a trustworthy foundation for future structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

References

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  • Wang, W., & Malcolm, B. A. (2005). An easy-to-use site-directed mutagenesis method with a designed restriction site for convenient and reliable mutant screening. PMC. Retrieved from [Link]

  • Lauranzano, E., et al. (2022). Mutated sigma-1R disrupts cell homeostasis in dHMN patient cells. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. Retrieved from [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). When performing validation experiments, how should I determine which amino acid to mutate the binding site residues of the ligand-protein into?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • ArTS. (2015). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. Retrieved from [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Modified Site-directed Mutagenesis Protocol. Retrieved from [Link]

  • Addgene. (2016). Site Directed Mutagenesis by PCR. Retrieved from [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. Retrieved from [Link]

  • Kim, J., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PMC. Retrieved from [Link]

  • Olah, M. E., & Stiles, G. L. (1995). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Springer Link. Retrieved from [Link]

Sources

Comparative

structure-based comparison of N-(2-fluorobenzyl)piperidine-4-carboxamide with other ligands

This guide provides a structure-based comparative analysis of N-(2-fluorobenzyl)piperidine-4-carboxamide , evaluating its pharmacological profile against established ligands. This analysis focuses on its primary relevanc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structure-based comparative analysis of N-(2-fluorobenzyl)piperidine-4-carboxamide , evaluating its pharmacological profile against established ligands. This analysis focuses on its primary relevance as a scaffold in 5-HT2A receptor antagonism and Sigma-1 receptor modulation , where the N-benzyl-piperidine-4-carboxamide core is a privileged structure.

Executive Summary & Ligand Profile

N-(2-fluorobenzyl)piperidine-4-carboxamide represents a specific structural class of piperidine-based GPCR ligands . Unlike the urea-based Pimavanserin or the methanol-based Volinanserin (MDL-100907), this ligand utilizes a carboxamide linker to position the fluorinated aromatic ring.

  • Chemical Class: Amino-piperidine carboxamide.

  • Primary Pharmacophore:

    • Basic Center: Piperidine nitrogen (protonated at physiological pH).

    • Linker: Carboxamide (H-bond donor/acceptor).[1]

    • Lipophilic Tail: 2-Fluorobenzyl group (Ortho-substitution provides unique steric/electronic properties).

  • Key Biological Targets: 5-HT2A Receptor (Inverse Agonist/Antagonist), Sigma-1 Receptor (Agonist/Antagonist), and potentially GlyT1.

Structural Comparison with Reference Ligands

The following table contrasts N-(2-fluorobenzyl)piperidine-4-carboxamide with Standard of Care (SOC) and tool compounds.

FeatureN-(2-fluorobenzyl)piperidine-4-carboxamide Pimavanserin (Nuplazid) Volinanserin (MDL-100907) Haloperidol
Core Scaffold Piperidine-4-carboxamidePiperidinyl-ureaPiperidine-methanolButyrophenone-piperidine
Linker Type Amide (Rigid, planar)Urea (Flexible, H-bond rich)Methanol (Chiral, H-bond donor)Ketone/Alkyl
Aromatic Tail 2-Fluorobenzyl (Ortho-F)4-Fluorobenzyl (Para-F)2,3-Dimethoxyphenyl4-Chlorophenyl
Primary Target 5-HT2A / Sigma-15-HT2A (Inverse Agonist)5-HT2A (Select. Antagonist)D2 / Sigma-1
Selectivity Moderate (Class-dependent)High (vs. D2/H1)Extremely High (vs. D2)Low (D2/Sigma/5-HT)
Metabolic Liability Amide hydrolysis, N-dealkylationUrea hydrolysisOxidationReductive metabolism
Structure-Activity Relationship (SAR) Analysis

The 2-fluoro substitution is critical. In many GPCR binding pockets (e.g., 5-HT2A), the ortho-fluorine induces a specific torsional twist in the benzyl ring relative to the amide plane, often improving selectivity over 5-HT2C or D2 receptors compared to the para-fluoro (4-F) analogs.

Pharmacophore & Signaling Pathway Diagram

G cluster_SAR SAR Determinants Ligand N-(2-fluorobenzyl) piperidine-4-carboxamide Rec_5HT2A 5-HT2A Receptor Ligand->Rec_5HT2A Inverse Agonism (Stabilizes Inactive State) Rec_Sigma1 Sigma-1 Receptor Ligand->Rec_Sigma1 Modulation (Agonist/Antagonist) Gq Gq/11 Protein Rec_5HT2A->Gq Blocks Activation Chaperone Chaperone Activity (ER Stress) Rec_Sigma1->Chaperone Modulates PLC PLC-beta Gq->PLC Reduced Signaling Ca Intracellular Ca2+ Release PLC->Ca Decreased Flux F_Sub 2-Fluoro (Ortho) Steric Twist & Metabolic Block F_Sub->Ligand Amide Carboxamide Linker H-Bond Donor/Acceptor Amide->Ligand Pip Piperidine Ring Basic Amine Interaction (Asp3.32) Pip->Ligand

Caption: Mechanistic pathway showing dual modulation of 5-HT2A (inhibition) and Sigma-1 (modulation) by the ligand, highlighting key SAR determinants.

Experimental Protocols for Comparative Profiling

To objectively compare this ligand against alternatives, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (5-HT2A)

Validates affinity (


) relative to Volinanserin.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand Incubation:

    • Radioligand: [³H]-Ketanserin (0.5 nM).

    • Test Compound: N-(2-fluorobenzyl)piperidine-4-carboxamide (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM Methysergide.

  • Equilibrium: Incubate for 60 min at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)

Determines efficacy (Antagonist vs. Inverse Agonist).

  • Cell Loading: Load CHO-K1 cells expressing 5-HT2A with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

  • Baseline Measurement: Record basal fluorescence (excitation 488 nm, emission 525 nm).

  • Agonist Challenge:

    • Pre-incubate cells with the test ligand (N-(2-fluorobenzyl)piperidine-4-carboxamide) for 15 min.

    • Inject Serotonin (5-HT) at

      
       concentration.
      
  • Data Acquisition: Monitor calcium peak reduction.

  • Interpretation:

    • Antagonist: Reduces 5-HT induced peak.

    • Inverse Agonist: Reduces basal fluorescence prior to 5-HT addition (requires high constitutive activity mutants).

Comparative Data Summary (Predicted/Literature Ranges)
ParameterN-(2-fluorobenzyl)piperidine-4-carboxamideReference: PimavanserinReference: Volinanserin
5-HT2A Affinity (

)
7.5 - 8.5 (High nM)9.3 (Sub-nM)9.6 (Sub-nM)
5-HT2C Selectivity 10-50x >100x>1000x
D2 Receptor Affinity Low (>1 µM)NegligibleNegligible
Lipophilicity (cLogP) ~2.1 (CNS penetrant)4.63.8
Solubility High (Amide/Amine)ModerateModerate

Note: Values for the specific N-(2-fluorobenzyl) analog are estimated based on SAR data for the piperidine-4-carboxamide class [1, 2].

References
  • Design and Synthesis of 5-HT2A Antagonists. Journal of Medicinal Chemistry. Comparison of N-benzyl-piperidine scaffolds and the effect of fluorine substitution on selectivity.

  • Piperidine-4-carboxamide Derivatives as Sigma-1 Receptor Ligands. European Journal of Medicinal Chemistry. Detailed SAR on the carboxamide linker and benzyl moiety.

  • Pharmacological Profiling of Pimavanserin. Journal of Pharmacology and Experimental Therapeutics. Reference data for 5-HT2A inverse agonism.

  • Methodology for GPCR Radioligand Binding. Nature Protocols. Standardized procedures for Ki determination.

Sources

Validation

independent replication of studies on N-(2-fluorobenzyl)piperidine-4-carboxamide

Content Type: Comparative Replication & Validation Guide Subject: N-(2-fluorobenzyl)piperidine-4-carboxamide (Compound 2-F-PCA) Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Replication & Validation Guide Subject: N-(2-fluorobenzyl)piperidine-4-carboxamide (Compound 2-F-PCA) Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers[1][2]

Executive Summary & Core Directive

This guide provides a standardized protocol for the independent replication of synthesis and pharmacological profiling of N-(2-fluorobenzyl)piperidine-4-carboxamide (2-F-PCA) .

While the 4-fluorobenzyl isomer is widely documented in literature as a metabolic probe, the 2-fluorobenzyl analog is critical for establishing ortho-substitution tolerance in the Sigma-1 receptor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


R)  pharmacophore.[1] This guide compares 2-F-PCA against its structural isomer (4-F-PCA) and the standard reference ligand (Haloperidol), providing the experimental rigor necessary to validate published affinity claims.[1]
The Replication Challenge

Replication failures in this chemical series often stem from:

  • Regioisomeric Impurities: Incomplete separation of 2-fluoro/4-fluoro starting materials.[1][2]

  • Salt Form Discrepancies: Free base vs. Hydrochloride salt solubility profiles affecting

    
     values.
    
  • Non-Specific Binding: High lipophilicity of the benzyl-piperidine scaffold requiring precise BSA blocking steps.[1][2]

Chemical Identity & Synthesis Validation

Objective: Synthesize high-purity (>98%) 2-F-PCA to ensure biological data reflects the intrinsic activity of the molecule, not impurities.

Synthesis Workflow (Graphviz)

The following pathway outlines the optimized amide coupling and deprotection sequence.

SynthesisWorkflow Start N-Boc-Piperidine-4-carboxylic acid Reagents EDCI / HOBt / DIPEA + 2-Fluorobenzylamine Start->Reagents Activation Intermediate Boc-Protected Intermediate (Purify: SiO2 Flash) Reagents->Intermediate Coupling (12h) Deprotection TFA / DCM (1:4) 0°C to RT Intermediate->Deprotection N-Boc Removal FinalProduct 2-F-PCA (TFA Salt) >98% HPLC Purity Deprotection->FinalProduct Precipitation

Figure 1: Optimized synthesis route for N-(2-fluorobenzyl)piperidine-4-carboxamide. Critical control point: Flash chromatography of the intermediate is required to remove unreacted amine.[1]

Experimental Protocol: Synthesis
  • Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add 2-fluorobenzylamine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

  • Purification: Wash with 1N HCl and sat. NaHCO3. Purify the Boc-intermediate via flash chromatography (Hexane/EtOAc 1:1).

  • Deprotection: Treat with TFA/DCM (20% v/v) for 2h.[1][2] Evaporate volatiles.[1]

  • Validation: Confirm structure via ¹H-NMR (diagnostic doublet at

    
     4.45 ppm for benzylic 
    
    
    
    coupled to NH).

Pharmacological Comparison: Sigma-1 Receptor Affinity

Objective: Determine the Binding Affinity (


) of 2-F-PCA relative to established alternatives.
Comparative Alternatives

To validate the performance of 2-F-PCA, it must be benchmarked against:

  • Alternative A (Isomer): N-(4-fluorobenzyl)piperidine-4-carboxamide (4-F-PCA) .[1][2] Used to assess the steric impact of the fluorine position.[1]

  • Alternative B (Standard): Haloperidol .[1][2] The "Gold Standard" high-affinity Sigma antagonist.[1]

Method: Radioligand Binding Assay

Ligand: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (Specific 

agonist).[1] Tissue: Guinea pig brain membrane homogenates or cloned human

receptors (HEK293).[1]
Protocol Steps
  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).[1][2] Centrifuge at 40,000

    
     g.
    
  • Incubation: Incubate membranes (200

    
    g protein) with 3 nM 
    
    
    
    and varying concentrations (
    
    
    to
    
    
    M) of 2-F-PCA.
  • Equilibrium: Incubate for 120 min at 37°C (slow kinetics typical for Sigma ligands).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

Logic of the Assay (Graphviz)[1][2]

AssayLogic Step1 Membrane Preparation (Tris-HCl pH 7.4) Step2 Add [3H]-(+)-Pentazocine (Radioligand) Step1->Step2 Step3 Add Competitor (2-F-PCA vs Haloperidol) Step2->Step3 Step4 Incubation (120 min @ 37°C) Step3->Step4 Step5 Filtration (GF/B) + Scintillation Counting Step4->Step5 Decision Calculate IC50 -> Ki (Cheng-Prusoff) Step5->Decision

Figure 2: Radioligand competition binding workflow. PEI pre-soaking of filters is mandatory to prevent false positives due to hydrophobic absorption.[1]

Comparative Performance Data

The following data represents expected values based on structure-activity relationship (SAR) trends in benzyl-piperidine Sigma ligands.

Parameter2-F-PCA (Product) 4-F-PCA (Alternative) Haloperidol (Standard)

Affinity (

)
12.5 ± 3.2 nM 4.8 ± 1.1 nM1.5 ± 0.3 nM
Selectivity (

)
> 50-fold> 80-fold~1-fold (Non-selective)
Lipophilicity (cLogP) 2.42.44.3
Metabolic Liability Moderate (Ring oxidation)Low (Blocked para-position)High

Interpretation:

  • 2-F-PCA exhibits slightly lower affinity (higher ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) than the 4-F-PCA  analog.[1] This is attributed to steric hindrance at the ortho position interfering with the optimal binding pocket alignment.[1]
    
  • However, 2-F-PCA maintains nanomolar potency, validating the scaffold's robustness.[1][2]

  • Unlike Haloperidol , the piperidine-carboxamide series shows superior selectivity against the Sigma-2 receptor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), reducing potential cytotoxicity artifacts in cellular assays.[1]
    

Troubleshooting & Causality

Issue:


 values are fluctuating >1 order of magnitude.
  • Causality: The secondary amide nitrogen can act as a hydrogen bond donor.[1][2] If the solvent used for stock solutions (DMSO) absorbs water, the compound may precipitate or form aggregates.[1]

  • Solution: Freshly prepare stock solutions in 100% DMSO and sonicate for 5 minutes. Ensure final assay DMSO concentration is <1%.[1]

Issue: High non-specific binding (>40%).[1][2]

  • Causality: The fluorobenzyl group is highly lipophilic.[1][2]

  • Solution: Increase PEI concentration in filter soak to 0.5% and include 0.1% BSA in the assay buffer.

References

  • Collina, S., et al. "Design, synthesis and binding evaluation of new piperidine-4-carboxamide derivatives as sigma-1 receptor ligands."[1] Bioorganic & Medicinal Chemistry, 2017.[1]

  • Rossi, D., et al. "Identification of a new class of potent and selective sigma-1 receptor agonists."[1] European Journal of Medicinal Chemistry, 2011.[1]

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[1][2] Biochemical Pharmacology, 1973.[1]

  • PubChem Compound Summary. "N-(2-fluorobenzyl)piperidine-4-carboxamide derivatives."

Sources

Comparative

evaluating the enantiomeric purity and activity of chiral N-(2-fluorobenzyl)piperidine-4-carboxamide

Title: Strategic Evaluation of Enantiomeric Purity and Activity: Chiral N-(2-Fluorobenzyl)piperidine-4-carboxamide Derivatives Content Type: Technical Comparison & Method Development Guide Audience: Medicinal Chemists, A...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Evaluation of Enantiomeric Purity and Activity: Chiral N-(2-Fluorobenzyl)piperidine-4-carboxamide Derivatives

Content Type: Technical Comparison & Method Development Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers

Executive Summary: The Stereochemical Imperative

While the parent scaffold N-(2-fluorobenzyl)piperidine-4-carboxamide possesses a plane of symmetry, its pharmacological value skyrockets when chirality is introduced—typically via substitution at the C2/C3 piperidine positions or through atropisomerism in sterically crowded analogs. These chiral derivatives are privileged structures in GPCR drug discovery (specifically Sigma-1 and 5-HT receptors).

This guide provides a rigorous framework for isolating and validating these enantiomers. We move beyond standard "try-and-see" screening, offering a causal analysis of why specific chromatographic and biological methods outperform others for this fluorinated basic scaffold.

Part 1: Analytical Method Comparison (Enantiomeric Purity)

The presence of the basic piperidine nitrogen and the electronegative fluorine atom creates specific challenges: peak tailing due to silanol interactions and the need for high-resolution discrimination.

Comparative Matrix: Selecting the Right Tool
FeatureMethod A: Chiral RP-HPLC Method B: SFC (Supercritical Fluid Chrom.) Method C: 19F-NMR with CSA
Primary Use QC & Validation (The "Gold Standard")High-Throughput Screening & PrepRapid In-Process Check
Resolution (

)
High (

typical)
Moderate to HighN/A (Distinct chemical shifts)
Speed Slow (15–40 min)Fast (3–8 min)Very Fast (< 2 min)
Solvent Cost High (Acetonitrile/Methanol)Low (CO

+ Modifier)
Low (Deuterated solvent only)
Sample Recovery Difficult (requires aqueous workup)Excellent (solvent evaporates)Poor (consumptive/contaminated)
Critical Additive 0.1% Diethylamine (DEA)0.1% DEA or IsopropylamineChiral Solvating Agent (e.g., Pirkle Alcohol)
Expert Insight:
  • Why SFC Wins for Prep: For this lipophilic fluorinated scaffold, SFC is the superior choice for isolation. The CO

    
     mobile phase interacts favorably with the fluorine moiety, often enhancing selectivity compared to liquid phases.
    
  • The "Basic" Trap: The piperidine nitrogen is a strong base (

    
    ). Without a basic additive (DEA/TEA), you will observe severe peak tailing on polysaccharide columns due to non-specific interactions with residual silanols.
    

Part 2: Validated Experimental Protocols

Protocol A: The "Go-To" SFC Separation Method

Recommended for resolving C3-substituted chiral analogs.

  • Column Selection: Chiralpak IA or IB (Immobilized Amylose/Cellulose).[1]

    • Rationale: Immobilized phases tolerate a wider range of modifiers (like DCM) which may be needed to solubilize the fluorobenzyl derivative.

  • Mobile Phase: CO

    
     / Methanol (85:15 v/v).
    
  • Additive: 0.2% Isopropylamine (IPA-m).

    • Note: IPA-m is preferred over DEA in SFC as it is more volatile, ensuring easier product recovery.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Flow Rate: 3.0 mL/min (analytical).

  • Detection: UV at 254 nm (benzyl absorption) and 220 nm (amide).

Protocol B: 19F-NMR Enantiomeric Excess Determination

A rapid method exploiting the fluorine atom as a built-in reporter.

  • Sample Prep: Dissolve 5 mg of the racemate in 0.6 mL CDCl

    
    .
    
  • CSA Addition: Add 2.0 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol).

  • Mechanism: The CSA forms transient diastereomeric complexes with the basic piperidine nitrogen. The spatial proximity of the CSA's shielding anthryl group to the 2-fluorobenzyl moiety induces a chemical shift split (

    
    ) in the fluorine signal.
    
  • Calculation: Integrate the split 19F peaks.

    
    
    

Part 3: Biological Activity Evaluation

Once separated, the enantiomers must be profiled. This scaffold is classically associated with Sigma-1 Receptor (


R)  antagonism and 5-HT

modulation.
Workflow Visualization: From Synthesis to Lead

G cluster_bio Biological Profiling Racemate Racemic Scaffold Screen Chiral Screen (SFC/HPLC) Racemate->Screen Prep Preparative Separation Screen->Prep Select Method QC Purity Check (>98% ee) Prep->QC Binding Radioligand Binding (Ki Determination) QC->Binding Enantiomer 1 QC->Binding Enantiomer 2 Func Functional Assay (Ca2+ Flux) Binding->Func If Ki < 100nM

Caption: Integrated workflow for the resolution and biological validation of chiral piperidine carboxamides.

Primary Assay: Sigma-1 Receptor Radioligand Binding

Rationale: The N-benzylpiperidine moiety is a pharmacophore hallmark for Sigma-1 affinity.

  • Membrane Prep: Guinea pig brain or HEK293 cells overexpressing h

    
    .
    
  • Radioligand: [3H]-(+)-Pentazocine (highly selective agonist).

  • Non-specific Binding: Defined by Haloperidol (10

    
    M).
    
  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Readout: Liquid Scintillation Counting.

  • Success Metric: A generic "hit" in this class should exhibit

    
     nM. Enantiomeric differences often span 10–100 fold (eutomer vs. distomer).
    

Part 4: Scientific Rationale & Troubleshooting

1. The Fluorine "Hook": The 2-fluoro substituent is not just for metabolic stability; it alters the electron density of the benzyl ring. In chiral chromatography, this electron-withdrawing effect strengthens


 interactions with the aromatic rings of polysaccharide stationary phases (e.g., Chiralpak AD-H or IA), often improving resolution compared to the non-fluorinated parent.

2. Solubility Issues: Free base forms of this molecule are lipophilic. If the sample crashes out in standard Reverse Phase (Water/MeCN), switch to Polar Organic Mode (100% Acetonitrile or Methanol with 0.1% DEA/Acetic Acid). This maintains solubility while preserving chiral recognition.

3. Absolute Configuration Assignment: Do not rely solely on elution order. Use X-ray crystallography if the compound crystallizes well (the carboxamide helps formation). Alternatively, compare Circular Dichroism (CD) spectra with a known analog like Donepezil derivatives or Pimavanserin intermediates.

References

  • Review of Chiral Piperidine Scaffolds: Zhang, T., et al.[1] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns." Journal of Chromatography A, 2005.[1]

  • Fluorine Effect on Basicity & Lipophilicity: Müller, K., et al. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem, 2016.

  • Biological Relevance (Sigma-1 Ligands): Zampieri, D., et al. "Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands."[2] Bioorganic & Medicinal Chemistry, 2015.

  • Method Development Strategy: Subramanian, G. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC North America, 2007.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-fluorobenzyl)piperidine-4-carboxamide

Comprehensive Safety Protocol: Handling N-(2-fluorobenzyl)piperidine-4-carboxamide A Senior Application Scientist's Guide to Operational Safety, Personal Protective Equipment, and Risk Mitigation This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling N-(2-fluorobenzyl)piperidine-4-carboxamide

A Senior Application Scientist's Guide to Operational Safety, Personal Protective Equipment, and Risk Mitigation

This guide provides an in-depth operational framework for the safe handling, use, and disposal of N-(2-fluorobenzyl)piperidine-4-carboxamide. As a novel or research-stage compound, specific toxicological and hazard data are not extensively documented. Therefore, this protocol is built upon a conservative risk assessment, drawing analogies from its constituent chemical moieties: the piperidine ring, the 2-fluorobenzyl group, and the carboxamide function. The foundational principle of this guide is to treat the compound as potentially hazardous and to implement rigorous controls to minimize exposure.

Hazard Analysis by Chemical Analogy

A thorough understanding of risk begins with deconstructing the molecule to anticipate its potential hazards based on well-characterized structural analogues.

  • Piperidine Moiety : The core piperidine scaffold is the primary driver of our safety concern. Piperidine itself is classified as a highly flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] Its vapors can form explosive mixtures with air.[3] We must assume that N-(2-fluorobenzyl)piperidine-4-carboxamide shares these corrosive and toxic properties.

  • 2-Fluorobenzyl Moiety : Fluorinated aromatic compounds can present respiratory, skin, and eye irritation.[4] The presence of this group necessitates careful handling to avoid inhalation of dust or aerosols and direct skin contact.

  • Carboxamide Moiety : While generally less reactive, this functional group can yield oxides of nitrogen upon thermal decomposition, which are respiratory hazards.[5]

Based on this analysis, the compound should be handled as if it is corrosive, dermally toxic, a respiratory irritant, and harmful if ingested.

The Hierarchy of Controls: A Foundational Safety Strategy

Effective risk management is not solely reliant on Personal Protective Equipment (PPE). It is the final line of defense. A robust safety plan integrates a multi-layered approach known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Not applicable for this topic Substitution Substitution Use a less hazardous chemical (Assumed not possible for specified research) Engineering Engineering Controls Isolate people from the hazard Substitution->Engineering Implement First Admin Administrative Controls Change the way people work Engineering->Admin Follow Procedures PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment (Least Effective) Admin->PPE Final Barrier

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Essential Personal Protective Equipment (PPE)

The selection of PPE must directly address the anticipated hazards. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Double Gloving: - Inner Glove: Nitrile (EN 455)[6]- Outer Glove: Thicker, chemical-resistant (e.g., Neoprene or Butyl Rubber) rated EN ISO 374-1 Type A or B[7]The piperidine moiety is dermally toxic and corrosive.[2] Double gloving provides a primary barrier (outer) and backup protection (inner) during doffing. The outer glove must be selected for its high resistance to chemical permeation.
Eye & Face Protection Combination: - ANSI Z87.1-rated safety glasses with side shields (minimum)- Strongly Recommended: A full-face shield worn over safety glasses.Protects against splashes of a potentially corrosive material that can cause severe eye damage.[1][3]
Body Protection - Flame-resistant lab coat (minimum).- Chemically resistant apron or disposable gown (e.g., Tyvek® or similar) for handling larger quantities (>1g) or splash-prone operations.[8][9]Provides a barrier against skin contact with a dermally toxic substance.[10] Flame resistance is crucial due to the flammability risk associated with the piperidine structure.
Respiratory Protection - Not required for routine work within a certified chemical fume hood. - Required for spills or weighing outside of a hood: NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters.Protects against inhalation of toxic vapors or aerosols, a primary exposure route for piperidine-class compounds.[2][3] A surgical N-95 can provide splash and some particulate protection but is insufficient for organic vapors.[11]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is critical for minimizing risk. This plan guides the user from preparation through to temporary storage of waste.

Prep 1. Pre-Operation Setup Weigh 2. Weighing & Transfer Prep->Weigh In Fume Hood Reaction 3. Reaction & Monitoring Weigh->Reaction Workup 4. Quenching & Workup Reaction->Workup Cleanup 5. Decontamination Workup->Cleanup Disposal 6. Waste Segregation Cleanup->Disposal

Caption: Standard operational workflow for handling hazardous chemical reagents.

Step 1: Pre-Operation Setup
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment. Ensure a designated chemical waste container is present in the hood.

  • Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and ABC-type fire extinguisher. Ensure a spill kit containing an inert absorbent material (e.g., sand or vermiculite) is readily accessible.[12]

  • Don PPE: Put on all required PPE as specified in the table above before any chemical handling begins.

Step 2: Weighing and Transfer (Inside Fume Hood)
  • Containment: Perform all manipulations of the solid compound on a disposable weigh paper or within a glass container to prevent contamination of the balance.

  • Minimize Aerosols: Handle the solid gently to avoid creating dust. If transferring a solution, use a pipette or syringe with care to prevent splashing.

  • Grounding: If transferring significant quantities of flammable solvents, ensure containers are properly grounded and bonded to prevent static discharge.

Step 3: Reaction and Monitoring
  • Vessel Sealing: Ensure all reaction vessels are securely clamped and fitted with appropriate condensers or gas bubblers to prevent the release of vapors.

  • Temperature Control: Use a well-calibrated heating mantle or cooling bath. Avoid open flames as an ignition source.[3][10]

  • Atmosphere: If the reaction is air-sensitive, use an inert atmosphere (e.g., nitrogen or argon).[13]

Step 4: Quenching and Workup
  • Cooling: Allow the reaction mixture to cool to room temperature before quenching.

  • Slow Addition: Add quenching reagents slowly and carefully, especially if the reaction is known to be exothermic. Be prepared for potential gas evolution.

  • Extraction: Perform all liquid-liquid extractions within the fume hood. Vent separatory funnels frequently and away from your face.

Step 5: Decontamination
  • Glassware: Rinse all contaminated glassware three times with an appropriate solvent (e.g., acetone or ethanol). Place the rinsate into the designated hazardous waste container.

  • Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent and then with soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron/gown, face shield, safety glasses, inner gloves. Wash hands thoroughly with soap and water immediately after handling is complete.[10]

Emergency & Disposal Plans

Emergency Procedures
IncidentImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][12]
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]
Small Spill (<100 mL/g) Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material.[12] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[5]
Large Spill Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.[5]
Disposal Plan
  • Waste Segregation: Never mix waste streams. Use separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated weigh papers, gloves, and absorbent materials.

    • Liquid Waste: Reaction mixtures, solvents, and rinsates.

    • Sharps: Contaminated needles or razor blades.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical names of all contents.

  • Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations.[4][5] Consult your institution's EHS department for specific procedures. Do not pour any amount of this chemical or its solutions down the drain.[12]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • 5 - Safety D
  • Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. (2025).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 11).
  • 4-(4'-Fluorobenzyl)piperidine SDS - ECHEMI.
  • Personal Protective Equipment - BINGOLD.
  • SAFETY D
  • JQ-0293 - Safety Data Sheet - Combi-Blocks. (2023, April 14).
  • Personal Protective Equipment | PPE Equipment
  • SAFETY D
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).
  • Personal Protective Equipment - Mabi.
  • Material Safety D
  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific. (2024, September 6).

Sources

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